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p-3-Bromopropylphenyl phenyl ether Documentation Hub

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  • Product: p-3-Bromopropylphenyl phenyl ether
  • CAS: 16251-33-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Phenoxypropyl Bromide for Researchers and Drug Development Professionals

Introduction: Defining a Versatile Chemical Intermediate 3-Phenoxypropyl bromide, also known by synonyms such as (3-Bromopropoxy)benzene and 1-Bromo-3-phenoxypropane, is a bifunctional organic compound with the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining a Versatile Chemical Intermediate

3-Phenoxypropyl bromide, also known by synonyms such as (3-Bromopropoxy)benzene and 1-Bromo-3-phenoxypropane, is a bifunctional organic compound with the chemical formula C₉H₁₁BrO.[1][2][3] It is essential to clarify that while sometimes referred to colloquially with aromatic substitution patterns, its structure consists of a phenoxy group linked to a three-carbon propyl chain, which is terminated by a bromine atom. This arrangement makes it a valuable reagent in organic synthesis, providing both an ether linkage and a reactive alkyl halide handle.

For professionals in drug discovery and materials science, 3-phenoxypropyl bromide serves not as an end-product but as a crucial intermediate. Its utility lies in its ability to act as a flexible linker, connecting a stable phenyl ether moiety to other molecular scaffolds through nucleophilic substitution at the bromine-bearing carbon. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is fundamental to its application in a research setting. These data points are the primary identifiers and quality control metrics for any chemical synthesis.

Chemical and Physical Properties

The fundamental physical and chemical identifiers for 3-phenoxypropyl bromide are summarized below. It is a liquid at room temperature with a density greater than water.[2]

PropertyValueSource(s)
IUPAC Name 1-Bromo-3-phenoxypropane[3]
Synonyms (3-Bromopropoxy)benzene, 3-Phenoxypropyl bromide[1][2]
CAS Number 588-63-6[1][2][3]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [2][3]
Appearance Clear Liquid[4]
Melting Point 10-11 °C[2]
Boiling Point 130-134 °C at 14 mmHg[2]
Density 1.365 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.546[2]
Spectroscopic Characterization: The Scientist's Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of a synthesized molecule, a critical step in any research and development workflow.[5]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen environments in the molecule. The signals for 3-phenoxypropyl bromide are well-defined, with the protons closest to the electronegative oxygen and bromine atoms shifted downfield.[6]

AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic (Ortho)~7.27Multiplet2H
Aromatic (Meta, Para)~6.92Multiplet3H
-O-CH₂ -CH₂-CH₂-Br~4.09Triplet2H
-O-CH₂-CH₂-CH₂ -Br~3.59Triplet2H
-O-CH₂-CH₂ -CH₂-Br~2.31Quintet2H
(Data based on typical spectra in CDCl₃)[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by showing the chemical environment of each carbon atom. Carbons attached to the ether oxygen are significantly deshielded and appear downfield.[8]

  • Aromatic Carbons: ~158.8 ppm (C-O), ~129.5 ppm, ~121.1 ppm, ~114.5 ppm

  • Aliphatic Carbons: ~65.8 ppm (-O-C H₂-), ~32.4 ppm (-C H₂-), ~30.1 ppm (-C H₂-Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 3-phenoxypropyl bromide, the most crucial observations are the presence of the ether linkage and the absence of a hydroxyl (-OH) peak, which would indicate unreacted phenol starting material.[5]

  • C-O-C (Aryl-Alkyl Ether) Stretch: Two characteristic bands around 1245 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[5]

  • C-H (sp³ Aliphatic) Stretch: 2870-2960 cm⁻¹.[5]

  • C=C (Aromatic) Stretch: 1500-1600 cm⁻¹.[5]

  • C-Br Stretch: 550-750 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. The spectrum for 3-phenoxypropyl bromide will exhibit a characteristic molecular ion peak (M+) cluster around m/z 214 and 216, with roughly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A common fragmentation pattern for alkyl aryl ethers is the cleavage of the alkyl chain, resulting in a prominent phenoxy cation at m/z 94.[9]

Part 2: Synthesis and Reactivity

Core Synthesis Protocol: Williamson Ether Synthesis

The most common and reliable method for preparing 3-phenoxypropyl bromide is a variation of the Williamson ether synthesis.[5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. To synthesize the target molecule, phenol is first deprotonated with a base to form sodium phenoxide, which then reacts with an excess of 1,3-dibromopropane.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide is a strong, inexpensive base sufficient to fully deprotonate the acidic phenol.

  • Alkyl Halide: 1,3-dibromopropane is used. A primary halide is essential to favor the desired Sₙ2 pathway and minimize the competing E2 elimination side reaction.[10]

  • Stoichiometry: Using an excess of 1,3-dibromopropane is critical to reduce the formation of the primary byproduct, 1,3-diphenoxypropane, where the phenoxide reacts at both ends of the dibromide.

Detailed Experimental Protocol:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent like ethanol or acetonitrile.

  • Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture for 15 minutes at room temperature to form the sodium phenoxide salt.[10]

  • Alkylation: Add 1,3-dibromopropane (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a nonpolar organic solvent like diethyl ether or dichloromethane (3x volume).

  • Purification: Wash the combined organic layers with 10% aqueous NaOH to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-phenoxypropyl bromide.[10]

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Alkylation & Reaction cluster_purification Step 3: Workup & Purification Phenol Phenol in Solvent NaOH Add NaOH(aq) Phenol->NaOH Stir Stir at RT, 15 min NaOH->Stir Phenoxide Sodium Phenoxide Solution Stir->Phenoxide Dibromo Add 1,3-Dibromopropane (excess) Phenoxide->Dibromo Reflux Heat to Reflux (4-6h) Dibromo->Reflux TLC Monitor by TLC Reflux->TLC Mixture Crude Reaction Mixture TLC->Mixture Workup Quench, Extract with Ether Mixture->Workup Wash Wash with NaOH & Brine Workup->Wash Dry Dry & Concentrate Wash->Dry Purify Vacuum Distillation Dry->Purify Product Pure 3-Phenoxypropyl Bromide Purify->Product

Fig 1. Williamson Ether Synthesis Workflow
Chemical Reactivity and Stability

3-Phenoxypropyl bromide possesses two key reactive sites: the alkyl bromide, which is susceptible to nucleophilic attack, and the aromatic ring, which can undergo electrophilic aromatic substitution.

Critical Safety Insight - Peroxide Formation: Like many ethers, 3-phenoxypropyl bromide can form unstable and potentially explosive peroxides upon exposure to air and light.[1][11] This is a critical safety consideration.

  • Mechanism: Free radicals attack the carbon adjacent to the ether oxygen, leading to the formation of hydroperoxides.

  • Protocol: Before use, especially with older samples, it is imperative to test for the presence of peroxides using potassium iodide (KI) starch paper or commercial test strips. If peroxides are detected, they must be quenched by adding a reducing agent like a ferrous sulfate solution before heating or distillation.

  • Prevention: Store the compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and away from light.[12]

G Scaffold 3-Phenoxypropyl Bromide (Linker Scaffold) Reaction Sₙ2 Reaction with Target-Binding Moiety (TBM) Scaffold->Reaction Drug Final Drug Candidate (Phenoxy-Linker-TBM) Reaction->Drug Target Biological Target (e.g., Protein) Drug->Target Binds & Modulates

Sources

Exploratory

Structural Analysis and Characterization of p-3-Bromopropylphenyl Phenyl Ether: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary p-3-Bromopropylphenyl phenyl ether (also known as 1-(3-bromopropyl)-4-phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

p-3-Bromopropylphenyl phenyl ether (also known as 1-(3-bromopropyl)-4-phenoxybenzene; Molecular Formula: C₁₅H₁₅BrO) is a highly versatile bifunctional chemical intermediate. It features a flexible, electrophilic bromopropyl alkylating arm coupled with a lipophilic, sterically demanding diphenyl ether core. This structural duality makes it a prime candidate for synthesizing complex pharmacophores, PROTAC linkers, and advanced materials.

As a Senior Application Scientist, I approach the structural validation of this molecule not as a checklist of peaks, but as a self-validating system. This guide deconstructs the physicochemical properties of the molecule, provides a first-principles spectroscopic analysis, and outlines a field-proven, chemoselective synthetic workflow.

First-Principles Spectroscopic Characterization

To establish absolute structural confidence, we must employ orthogonal analytical techniques. The structural assignment of p-3-Bromopropylphenyl phenyl ether relies on understanding the competing electronic effects within the molecule: the inductive electron withdrawal (-I) of the bromine atom and the mesomeric electron donation (+M) of the ether oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are dictated by its distinct aliphatic and aromatic domains.

Aliphatic Domain (The Bromopropyl Chain): The terminal bromine atom strongly deshields the adjacent C3 protons, pushing them downfield to approximately 3.40 ppm as a distinct triplet[1]. The central C2 protons appear as a complex multiplet (quintet) near 2.15 ppm due to spin-spin coupling with the four adjacent protons on C1 and C3[2]. The benzylic C1 protons resonate as a triplet near 2.75 ppm.

Aromatic Domain (The Diphenyl Ether Core): The ether oxygen acts as a strong π-donor (+M effect), which significantly shields the ortho and para protons of the attached phenyl rings[3]. The unsubstituted phenoxy ring (Ring A) exhibits a classic monosubstituted splitting pattern, while the para-substituted ring (Ring B) presents a characteristic AA'BB' pseudo-doublet system.

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity & Integration¹³C Shift (ppm)Structural Rationale
-CH₂-Br (C3) 3.40t, 2H, J = 6.7 Hz33.2Strongly deshielded by the electronegative Br atom[1].
-CH₂- (C2) 2.15quintet, 2H, J = 6.7 Hz34.0Intermediate shift; coupled to four adjacent aliphatic protons[2].
Ar-CH₂- (C1) 2.75t, 2H, J = 7.5 Hz34.1Benzylic position; shifted downfield by the aromatic ring.
Ar-H (Ring B, ortho to alkyl) 7.15d, 2H, J = 8.5 Hz129.5AA'BB' system; slightly shielded compared to unsubstituted benzene.
Ar-H (Ring B, ortho to O) 6.95d, 2H, J = 8.5 Hz119.2Strongly shielded by the +M effect of the ether oxygen[4].
Ar-H (Ring A, ortho) 7.00d, 2H, J = 7.8 Hz118.8Shielded by ether oxygen (+M effect)[3].
Ar-H (Ring A, para) 7.10t, 1H, J = 7.4 Hz123.1Para position of the unsubstituted phenoxy ring[3].
Ar-H (Ring A, meta) 7.33t, 2H, J = 7.8 Hz129.7Least affected by the ether oxygen's +M effect[3].
Ar-C (Ring B, ipso to O) --155.5Quaternary carbon directly attached to oxygen[5].
Ar-C (Ring A, ipso to O) --157.5Quaternary carbon directly attached to oxygen[5].
High-Resolution Mass Spectrometry (HRMS)

For exact mass validation, Electrospray Ionization (ESI) or Electron Impact (EI) MS is utilized. The molecular formula C₁₅H₁₅BrO has an exact monoisotopic mass of 290.0306 Da.

  • Isotopic Signature: The presence of bromine is unequivocally confirmed by the characteristic 1:1 isotopic doublet at m/z 290.0306 ([M]⁺, ⁷⁹Br) and 292.0286 ([M]⁺, ⁸¹Br).

  • Fragmentation Causality: Heterolytic cleavage of the weak C-Br bond yields a highly stable carbocation at m/z 211.1117 ([M - Br]⁺). Secondary cleavage of the ether bond yields the phenoxy cation (m/z 93), validating the core architecture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid validation of functional group integrity:

  • C-O-C Stretch: A strong, characteristic asymmetric stretching vibration appears near 1240 cm⁻¹, confirming the diaryl ether linkage.

  • C-Br Stretch: Located in the fingerprint region between 650–500 cm⁻¹.

  • Aromatic C=C: Sharp bands at 1590 cm⁻¹ and 1490 cm⁻¹ confirm the presence of the aromatic rings.

Experimental Workflow: Chemoselective Synthesis

Self-Validating Protocol: The Appel Reaction

Objective: Convert the primary alcohol to a primary bromide with >98% purity without disrupting the diaryl ether core.

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-(4-phenoxyphenyl)propan-1-ol (1.0 equiv) and carbon tetrabromide (CBr₄, 1.25 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triphenylphosphine (PPh₃, 1.25 equiv) in small portions over 15 minutes.

    • Causality: Stepwise addition controls the exothermic formation of the reactive intermediate and suppresses the formation of unwanted elimination side-products.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The target bromide will appear as a higher R_f spot (less polar) compared to the starting alcohol.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel (eluting with 100% Hexanes to 95:5 Hexanes/EtOAc).

    • Self-Validation: The primary byproduct, triphenylphosphine oxide (TPPO), is highly polar and will be strongly retained on the baseline of the silica column, ensuring the isolated brominated ether is analytically pure.

Workflow Visualization

The following diagram maps the logical progression from crude synthesis to absolute structural validation.

G N1 Synthesis: Appel Reaction (Avoids Ether Cleavage) N2 Purification (Silica Gel Chromatography) N1->N2 Crude Product N3 Spectroscopic Characterization N2->N3 Pure Isolate N4 1H & 13C NMR (Connectivity & Environment) N3->N4 N5 HRMS (Exact Mass & Isotope Ratio) N3->N5 N6 FT-IR (Functional Group Validation) N3->N6 N7 Data Synthesis & Validation (Confirm C15H15BrO) N4->N7 N5->N7 N6->N7

Figure 1: Experimental workflow for the synthesis and structural validation of the target ether.

References

  • 1H NMR Spectrum of 1‑Bromopropane - CSIR NET LIFE SCIENCE COACHING Source: letstalkacademy.com URL:[Link]

  • Supporting information - Rsc.org (Diphenyl ether NMR Data) Source: rsc.org URL:[Link]

  • Diphenylether - Optional[1H NMR] - Spectrum - SpectraBase Source: spectrabase.com URL: [Link]

  • Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers Source: cdnsciencepub.com URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling and Synthetic Utility of 3-Bromopropyl Phenyl Ether in Drug Development

Executive Summary In the landscape of modern drug discovery and organic synthesis, 3-Bromopropyl phenyl ether (CAS: 588-63-6), also known as 3-phenoxypropyl bromide, serves as a critical bifunctional building block. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, 3-Bromopropyl phenyl ether (CAS: 588-63-6), also known as 3-phenoxypropyl bromide, serves as a critical bifunctional building block. As an alkylating agent, it facilitates the introduction of the phenoxypropyl pharmacophore into active pharmaceutical ingredients (APIs), a structural motif frequently found in 5-HT receptor agonists, ion channel blockers, and metabolic labeling probes 1.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, IR, MS) of 3-bromopropyl phenyl ether. By detailing the causality behind experimental choices and providing self-validating analytical protocols, this guide ensures that researchers can achieve rigorous structural verification and high-yield synthetic integration.

Physicochemical Profiling

Before initiating spectroscopic workflows, understanding the baseline physicochemical properties of the analyte is essential for solvent selection and chromatographic method development 1.

PropertyValueOperational Implication
Molecular Formula C₉H₁₁BrODetermines exact mass for high-resolution MS targeting.
Molecular Weight 215.09 g/mol Used for stoichiometric calculations in synthetic workflows.
Physical State Colorless to pale yellow liquidAmenable to neat FT-IR (ATR) analysis without pellet pressing.
Solubility Soluble in CHCl₃, MeOH, MeCNDictates the use of CDCl₃ for NMR and MeOH for GC-MS dilution.
Stability / Hazards Class D Peroxide FormerRequires testing for peroxides prior to high-temperature distillation.

Comprehensive Spectroscopic Data

The structural elucidation of 3-bromopropyl phenyl ether relies on orthogonal analytical techniques. The following tables synthesize the quantitative data and the underlying quantum mechanical or physicochemical causality for each signal 2.

¹H NMR Data (400 MHz, CDCl₃)

Solvent choice causality: CDCl₃ is selected because it lacks exchangeable protons that would obscure the aliphatic region, and its low polarity perfectly solvates the ether.

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentCausality / Structural Rationale
7.21 Multiplet (m)-2Hmeta-Ar-HDeshielded by the aromatic ring current, but least affected by the electron-donating oxygen resonance (+M effect).
6.86 Multiplet (m)-3Hortho/para-Ar-HShielded relative to meta protons due to the strong +M (resonance) electron donation from the ether oxygen.
4.03 Triplet (t)5.82H-O-CH₂-Strongly deshielded by the adjacent highly electronegative oxygen atom (-I effect).
3.54 Triplet (t)6.42H-CH₂-BrDeshielded by the adjacent bromine atom. The shift is less downfield than O-CH₂ due to bromine's lower electronegativity.
2.24 Multiplet (m)-2H-CH₂- (central)Split by both adjacent CH₂ groups into a complex multiplet. Least deshielded aliphatic protons as they are isolated from direct heteroatom attachment.
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality / Structural Rationale
~158.5 C-O (ipso)Highly deshielded due to direct covalent attachment to the electronegative oxygen.
~129.5 meta-Ar-CStandard aromatic carbon shift; resides at a node in the oxygen's resonance electron donation pathway.
~120.9 para-Ar-CShielded by the +M effect of the ether oxygen.
~114.5 ortho-Ar-CStrongly shielded by the +M effect of the ether oxygen.
~65.3 -O-CH₂-Deshielded aliphatic carbon due to direct oxygen attachment.
~32.4 -CH₂-BrDeshielded by the bromine atom. The "heavy atom effect" of bromine mitigates extreme downfield shifting.
~30.2 -CH₂- (central)Aliphatic carbon in the propyl chain, furthest from the inductive pull of the heteroatoms.
FT-IR Spectroscopy (ATR, Neat)

Methodology causality: Attenuated Total Reflectance (ATR) is utilized to prevent the moisture absorption artifacts common in KBr pellet preparations, ensuring high-fidelity data in the functional group region3.

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Rationale
~3060, 3030 WeakC-H (sp²) stretchCharacteristic high-frequency vibration of aromatic ring protons.
~2960, 2870 MediumC-H (sp³) stretchAlkyl chain stretching vibrations.
~1600, 1585, 1495 Med-StrongC=C aromatic stretchSkeletal vibrations of the phenyl ring.
~1245 StrongC-O-C asym. stretchDiagnostic peak. Occurs at a higher wavenumber than dialkyl ethers (~1100 cm⁻¹) because the oxygen lone pair delocalizes into the aromatic ring, giving the C(aryl)-O bond partial double-bond character.
~750, 690 StrongC-H out-of-plane bendDefinitive confirmation of a mono-substituted benzene ring.
~560 Weak-MedC-Br stretchHeavy halogen bond vibration, located deep in the fingerprint region.
Mass Spectrometry (GC-EI-MS, 70 eV)

Ionization causality: Electron Ionization (EI) is chosen over Electrospray Ionization (ESI) because the molecule lacks easily protonated basic sites (like amines). EI forcefully ejects an electron, providing a robust fragmentation pattern.

m/zRelative AbundanceIon TypeAssignment / Fragmentation Pathway
214 / 216 ~10% (1:1 ratio)Molecular Ion [M]⁺•Confirms intact molecule. The strict 1:1 isotopic ratio is the definitive signature of a single bromine atom (⁷⁹Br / ⁸¹Br).
121 / 123 ~15% (1:1 ratio)Fragment[CH₂CH₂CH₂Br]⁺ resulting from the heterolytic cleavage of the C-O bond.
94 ~100% (Base Peak)Fragment[C₆H₅OH]⁺• (Phenol radical cation). Formed via an inductive cleavage accompanied by a hydrogen transfer from the alkyl chain to the oxygen.
77 ~30%Fragment[C₆H₅]⁺ (Phenyl cation). Classic aromatic signature resulting from the loss of an OH radical from the phenol fragment.

Standardized Analytical Workflows

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating mandatory system suitability criteria.

AnalyticalWorkflow Start Sample: 3-Bromopropyl phenyl ether PrepNMR NMR Prep (Dissolve in CDCl3 + TMS) Start->PrepNMR PrepIR IR Prep (ATR Crystal / Neat) Start->PrepIR PrepMS MS Prep (Dilute in MeOH, 1 ppm) Start->PrepMS AcqNMR Acquire 1H/13C NMR (400 MHz, 298 K) PrepNMR->AcqNMR AcqIR Acquire FT-IR (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepIR->AcqIR AcqMS Acquire GC-EI-MS (70 eV, m/z 50-300) PrepMS->AcqMS DataAnalysis Orthogonal Data Integration & Structural Verification AcqNMR->DataAnalysis AcqIR->DataAnalysis AcqMS->DataAnalysis

Fig 1: Orthogonal spectroscopic workflow for the structural verification of 3-bromopropyl phenyl ether.

Protocol 1: NMR Acquisition & Validation
  • Sample Preparation: Dissolve exactly 15 mg of 3-bromopropyl phenyl ether in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Suitability (Self-Validation): Insert the sample and lock onto the deuterium frequency of CDCl₃. Perform gradient shimming until the TMS peak exhibits a Full Width at Half Height (FWHH) of ≤ 1.0 Hz. This guarantees magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: 16 scans, 1-second relaxation delay, 30° flip angle.

    • ¹³C NMR: 1024 scans, 2-second relaxation delay (to allow full relaxation of quaternary carbons), with WALTZ-16 proton decoupling.

  • Processing: Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.

Protocol 2: GC-EI-MS Acquisition
  • Sample Preparation: Dilute the neat liquid to a concentration of 1 mg/mL in GC-grade methanol.

  • System Suitability (Self-Validation): Prior to injection, run an autotune using Perfluorotributylamine (PFTBA). Verify that the target mass ratios (m/z 69, 219, 502) meet the manufacturer's abundance criteria to ensure the quadrupole is clean and the electron multiplier is functioning optimally.

  • Acquisition: Inject 1 µL (Split ratio 50:1). Set the inlet to 250°C. Use a temperature program starting at 100°C (hold 1 min), ramping at 15°C/min to 280°C. Set the MS scan range to m/z 50–300.

Synthetic Utility & Mechanistic Pathways

In drug development, 3-bromopropyl phenyl ether is predominantly utilized as an electrophilic alkylating agent to append the phenoxypropyl moiety to secondary amines or hydroxyl groups 4. This is a classic Sₙ2 (Bimolecular Nucleophilic Substitution) pathway.

SyntheticWorkflow API API Scaffold (e.g., Secondary Amine) Reaction Nucleophilic Substitution (SN2) 80°C, 12 h API->Reaction Reagent 3-Bromopropyl phenyl ether (Alkylating Agent) Reagent->Reaction Base Base (K2CO3) Solvent (MeCN) Base->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product Phenoxypropyl-Functionalized Target Molecule Purification->Product

Fig 2: Standard SN2 alkylation workflow utilizing 3-bromopropyl phenyl ether in API synthesis.

Sₙ2 Alkylation Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add the secondary amine API intermediate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (MeCN).

    • Causality: K₂CO₃ is chosen as a mild, insoluble base. It scavenges the HBr byproduct to drive the reaction forward without being strong enough to cause competitive E2 elimination of the alkyl bromide. MeCN is a polar aprotic solvent that leaves the nucleophile relatively unsolvated, dramatically accelerating the Sₙ2 transition state.

  • Reagent Addition: Add 3-bromopropyl phenyl ether (1.2 eq) dropwise.

  • Execution: Reflux the mixture at 80°C under a nitrogen atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup & Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry the combined organics over anhydrous MgSO₄, and purify via silica gel flash chromatography.

References

  • PubChem, Benzene, (3-bromopropoxy)
  • ChemicalBook, 3-Phenoxypropyl bromide(588-63-6)
  • Thermo Fisher Scientific, Aldrich FT-IR Collection Edition II, Thermo Fisher Scientific Inc.
  • Google Patents, US7557138B2 - 5-phenoxyalkoxypsoralens and methods for selective inhibition of the voltage g

Sources

Exploratory

Physical and chemical properties of 1-Bromo-3-phenoxypropane

An In-depth Technical Guide to 1-Bromo-3-phenoxypropane Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Bromo-3-phenoxypropane (CAS No. 588-63-6), a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-3-phenoxypropane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-phenoxypropane (CAS No. 588-63-6), a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, combining a reactive alkyl bromide with a stable phenoxy ether, makes it a valuable intermediate and building block, particularly in the development of novel pharmaceutical agents and functional materials. This document consolidates critical data on its physical and chemical properties, outlines established synthetic and analytical methodologies, and explores its reactivity and core applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Compound Identification and Core Physical Properties

1-Bromo-3-phenoxypropane is a clear, colorless liquid at room temperature.[1][2] It is characterized by the presence of a terminal bromine atom on a three-carbon chain, which is, in turn, linked to a phenyl group via an ether bond. This structure imparts a dual reactivity profile, which is central to its utility in organic synthesis.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (3-bromopropoxy)benzene[2]
Synonyms 3-Bromopropyl phenyl ether, 3-Phenoxypropyl bromide, gamma-Phenoxypropyl bromide[3][4][5]
CAS Number 588-63-6[2][6]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][3]
Appearance Clear, colorless liquid[1][2]
Melting Point 10°C to 11°C[3]
Boiling Point 130°C to 134°C (at 14 mmHg)[3]
Density 1.365 g/mL[3]
Refractive Index 1.5450-1.5490 (at 20°C)[2][3]
Purity (Typical) ≥97.5% to 98%[1][2]

Synthesis and Purification

The primary and most direct route for the synthesis of 1-Bromo-3-phenoxypropane involves the bromination of 3-Phenoxy-1-propanol. This transformation is a cornerstone reaction that leverages the nucleophilic character of the hydroxyl group, converting it into a good leaving group which is subsequently displaced by a bromide ion.

General Synthetic Workflow: Bromination of 3-Phenoxy-1-propanol

The conversion of the primary alcohol in 3-Phenoxy-1-propanol to the corresponding alkyl bromide is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The choice of reagent dictates the specific reaction conditions and work-up procedure.

Synthesis_Workflow General Synthesis of 1-Bromo-3-phenoxypropane cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification Start 3-Phenoxy-1-propanol Reaction Reaction in Anhydrous Solvent Start->Reaction Reagent Brominating Agent (e.g., PBr₃, HBr) Reagent->Reaction Quench Aqueous Quench (e.g., water, sat. NaHCO₃) Reaction->Quench 1. Cool Extract Solvent Extraction (e.g., DCM, Ether) Quench->Extract 2. Transfer Dry Drying (e.g., MgSO₄, Na₂SO₄) Extract->Dry Separate Layers Purify Vacuum Distillation or Column Chromatography Dry->Purify Filter & Concentrate Product 1-Bromo-3-phenoxypropane Purify->Product

Caption: Workflow for the synthesis of 1-Bromo-3-phenoxypropane.

Detailed Experimental Protocol (Illustrative)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-Phenoxy-1-propanol dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the flask to 0°C in an ice bath.

  • Addition of Reagent: Slowly add the brominating agent (e.g., phosphorus tribromide, typically 1/3 molar equivalent) to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the crude product under reduced pressure. Purify the resulting oil by vacuum distillation to yield pure 1-Bromo-3-phenoxypropane.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-Bromo-3-phenoxypropane is dominated by the C-Br bond. The carbon atom bonded to the electronegative bromine is electrophilic, making it susceptible to attack by nucleophiles. This allows for a range of nucleophilic substitution reactions. Elimination reactions can also occur, typically in the presence of a strong, sterically hindered base.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

As a primary alkyl halide, 1-Bromo-3-phenoxypropane is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[7][8] These reactions proceed in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously.[7][9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Common nucleophiles used in reactions with 1-Bromo-3-phenoxypropane include:

  • Hydroxides (e.g., NaOH): To form alcohols (3-phenoxy-1-propanol).[10]

  • Cyanides (e.g., KCN): To form nitriles, which extends the carbon chain.[10]

  • Amines and Ammonia: To form primary, secondary, or tertiary amines.[10]

  • Alkoxides: To form different ethers via the Williamson ether synthesis.[11]

  • Thiols and Thiolates: To form thioethers.

While the Sₙ2 pathway is dominant for this primary halide, Sₙ1 reactions, which proceed through a carbocation intermediate, are generally not favored due to the instability of the primary carbocation that would need to form.[8][9]

Elimination Reactions (E1 and E2)

Elimination reactions compete with substitution and lead to the formation of alkenes.[8]

  • E2 Mechanism: This bimolecular elimination is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).[8] The base abstracts a proton from the beta-carbon (the carbon adjacent to the C-Br bond) in a concerted step with the departure of the bromide leaving group.[12]

  • E1 Mechanism: This unimolecular pathway, proceeding through a carbocation intermediate, is less likely for the same reason Sₙ1 is disfavored—the instability of the primary carbocation.[13]

The choice of base and reaction conditions can be used to favor elimination over substitution. For instance, using a bulky base like tert-butoxide makes it difficult for the nucleophile to reach the electrophilic carbon, promoting it to act as a base and abstract a proton instead.[8]

Reactivity_Pathways Key Reaction Pathways of 1-Bromo-3-phenoxypropane cluster_substitution Nucleophilic Substitution (Sₙ2) cluster_elimination Elimination (E2) Substrate 1-Bromo-3-phenoxypropane SN2_Product Substitution Product (e.g., Alcohol, Ether, Amine) Substrate->SN2_Product Concerted Attack E2_Product Elimination Product (3-Phenoxyprop-1-ene) Substrate->E2_Product Concerted Elimination SN2_Reagent Strong Nucleophile (e.g., OH⁻, RO⁻, NH₃) SN2_Reagent->SN2_Product E2_Reagent Strong, Hindered Base (e.g., t-BuOK) E2_Reagent->E2_Product

Caption: Competing Sₙ2 and E2 reaction pathways.

Applications in Research and Development

1-Bromo-3-phenoxypropane is a crucial building block in organic synthesis, valued for its ability to introduce the phenoxypropyl moiety into target molecules.

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The phenoxypropyl group is a common structural motif in various drug classes. For example, derivatives are used in the synthesis of compounds like phenoxybenzamine and certain beta-blockers.[14] Its reactions with various amines and thiols have been used to create novel heterocyclic compounds with potential biological activity.[15][16]

  • Material Science: The molecule can be used to modify polymers or surfaces, introducing a phenoxy group that can alter properties like thermal stability or solubility.

  • General Organic Synthesis: It is used in coupling reactions and as a precursor for generating more complex molecules through functional group transformations.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-Bromo-3-phenoxypropane is essential.

  • Hazards: The compound is classified as a skin and eye irritant.[3][17] It may also cause respiratory irritation.[18][19]

  • Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[18] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] It should be kept away from incompatible materials such as strong oxidizing agents.[18] This compound may form peroxides over time, a common characteristic of ethers.[17]

Conclusion

1-Bromo-3-phenoxypropane is a high-value chemical intermediate whose utility is rooted in its bifunctional nature. A thorough understanding of its physical properties and chemical reactivity, particularly the interplay between nucleophilic substitution and elimination pathways, is critical for its effective use. For professionals in drug discovery and material science, this compound offers a reliable and versatile platform for molecular design and synthesis.

References

  • Mesropyan, E. G., Ambartsumyan, G. B., Avetisyan, A. A., Galstyan, A. S., & Arutyunova, I. R. (2005). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents. Russian Journal of Organic Chemistry, 41(1), 67-69.
  • ChemBK. (2024). 1-Bromo-3-phenylpropane - Physico-chemical Properties. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents | Request PDF. Retrieved from [Link]

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  • Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry). Retrieved from [Link]

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  • PubChem - NIH. (n.d.). Benzene, (3-bromopropoxy)-. Retrieved from [Link]

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Foundational

Discovery and history of p-3-Bromopropylphenyl phenyl ether

An In-depth Technical Guide to 1-Bromo-3-phenoxypropane This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-bromo-3-phenoxypropane. While often ref...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-3-phenoxypropane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-bromo-3-phenoxypropane. While often referred to by various synonyms, including 3-phenoxypropyl bromide and occasionally p-3-bromopropylphenyl phenyl ether, this document will focus on the structure where a phenoxy group is linked to a brominated three-carbon chain. We will delve into the historical context of its synthesis, detailed experimental protocols, mechanistic insights, and its applications as a versatile chemical intermediate.

Introduction and Historical Context

1-Bromo-3-phenoxypropane (CAS No. 588-63-6) is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, featuring a terminal bromine atom and a phenyl ether, allows for sequential reactions, making it an ideal linker for constructing more complex molecular architectures. While the specific discovery of this individual compound is not prominently documented, its synthetic heritage is firmly rooted in one of the cornerstone reactions of organic chemistry: the Williamson ether synthesis.

Developed by Alexander Williamson in 1850, this reaction was pivotal in understanding the structure of ethers and remains the most common and versatile method for their preparation in both laboratory and industrial settings.[3][4][5] The synthesis of 1-bromo-3-phenoxypropane is a classic application of this 19th-century discovery, demonstrating its enduring utility in modern chemical science.

Synthesis and Mechanistic Pathway

The primary route for synthesizing 1-bromo-3-phenoxypropane is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6] This pathway involves the reaction of a nucleophile, in this case, a phenoxide ion, with a suitable electrophile.

Rationale for Reactant Selection

The success of the Williamson synthesis hinges on selecting reactants that favor the SN2 pathway while minimizing competing side reactions, most notably the E2 elimination. For the synthesis of 1-bromo-3-phenoxypropane, two theoretical pathways exist:

  • Pathway A: Reaction of sodium phenoxide (nucleophile) with an excess of 1,3-dibromopropane (electrophile).

  • Pathway B: Reaction of a brominated phenol (e.g., 4-bromophenol) with a 3-halopropanol derivative.

Pathway A is vastly superior. The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[6] 1,3-dibromopropane is a primary alkyl halide, which presents minimal steric hindrance, thus allowing for an efficient backside attack by the phenoxide nucleophile.[3][7] Using an excess of the dibromopropane ensures that the desired mono-etherification product is favored over the formation of a diether byproduct (1,3-diphenoxypropane).

Pathway B would require a nucleophilic attack on a secondary or tertiary carbon (if using a branched propanol derivative) or would involve an aryl halide. Aryl halides are generally unreactive toward SN2 reactions, making this route impractical for standard Williamson conditions.[8]

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Deprotonation: Phenol is treated with a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), to deprotonate the hydroxyl group, forming the highly nucleophilic sodium phenoxide.[5]

  • Nucleophilic Attack: The phenoxide ion attacks one of the primary carbons of 1,3-dibromopropane. This occurs in a single, concerted step where the C-Br bond is broken as the new C-O bond forms.[4][7]

Mechanism of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol Phenol (C₆H₅OH) Phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Water H₂O Phenoxide_ion Phenoxide (C₆H₅O⁻) Phenoxide->Phenoxide_ion To Step 2 Product 1-Bromo-3-phenoxypropane Phenoxide_ion->Product SN2 Attack Dibromopropane 1,3-Dibromopropane (Br(CH₂)₃Br) Dibromopropane->Product Bromide_ion Bromide Ion (Br⁻) Product->Bromide_ion Leaving Group

Caption: Reaction mechanism for the synthesis of 1-bromo-3-phenoxypropane.

Experimental Protocol: Synthesis of 1-Bromo-3-phenoxypropane

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[9]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1,3-Dibromopropane

  • Ethanol (or other suitable polar aprotic solvent like DMF or acetonitrile)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.

  • Carefully add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture for 15-20 minutes at room temperature.

  • Alkylation: Add an excess of 1,3-dibromopropane (e.g., 3.0-5.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3x volume).

  • Combine the organic layers and wash sequentially with a 10% NaOH solution (to remove unreacted phenol), saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure 1-bromo-3-phenoxypropane.

Physicochemical Properties and Structural Elucidation

Accurate characterization is essential to confirm the identity and purity of the synthesized product.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Melting Point 10-11 °C[2]
Boiling Point 130-134 °C at 14 mmHg[2]
Density 1.365 g/mL at 25 °C[2]
Refractive Index n20/D 1.546[2]
Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is used to validate the structure of the final product. The goal is to confirm the formation of the ether linkage, the presence of both the phenyl and propyl groups, and the retention of the terminal bromine.[10]

Workflow for Structural Confirmation

a A Synthesized Crude Product B Purification (Distillation / Chromatography) A->B C Pure 1-Bromo-3-phenoxypropane B->C D IR Spectroscopy C->D E NMR Spectroscopy (¹H and ¹³C) C->E F Mass Spectrometry C->F G Structure Confirmed D->G C-O-C stretch (~1245 cm⁻¹) Absence of broad O-H E->G Confirm proton/carbon environment (Aromatic, -O-CH₂-, -CH₂-Br) F->G Confirm Molecular Weight (M/z ~214/216)

Caption: A typical workflow for the purification and structural confirmation.

Expected Spectroscopic Signatures:

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the aromatic protons and the three methylene groups of the propyl chain. Based on available data, the expected shifts (in CDCl₃) are approximately:[11]

    • δ 7.2-7.3 ppm (m, 2H): Protons on carbons 2' and 6' of the phenyl ring.

    • δ 6.9-7.0 ppm (m, 3H): Protons on carbons 3', 4', and 5' of the phenyl ring.

    • δ 4.09 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).

    • δ 3.59 ppm (t, 2H): Methylene protons adjacent to the bromine (-CH₂ -Br).

    • δ 2.31 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).

  • ¹³C NMR (Carbon-13 NMR): The spectrum will confirm the number of unique carbon environments. Expected signals include four aromatic carbons, and three distinct aliphatic carbons for the propyl chain. The carbon attached to the ether oxygen will be significantly downfield (~158 ppm), while the carbon attached to the bromine will be around 30-35 ppm.[10]

  • IR (Infrared) Spectroscopy: The most critical observation is the disappearance of the broad O-H stretch from the phenol starting material (typically 3200-3600 cm⁻¹).[10] Key signals confirming the product include:

    • ~1245 cm⁻¹: Strong, asymmetric C-O-C (aryl-alkyl ether) stretch.

    • ~1040 cm⁻¹: Symmetric C-O-C stretch.

    • 2850-3000 cm⁻¹: C-H stretches from the aliphatic propyl chain.

    • ~1500-1600 cm⁻¹: C=C stretches from the aromatic ring.

    • ~550-750 cm⁻¹: C-Br stretch.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks (M⁺ and M+2) should appear at m/z values of approximately 214 and 216 with nearly equal intensity.[12] The base peak is often observed at m/z = 94, corresponding to the stable phenoxy cation [C₆H₅O]⁺.[11][12]

Applications in Research and Drug Development

1-Bromo-3-phenoxypropane is not typically an active pharmaceutical ingredient itself but rather a versatile linker or scaffold in medicinal chemistry.[13] Its bifunctional nature allows it to connect different molecular fragments.

  • As a Phenoxypropylating Agent: The terminal bromine is a good leaving group, making the molecule an excellent reagent for introducing a phenoxypropyl moiety onto nucleophilic substrates like amines, thiols, or other alcohols. This is useful for structure-activity relationship (SAR) studies, where researchers explore how the size, length, and flexibility of a linker group affect a drug's binding affinity and biological activity.

  • Synthesis of Heterocyclic Compounds: It can be used in the synthesis of more complex heterocyclic systems. For instance, the phenoxypropyl group can be attached to a phenolic core of another molecule, which is then subjected to further reactions. This strategy has been employed in the synthesis of novel 1,3,4-oxadiazole derivatives, where a similar ether linkage is formed using epibromohydrin, followed by ring-opening reactions to build a propanolamine side chain.[14]

  • Precursor for Other Intermediates: The bromine can be displaced by other functional groups (e.g., azide, cyanide, amine) to create a new set of intermediates with the phenoxypropyl backbone, further expanding its synthetic utility.

While direct synthesis of major commercial drugs from 1-bromo-3-phenoxypropane is not widely documented, its structural motifs are present in various biologically active compounds, making it a molecule of continued interest for synthetic and medicinal chemists.[13][15]

Conclusion

1-Bromo-3-phenoxypropane is a synthetically valuable molecule whose preparation is a direct application of the historic Williamson ether synthesis. A thorough understanding of the SN2 mechanism is crucial for optimizing its synthesis and avoiding side reactions. Its identity and purity are confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. For researchers in drug discovery and materials science, this compound serves as a reliable and versatile linker, enabling the construction of complex molecules and the systematic exploration of chemical space.

References

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Exploratory

The Molecular Architecture and Pharmacological Utility of (3-Bromopropoxy)benzene: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and drug development, the rational design of linker moieties is as critical as the optimization of the primary pharmacophore. (3-Bromopropoxy)benzene (CAS: 588-63-6) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rational design of linker moieties is as critical as the optimization of the primary pharmacophore. (3-Bromopropoxy)benzene (CAS: 588-63-6) serves as a highly versatile, bifunctional building block[1]. Featuring an electron-rich aromatic ring coupled to a reactive alkyl bromide via a flexible three-carbon ether linkage, this molecule is a premier intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and diverse applications across neuropharmacology, oncology, and infectious disease drug development.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of (3-Bromopropoxy)benzene is essential for predicting its behavior in organic synthesis and its influence on the pharmacokinetic profiles of downstream drug candidates. The three-carbon chain provides an optimal balance of flexibility and lipophilicity, which is often required for receptor-ligand interactions[2].

Table 1: Key Chemical and Physical Properties

PropertyValueSource
IUPAC Name 3-bromopropoxybenzene[3]
Molecular Formula C9H11BrO[1]
Molecular Weight 215.087 g/mol [1]
CAS Registry Number 588-63-6[1]
Density 1.365 g/mL[4]
Boiling Point 130-134 ºC (at 14 mmHg)[4]
Melting Point 10-11 ºC[4]
Lipophilicity (XLogP3-AA) 3.4[5]

Chemical Synthesis & Mechanistic Pathways

The primary route for synthesizing (3-Bromopropoxy)benzene utilizes a modified Williamson ether synthesis. This involves the nucleophilic substitution (SN2) of a phenoxide anion attacking an aliphatic dihalide.

Causality in Experimental Choices

As an application scientist, it is vital to understand why specific reagents are chosen to ensure high yield and purity:

  • Base Selection (K2CO3): Potassium carbonate is a mild, heterogeneous base. Unlike sodium hydroxide, which can cause hydrolysis of the alkyl bromide, K2CO3 efficiently deprotonates the phenol without promoting unwanted elimination (E2) side reactions[6][7].

  • Stoichiometric Asymmetry: 1,3-dibromopropane is intentionally added in significant molar excess (often 2:1 or greater relative to phenol). This statistical imbalance prevents the formation of the dimerized byproduct, 1,3-diphenoxypropane[6][7].

  • Solvent Dynamics: Polar aprotic solvents like acetonitrile or acetone are utilized under reflux. These solvents poorly solvate the phenoxide anion, thereby maximizing its nucleophilicity and accelerating the SN2 attack on the electrophilic carbon[6][7].

G Phenol Phenol (Nucleophile) Intermediate Phenoxide Anion (Active Intermediate) Phenol->Intermediate Deprotonation Dibromo 1,3-Dibromopropane (Electrophile, Excess) Product (3-Bromopropoxy)benzene (Target Molecule) Dibromo->Product Alkylation Base K2CO3 Base (Deprotonation) Base->Intermediate Promotes Solvent Acetonitrile (Aprotic Solvent) Solvent->Product Reaction Medium Intermediate->Product SN2 Attack

Figure 1: Mechanistic workflow of the Williamson ether synthesis for (3-Bromopropoxy)benzene.

Applications in Drug Development

The terminal bromide of (3-Bromopropoxy)benzene is highly susceptible to nucleophilic attack by amines, thiols, and nitrogen-containing heterocycles, making it a universal linker in the pharmaceutical industry[5].

  • CNS & Pain Management (H3 and Sigma-1 Ligands): The molecule is used to synthesize dual piperidine-based histamine H3 and Sigma-1 receptor ligands. The three-carbon chain acts as an optimal spatial spacer between the basic piperidine amine and the aromatic ring, allowing the resulting compounds to achieve high binding affinities (Ki < 100 nM) for the treatment of nociceptive and neuropathic pain[2].

  • Oncology (Topoisomerase II Inhibitors): In cancer research, (3-Bromopropoxy)benzene is used to N-alkylate indole derivatives, yielding 3-Methyl-2-phenyl-1H-indoles. The phenoxypropyl moiety enhances the lipophilicity and cellular penetration of the drug, resulting in potent antiproliferative effects against human tumor cell lines like HeLa and A2780[8].

  • Infectious Diseases (Anti-Tuberculosis Agents): Alkylation of the phenothiazine core with (3-Bromopropoxy)benzene generates derivatives with potent in vitro activity against Mycobacterium tuberculosis H37Rv. This modification significantly reduces the mammalian cell cytotoxicity typically associated with older phenothiazine drugs[9].

  • Antifungal Therapeutics: It is utilized as a side-chain donor in the synthesis of novel triazole alcohols. The incorporation of the phenoxypropyl group broadens the antifungal spectrum, overcoming resistance mechanisms in Candida albicans[10].

G Core (3-Bromopropoxy)benzene (Versatile Linker) CNS CNS Therapeutics (H3 & Sigma-1 Ligands) Core->CNS Amination (Piperidines) Oncology Oncology (Topo II Inhibitors) Core->Oncology N-Alkylation (Indoles) Infectious Infectious Disease (Anti-TB Phenothiazines) Core->Infectious S/N-Alkylation (Phenothiazines) Antifungal Antifungal (Triazole Derivatives) Core->Antifungal Substitution (Triazoles)

Figure 2: Divergent pharmacological applications of the (3-Bromopropoxy)benzene intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify reaction success at each critical juncture.

Protocol A: Synthesis of (3-Bromopropoxy)benzene

Objective: Synthesize the core linker while preventing dimerization.[6][7]

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equiv, e.g., 10 mmol) in 50 mL of anhydrous acetone or acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 equiv). Stir at room temperature for 30 minutes.

    • Validation Check: The solution will become slightly cloudy, indicating the formation of the insoluble potassium phenoxide salt.

  • Electrophile Addition: Add 1,3-dibromopropane (2.0 to 3.0 equiv) dropwise to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone, 82°C for acetonitrile) for 12–18 hours.

  • IPC (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 9:1). The disappearance of the phenol spot and the emergence of a higher Rf spot confirms conversion.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM), wash sequentially with water and brine to remove unreacted phenol and residual salts. Dry the organic layer over anhydrous MgSO4, filter, and evaporate. Purify via silica gel column chromatography (Hexane/DCM) to yield the pure product as a colorless to light-yellow oil.

Protocol B: Downstream Amination (Synthesis of a Basic Pharmacophore)

Objective: Couple (3-Bromopropoxy)benzene with a secondary amine (e.g., piperidine) to generate a CNS-active ligand precursor.[2][7]

  • Preparation: Dissolve (3-Bromopropoxy)benzene (1.0 equiv) in acetonitrile (20 mL).

  • Reagent Addition: Add piperidine (1.5 equiv) and K2CO3 (3.0 equiv). A catalytic amount of potassium iodide (KI, 0.1 equiv) can be added to facilitate the reaction via the Finkelstein pathway (in situ conversion of bromide to a more reactive iodide).

  • Reaction: Reflux the mixture for 6 to 8 hours.

  • IPC (Phase Separation): Upon completion, cool the mixture, filter the salts, and evaporate the solvent. Re-dissolve in ethyl acetate and wash with 1M NaOH. The basic aqueous wash ensures any residual hydrobromic acid is neutralized and the product remains in its free-base form in the organic layer.

  • Isolation: Dry the organic phase over MgSO4, concentrate, and purify via column chromatography (DCM/Methanol 20:1) to isolate the aminated product[7].

Conclusion

(3-Bromopropoxy)benzene is a foundational intermediate that bridges the gap between simple organic synthesis and complex drug discovery. By leveraging the differential reactivity of its aromatic ether and its terminal alkyl bromide, researchers can systematically construct diverse chemical libraries. Whether deployed in the synthesis of topoisomerase inhibitors, anti-tuberculosis agents, or neuropathic pain ligands, mastering the handling and functionalization of this molecule is a prerequisite for advanced pharmacological development.

References

  • Benzene, (3-bromopropoxy)- - the NIST WebBook. Source: nist.gov.
  • Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem. Source: nih.gov.
  • Electronic Supplementary Information (ESI) Twist-bend nematic liquid crystals based on thioether linkage - The Royal Society of Chemistry. Source: rsc.org.
  • 3-bromo-propoxy-benzene - 588-63-6, C9H11BrO, density, melting point, boiling point, structural formula, synthesis. Source: chemsynthesis.com.
  • First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties - PMC. Source: nih.gov.
  • Benzene, (3-bromopropoxy)- CAS# 588-63-6 - Scent.vn. Source: scent.vn.
  • Synthesis and bio-evaluation of phenothiazine derivatives as new antituberculosis agents. Source: rhhz.net.
  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles | ACS Medicinal Chemistry Letters. Source: acs.org.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC. Source: nih.gov.
  • CN102311399A - Triazole alcohol antifungal compounds with nitrogen-containing side chains, preparation method thereof and application thereof - Google Patents. Source: google.com.

Sources

Foundational

Structural Elucidation and IUPAC Nomenclature of p-3-Bromopropylphenyl Phenyl Ether: A Technical Guide

Executive Summary In the highly regulated fields of drug development and materials science, the precise identification of chemical entities is non-negotiable. Ambiguous trivial names can lead to critical errors in patent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated fields of drug development and materials science, the precise identification of chemical entities is non-negotiable. Ambiguous trivial names can lead to critical errors in patent claims, regulatory submissions, and synthetic scaling. This guide provides an in-depth structural deconstruction, formal IUPAC nomenclature derivation, and a self-validating synthetic workflow for p-3-Bromopropylphenyl phenyl ether —a bifunctional molecule featuring a diaryl ether core and a reactive alkyl bromide moiety, frequently utilized as a precursor for PROTAC linkers and kinase inhibitors.

Deconstruction of the Trivial Name

The trivial name "p-3-Bromopropylphenyl phenyl ether" is a composite of functional descriptors commonly used in commercial catalogs[1]. To translate this into a rigorous chemical structure, we must parse its three primary semantic units:

  • Phenyl ether: Indicates a central oxygen atom bridging two aromatic systems (a diaryl ether core).

  • Phenyl: Specifies that one of the substituents attached to the ether oxygen is an unsubstituted benzene ring ( C6​H5​− ).

  • p-3-Bromopropylphenyl: Specifies that the second substituent is a benzene ring substituted at the para (1,4) position relative to the ether oxygen with a 3-carbon aliphatic chain terminating in a bromine atom ( −CH2​CH2​CH2​Br ).

Nomenclature Trivial p-3-Bromopropylphenyl phenyl ether Sub1 Group 1: 4-(3-bromopropyl)phenyl Trivial->Sub1 Sub2 Group 2: Phenyl Trivial->Sub2 Core Core: Ether Oxygen (-O-) Trivial->Core SubB Substituent B: 4-(3-bromopropyl) Sub1->SubB SubA Substituent A: 1-phenoxy Sub2->SubA Core->SubA Parent Parent Ring: Benzene PIN IUPAC PIN: 1-(3-bromopropyl)-4-phenoxybenzene Parent->PIN SubA->PIN SubB->PIN

Logical derivation of the IUPAC PIN from the trivial name components.

Derivation of the Preferred IUPAC Name (PIN)

To establish a universally unambiguous identifier, we apply the rules set forth in the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the Blue Book)[2].

  • Rule P-52.2.4 (Ethers): Asymmetric ethers are named substitutively as alkoxy or aryloxy derivatives of a parent hydride, rather than using functional class nomenclature (which yields "ether" suffixes)[2].

  • Parent Structure Selection: The molecule consists of two benzene rings and a propyl chain. According to IUPAC seniority rules for rings versus chains, a ring is senior to a chain. Between the two benzene rings, the parent is the one that allows for the simplest substituent naming. Choosing the core benzene ring yields two substituents: a phenoxy group and a 3-bromopropyl group.

  • Numbering and Alphabetization (Rule P-14.4): The substituents are cited as prefixes in alphabetical order. "Bromopropyl" (starting with 'b') precedes "phenoxy" (starting with 'p'). The lowest locant set for a para-substituted benzene is 1,4. The locant '1' is assigned to the substituent cited first alphabetically.

  • Result: The bromine is at the 3-position of the propyl chain, making the group a (3-bromopropyl) moiety.

Therefore, the Preferred IUPAC Name (PIN) is 1-(3-bromopropyl)-4-phenoxybenzene .

Data Presentation: Chemical Identifiers
Identifier TypeValue
Preferred IUPAC Name (PIN) 1-(3-bromopropyl)-4-phenoxybenzene
Trivial / Commercial Name p-3-Bromopropylphenyl phenyl ether
Chemical Formula C15​H15​BrO
Molecular Weight 291.19 g/mol
SMILES BrCCCc1ccc(Oc2ccccc2)cc1

Chemical Synthesis & Experimental Workflow

Synthesizing diaryl ethers with reactive alkyl halide appendages requires orthogonal reactivity planning. Direct alkylation of a diaryl ether often leads to poor regioselectivity. Instead, a self-validating bottom-up approach is preferred, utilizing a Copper-catalyzed Ullmann coupling followed by aliphatic chain extension and a mild Appel bromination.

Mechanistic Rationale
  • Ullmann Diaryl Ether Synthesis: The classic Ullmann coupling of phenols with aryl halides is accelerated by Copper(I) catalysts and specific ligands (e.g., BINOL or diol-based ligands), allowing the formation of the robust diaryl ether core under relatively mild conditions[3][4].

  • Appel Reaction: Converting the resulting primary alcohol to an alkyl bromide is achieved via the Appel reaction using triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ). This method is chosen over HBr or PBr3​ because it operates under mild, essentially neutral conditions, preventing acid-catalyzed cleavage of the ether bond or carbocation rearrangements[5].

Synthesis SM Phenol + 4-Bromobenzaldehyde Step1 Ullmann Coupling (CuI, Ligand, Cs2CO3, 80°C) SM->Step1 Int1 4-Phenoxybenzaldehyde Step1->Int1 Step2 HWE Olefination (Triethyl phosphonoacetate, NaH) Int1->Step2 Int2 Ethyl (E)-3-(4-phenoxyphenyl)acrylate Step2->Int2 Step3 Global Reduction (1. H2, Pd/C  2. LiAlH4) Int2->Step3 Int3 3-(4-phenoxyphenyl)propan-1-ol Step3->Int3 Step4 Appel Bromination (CBr4, PPh3, DCM, 0-25°C) Int3->Step4 Target 1-(3-bromopropyl)-4-phenoxybenzene Step4->Target

Self-validating synthetic workflow for 1-(3-bromopropyl)-4-phenoxybenzene.

Step-by-Step Experimental Protocol

Step 1: Ullmann Coupling to 4-Phenoxybenzaldehyde

  • Charge a flame-dried flask with phenol (1.0 equiv), 4-bromobenzaldehyde (1.1 equiv), CuI (10 mol%), a suitable diol ligand (20 mol%), and Cs2​CO3​ (2.0 equiv)[4].

  • Suspend the mixture in anhydrous dioxane and heat to 80 °C under a nitrogen atmosphere for 24 hours.

  • Cool, filter through Celite, and purify via silica gel chromatography to isolate 4-phenoxybenzaldehyde.

Step 2 & 3: Chain Extension and Reduction

  • Perform a Horner-Wadsworth-Emmons (HWE) reaction by treating triethyl phosphonoacetate with NaH in THF at 0 °C, followed by the addition of 4-phenoxybenzaldehyde.

  • Isolate the resulting cinnamate ester and subject it to catalytic hydrogenation ( H2​ balloon, 10% Pd/C in ethanol) to reduce the alkene.

  • Treat the saturated ester with LiAlH4​ (1.5 equiv) in anhydrous THF at 0 °C to yield the primary alcohol, 3-(4-phenoxyphenyl)propan-1-ol.

Step 4: Appel Bromination

  • Dissolve 3-(4-phenoxyphenyl)propan-1-ol (1.0 equiv) and CBr4​ (1.2 equiv) in dry dichloromethane ( CH2​Cl2​ ) at 0 °C[5].

  • Add PPh3​ (1.2 equiv) portion-wise. The PPh3​ attacks the CBr4​ to generate a halomethylphosphonium salt, which subsequently activates the alcohol for an SN​2 displacement by the bromide ion[5].

  • Stir for 2 hours, allowing the reaction to warm to 25 °C.

  • Quench with water, extract with CH2​Cl2​ , and precipitate the triphenylphosphine oxide ( Ph3​P=O ) byproduct using cold ether[5]. Purify the filtrate via flash chromatography to afford the pure 1-(3-bromopropyl)-4-phenoxybenzene.

Analytical Verification (Self-Validating System)

To ensure the trustworthiness of the synthesized compound, the following Nuclear Magnetic Resonance (NMR) spectroscopic benchmarks must be met:

  • 1 H NMR ( CDCl3​ , 400 MHz):

    • δ 6.90 - 7.35 (m, 9H): Validation of the intact diaryl ether core (5 protons from the unsubstituted phenyl ring, 4 from the para-substituted ring).

    • δ 3.42 (t, J=6.8 Hz, 2H): Confirms the −CH2​−Br group (deshielded by the electronegative bromine).

    • δ 2.75 (t, J=7.5 Hz, 2H): Confirms the benzylic −CH2​−Ar protons.

    • δ 2.15 (quintet, J=7.0 Hz, 2H): Confirms the central −CH2​− of the propyl chain.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) . Orgosolver. Available at:[Link]

  • General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Blue Book - IUPAC | International Union of Pure and Applied Chemistry . IUPAC. Available at:[Link]

Sources

Exploratory

Solubility of p-3-Bromopropylphenyl Phenyl Ether in Organic Solvents: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound p-3-Bromopropylphenyl phenyl ether (also known as 1-(3-br...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound p-3-Bromopropylphenyl phenyl ether (also known as 1-(3-bromopropyl)-4-phenoxybenzene) is a highly lipophilic, moderately polar organic molecule. Its unique structural topology—combining a rigid, electron-rich diphenyl ether core with a flexible, polarizable 3-bromopropyl alkyl chain—dictates its complex solvation behavior. Understanding its solubility profile is critical for optimizing reaction conditions in organic synthesis, designing purification workflows, and formulating downstream pharmaceutical or material science applications.

This whitepaper provides a comprehensive analysis of the compound's solubility, grounded in the theoretical framework of Hansen Solubility Parameters (HSP), empirical data, and self-validating experimental protocols.

Chemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of p-3-Bromopropylphenyl phenyl ether, we must first deconstruct its structural functional groups and their respective intermolecular forces:

  • The Diphenyl Ether Core: This moiety is highly hydrophobic and rich in π -electrons. It strongly favors non-polar to moderately polar solvents capable of π−π stacking or strong London dispersion forces (e.g., toluene, dichloromethane).

  • The 3-Bromopropyl Chain: The addition of the alkyl bromide introduces a permanent dipole moment and significant polarizability due to the heavy bromine atom. This structural feature increases the molecule's affinity for solvents with moderate dipole moments (e.g., tetrahydrofuran, ethyl acetate) while maintaining a low capacity for hydrogen bonding.

Because the molecule lacks strong hydrogen-bond donors (such as -OH or -NH groups) and possesses substantial hydrophobic bulk, it exhibits near-zero aqueous solubility and high solubility in halogenated and ethereal organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The causality behind solubility can be quantitatively modeled using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density of a substance into three distinct intermolecular interactions: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[1].

According to established HSP databases, the base structure, diphenyl ether, possesses the following parameters: δD​=19.4 , δP​=3.4 , and δH​=4.0 MPa 1/2 [1]. The substitution of a 3-bromopropyl group at the para position shifts these parameters. The heavy bromine atom increases the dispersion and polar components, while the hydrogen-bonding component remains largely unaffected.

Estimated HSP for p-3-Bromopropylphenyl phenyl ether:

  • δD​ (Dispersion): ~19.8 MPa 1/2

  • δP​ (Polar): ~5.5 MPa 1/2

  • δH​ (Hydrogen Bonding): ~4.2 MPa 1/2

Solvents with HSP values closely matching these coordinates will minimize the Relative Energy Difference (RED), leading to spontaneous dissolution. The thermodynamic cycle of this solvation process is visualized below.

SolvationCycle Solid Solid Solute (Crystal Lattice) Cavity Solvent Cavity Formation (ΔH > 0) Solid->Cavity Lattice Disruption Dissolved Dissolved State (Thermodynamic Equilibrium) Solid->Dissolved Total Free Energy (ΔG < 0) Interaction Solute-Solvent Interaction (ΔH < 0) Cavity->Interaction Solvent Insertion Interaction->Dissolved Enthalpic Stabilization

Thermodynamic cycle of solvation for lipophilic ethers.

Empirical Solubility Data in Organic Solvents

Based on the structural mechanics and HSP alignment, the quantitative solubility of p-3-Bromopropylphenyl phenyl ether across a spectrum of standard laboratory solvents is summarized in the table below. Data is normalized for standard ambient temperature (25°C).

SolventPolarity IndexHSP ( δD​,δP​,δH​ )Estimated Solubility (mg/mL)Solvation Mechanism / Causality
Dichloromethane (DCM) 3.118.2, 6.3, 6.1> 100 (Highly Soluble)Excellent δD​ and δP​ matching; strong dipole-induced dipole interactions.
Tetrahydrofuran (THF) 4.016.8, 5.7, 8.0> 100 (Highly Soluble)Favorable polar alignment; ether-ether structural affinity.
Toluene 2.418.0, 1.4, 2.0~ 80 (Soluble)Strong π−π stacking interactions with the diphenyl ether core.
Ethyl Acetate 4.415.8, 5.3, 7.2~ 50 (Soluble)Moderate dipole interactions; slightly hindered by lower dispersion forces.
Methanol 5.115.1, 12.3, 22.3< 10 (Slightly Soluble)High δH​ mismatch; protic solvent disrupts hydrophobic aggregation.
Water 10.215.6, 16.0, 42.3< 0.1 (Insoluble)Extreme hydrophobic rejection; massive enthalpic penalty for cavity formation.

Experimental Protocols: Self-Validating Gravimetric Shake-Flask Method

To empirically verify the solubility of novel or highly specific compounds like p-3-Bromopropylphenyl phenyl ether, the Saturation Shake-Flask Method combined with Gravimetric Analysis is the gold standard[2].

Why this method? Unlike UV-Vis or HPLC-based quantification, which require pre-calibrated standard curves and can be skewed by solvent UV-cutoff limits or trace impurities, gravimetric analysis is an absolute, self-validating system[3]. It directly measures the mass of the dissolved solute, ensuring high trustworthiness in the data.

Workflow Step1 1. Saturation Add excess solute to solvent Step2 2. Equilibration Shake at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.22 µm PTFE Filter Step2->Step3 Step4 4. Gravimetric Analysis Evaporate 2.0 mL aliquot to dryness Step3->Step4 Step5 5. Validation Weigh to constant mass & Calculate Step4->Step5

Step-by-step shake-flask gravimetric solubility workflow.

Step-by-Step Methodology:
  • Saturation: In a chemically resistant 10 mL glass vial, add an excess amount of p-3-Bromopropylphenyl phenyl ether (e.g., 300 mg) to exactly 5.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure the solution is fully saturated[3].

  • Thermodynamic Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent escape) and place it in a thermostatic shaker bath set to 25.0°C ± 0.1°C. Agitate at 300 rpm for 48 hours . Causality note: 48 hours is required to overcome the activation energy of dissolution and transition from transient kinetic solubility to true thermodynamic equilibrium[2].

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Centrifuge the mixture at 5000 rpm for 15 minutes. Carefully draw the supernatant into a glass syringe and pass it through a 0.22 µm PTFE syringe filter . Causality note: PTFE is strictly required over nylon or PES filters due to its broad chemical resistance to aggressive solvents like DCM and THF.

  • Gravimetric Quantification: Accurately pipette a 2.0 mL aliquot of the filtered, saturated solution into a pre-weighed (tared) glass evaporating dish ( Winitial​ ).

  • Solvent Evaporation: Place the dish in a vacuum oven or under a gentle stream of nitrogen gas. Evaporate the solvent at a temperature 10°C below the solvent's boiling point to prevent solute degradation or splattering. Dry until a constant weight is achieved ( Wfinal​ )[3].

  • Calculation: Solubility(mg/mL)=2.0mLWfinal​(mg)−Winitial​(mg)​

Mechanistic Insights for Drug Development & Synthesis

For application scientists, the solubility profile of p-3-Bromopropylphenyl phenyl ether dictates its handling in synthetic pipelines:

  • Reaction Solvents: When utilizing this compound as an electrophile in nucleophilic substitution ( SN​2 ) reactions (due to the reactive primary alkyl bromide), polar aprotic solvents like THF or DMF are highly recommended. They not only dissolve the compound entirely but also leave the nucleophile unsolvated and highly reactive.

  • Purification (Recrystallization): Because the compound is highly soluble in DCM and insoluble in methanol, a solvent/anti-solvent precipitation strategy is highly effective. Dissolving the crude mixture in a minimal volume of DCM and slowly layering it with methanol will force the compound to crystallize out of solution due to the sudden spike in the δH​ mismatch.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott. Available at:[Link]

  • UOMUS. "Determination of Solubility by Gravimetric Method." Al-Mustaqbal University College. Available at:[Link]

  • Glomme, A., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. Available at:[Link]

Sources

Foundational

Sourcing and Synthetic Validation of 1-Bromo-3-phenoxypropane: A Technical Guide for LAMA Development

Executive Summary 1-Bromo-3-phenoxypropane (CAS: 588-63-6) is a highly reactive, bifunctional alkylating agent that serves as a critical intermediate in the synthesis of modern respiratory therapeutics. Most notably, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-phenoxypropane (CAS: 588-63-6) is a highly reactive, bifunctional alkylating agent that serves as a critical intermediate in the synthesis of modern respiratory therapeutics. Most notably, it is the primary electrophile used in the final quaternization step to produce Aclidinium bromide , a Long-Acting Muscarinic Antagonist (LAMA) prescribed for Chronic Obstructive Pulmonary Disease (COPD) ([1]).

For drug development professionals, sourcing this compound requires moving beyond basic purity assays. Because it is an alkyl bromide, unreacted trace amounts in the final Active Pharmaceutical Ingredient (API) are classified as potential DNA-reactive mutagens under ICH M7 guidelines. This whitepaper provides an in-depth framework for evaluating commercial suppliers, understanding the pharmacological context of the downstream API, and executing a self-validating experimental workflow for synthetic quaternization.

Pharmacological Context: Target Pathway

To understand the strict quality requirements for 1-bromo-3-phenoxypropane, one must understand its downstream application. The resulting API, Aclidinium bromide, is designed to target and block the M3 muscarinic acetylcholine receptor (M3-mAChR) in the lungs ([2]).

Under pathological COPD conditions, parasympathetic release of acetylcholine (ACh) overstimulates the M3 receptor on airway smooth muscle (ASM) cells. This activates a Gq-protein coupled cascade, leading to the cleavage of PIP2 by Phospholipase C (PLC) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). The subsequent release of intracellular calcium (Ca2+) drives severe bronchoconstriction ([3]). Aclidinium bromide acts as a kinetic antagonist, binding to the M3 receptor and preventing this cascade.

M3_Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates Aclidinium Aclidinium Bromide (Antagonist) Aclidinium->M3R Blocks Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ASM Airway Smooth Muscle Contraction Ca2->ASM

Caption: M3 Muscarinic Receptor signaling pathway and antagonism by Aclidinium bromide.

Commercial Sourcing & Quality Attributes

When procuring 1-bromo-3-phenoxypropane from commercial suppliers, the sourcing strategy must align with the development phase. While R&D laboratories may prioritize speed, late-stage development requires suppliers capable of providing rigorous impurity profiling. Suppliers like Scimplify and FarmaSino offer bulk scaling, whereas regional distributors like A B Enterprises cater to pilot-scale needs ([4], [5], [6]).

Supplier Evaluation Matrix
Supplier TierRepresentative VendorsTarget PurityCritical Quality Attributes (CQAs)Scalability
Global Catalog Sigma-Aldrich, TCI>98.0% (GC)Basic COA, NMR, GC-MSR&D / Gram scale
Bulk API Intermediates FarmaSino, Scimplify>99.0% (HPLC)ICH M7 Genotoxic screening, Heavy MetalsCommercial / Tonne scale
Regional Distributors A B Enterprises>98.0%Basic COA, Density, Refractive IndexPilot / Kilo scale

Expert Insight: The primary CQA for this compound is the absence of unreacted 1,3-dibromopropane (a highly toxic precursor) and phenol. Ensure your supplier provides a validated GC-MS method capable of detecting these impurities at parts-per-million (ppm) levels.

Synthetic Utility: Experimental Workflow

To validate the quality of the sourced 1-bromo-3-phenoxypropane, researchers can execute a standardized quaternization reaction. This workflow reacts the alkyl bromide with a tertiary amine—specifically (3R)-quinuclidin-3-ol—to yield the quaternary ammonium salt precursor for Aclidinium bromide ([7]).

Exp_Workflow Sourcing 1. Supplier Sourcing (CAS 588-63-6) QC1 2. Incoming QC (GC-MS, NMR) Sourcing->QC1 Reaction 3. Quaternization Reaction QC1->Reaction Isolation 4. Filtration & Washing Reaction->Isolation QC2 5. Final Validation (HPLC >99%) Isolation->QC2

Caption: Step-by-step experimental workflow for the synthetic validation of 1-Bromo-3-phenoxypropane.

Experimental Protocol: Self-Validating Quaternization

This protocol utilizes an S_N2 nucleophilic aliphatic substitution. It is specifically designed as a self-validating system : the reaction relies on a thermodynamic phase change (precipitation) to visually and physically confirm success, eliminating the need for continuous chromatographic sampling during the reaction phase.

Materials Required
  • 1-Bromo-3-phenoxypropane (Commercially sourced, >98% purity): 1.0 equivalent (16.9 g, 78.6 mmol)

  • (3R)-quinuclidin-3-ol: 1.0 equivalent (10.0 g, 78.6 mmol)

  • Anhydrous Ethyl Acetate: 120 mL

Step-by-Step Methodology
  • Preparation: In a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (3R)-quinuclidin-3-ol (10.0 g) in 100 mL of anhydrous ethyl acetate at room temperature (20–25°C).

  • Controlled Addition: Add 1-bromo-3-phenoxypropane (16.9 g) dropwise to the stirring solution over a period of 15–20 minutes.

    • Causality of Choice: Dropwise addition prevents localized concentration spikes and thermal runaways, ensuring strict selectivity for the mono-alkylation of the tertiary amine and preventing unwanted side reactions.

  • Reaction & Precipitation (Self-Validation): Stir the reaction mass continuously at room temperature for 12 to 16 hours.

    • Causality & Validation: Ethyl acetate is explicitly chosen for its differential solubility profile. Both starting materials are highly soluble in it, but the resulting quaternary ammonium bromide salt is highly polar and completely insoluble. As the reaction proceeds, a thick white precipitate will form. This acts as an immediate, self-validating visual indicator —if the solution remains clear, the alkylation has failed (likely due to degraded starting material). Furthermore, the precipitation drives the equilibrium forward via Le Chatelier's principle, maximizing yield.

  • Isolation: Filter the resulting suspension under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous ethyl acetate (2 x 10 mL).

    • Causality of Choice: The cold wash removes any unreacted, highly soluble 1-bromo-3-phenoxypropane from the solid salt, which is critical for meeting ICH M7 genotoxicity thresholds.

  • Drying: Dry the isolated white solid under vacuum at 45°C for 6 hours to yield (3R)-3-hydroxy-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide.

Analytical Validation

To definitively validate both the supplier's material and the experimental execution, the isolated salt must undergo rigorous analytical testing:

  • HPLC (Purity): Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The target purity should exceed 99.0%, with unreacted 1-bromo-3-phenoxypropane strictly limited to <10 ppm.

  • 1H-NMR (D2O): Confirm the structure. Look for the distinct downfield shift of the protons adjacent to the newly formed quaternary nitrogen, and the presence of the phenoxy aromatic protons (multiplet at δ 6.9–7.3 ppm), confirming successful integration of the sourced compound.

References

  • Source: Google Patents (WO2015071824A1)
  • Title: Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Mapping physiological G protein-coupled receptor signaling pathways reveals a role for receptor phosphorylation in airway contraction Source: PNAS URL: [Link]

  • Title: Eklira Genuair (Aclidinium bromide) CHMP Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

Sources

Exploratory

The Synthesis of Aromatic Ethers via Williamson Ether Synthesis: A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals The aromatic ether motif is a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and materials. Its synthesis, ther...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The aromatic ether motif is a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and materials. Its synthesis, therefore, is of paramount importance in the field of organic chemistry. The Williamson ether synthesis, a venerable and enduring method, remains a widely utilized and versatile tool for the construction of these crucial C-O bonds. This guide provides an in-depth exploration of the Williamson ether synthesis for aromatic ethers, offering not only the fundamental principles but also practical, field-proven insights to navigate its nuances and optimize its application in a research and development setting.

The Core of the Reaction: Mechanism and Strategic Considerations

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In the context of aromatic ethers, the reaction involves a phenoxide nucleophile attacking an alkylating agent, typically an alkyl halide, with the concomitant displacement of a leaving group.[1][2]

The reaction proceeds in two conceptual steps:

  • Deprotonation: A phenol is treated with a base to generate a more nucleophilic phenoxide anion.

  • Substitution: The phenoxide anion attacks the electrophilic carbon of the alkylating agent, forming the aryl ether and a salt byproduct.

Caption: General workflow of the Williamson ether synthesis for aromatic ethers.

A critical aspect of a successful Williamson ether synthesis is the choice of the alkylating agent. Due to the SN2 mechanism, primary alkyl halides are strongly preferred.[2] Secondary alkyl halides can also be used, but they are more prone to a competing elimination (E2) reaction, which reduces the yield of the desired ether.[2] Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo elimination.[2]

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of a Williamson ether synthesis hinges on the careful selection and control of several key reaction parameters.

ParameterRecommendationRationale and Field Insights
Base NaH, KH, K₂CO₃, Cs₂CO₃, NaOH, KOHStronger bases like NaH or KH ensure complete deprotonation of the phenol, which can be crucial for less reactive systems. Carbonate bases like K₂CO₃ and Cs₂CO₃ are milder and often sufficient for many phenols, offering easier handling. Hydroxides like NaOH and KOH are cost-effective but introduce water, which can affect the reaction. The choice often depends on the acidity of the phenol and the sensitivity of the substrates.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are ideal as they solvate the cation of the phenoxide salt, leaving the oxygen anion more "naked" and nucleophilic.[1] Protic solvents (e.g., ethanol, water) can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[1]
Temperature 50-100 °CThe reaction is typically heated to increase the rate.[1] However, higher temperatures can also promote the competing E2 elimination, especially with secondary alkyl halides.[1] Careful temperature control is therefore crucial for optimizing the yield of the desired ether.
Alkylating Agent Primary Alkyl Halide (I > Br > Cl)The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive. Alkyl bromides offer a good balance of reactivity and cost. Alkyl chlorides are less reactive and may require a catalyst like sodium iodide (Finkelstein reaction conditions) to enhance their reactivity.

Detailed Experimental Protocols

Conventional Williamson Ether Synthesis of 4-Ethoxyanisole

This protocol details the synthesis of 4-ethoxyanisole from 4-methoxyphenol and ethyl bromide.

Materials:

  • 4-Methoxyphenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the 4-methoxyphenol.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. The mixture will be stirred at this temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Alkylation: Add ethyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 4-ethoxyanisole.

Protocol_Workflow start Start setup Reaction Setup: 4-Methoxyphenol in DMF start->setup deprotonation Deprotonation: Add NaH at 0°C setup->deprotonation alkylation Alkylation: Add Ethyl Bromide, then heat deprotonation->alkylation workup Work-up: Quench with NH4Cl, Extract with Ether alkylation->workup purification Purification: Wash, Dry, Concentrate workup->purification end Pure 4-Ethoxyanisole purification->end

Caption: Experimental workflow for the conventional synthesis of 4-ethoxyanisole.

Phase-Transfer Catalyzed Williamson Ether Synthesis

Phase-transfer catalysis (PTC) is a powerful modification that is particularly useful for industrial applications. It avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride.[1] The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous phase to the organic phase where the alkylating agent resides.[3]

Materials:

  • Phenol

  • Alkyl Halide

  • Sodium Hydroxide (aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the phenol (1.0 eq), alkyl halide (1.1 eq), toluene, and a catalytic amount of TBAB (e.g., 5 mol%).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Stir the biphasic mixture vigorously and heat to 80-90 °C for 4-8 hours. The reaction progress can be monitored by TLC or GC.

  • Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Navigating Challenges: A Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation of the phenol. 2. Alkylating agent is too unreactive (e.g., alkyl chloride). 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use a more reactive alkyl halide (bromide or iodide) or add a catalytic amount of NaI. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Alkene Byproduct Competing E2 elimination reaction, especially with secondary alkyl halides.1. Use a primary alkyl halide if possible. 2. Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK). 3. Lower the reaction temperature.
C-Alkylation Side Products The phenoxide anion is an ambident nucleophile, and alkylation can occur on the aromatic ring.1. Use a polar aprotic solvent (DMF, DMSO) to favor O-alkylation.[4] 2. Protic solvents (water, ethanol) can solvate the oxygen atom, promoting C-alkylation.[4] 3. The nature of the counter-ion can also play a role; larger cations may favor O-alkylation.
Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Deactivation of the nucleophile or electrophile.1. Extend the reaction time or increase the temperature. 2. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.

Modern Variations and Alternative Synthetic Routes

While the classical Williamson synthesis is robust, several modern variations and alternative methods have been developed to address its limitations.

High-Temperature Catalytic Williamson Ether Synthesis

For industrial-scale synthesis, a high-temperature (around 300°C) catalytic version of the Williamson synthesis has been developed.[5][6] This method utilizes weaker, less expensive alkylating agents like alcohols or esters and avoids the formation of large amounts of salt waste, making it a "greener" alternative.[5][6] For example, anisole can be produced from phenol and methanol at 320°C in the presence of a catalytic amount of an alkali metal benzoate.[6]

Ullmann Condensation

For the synthesis of diaryl ethers (Ar-O-Ar'), where the Williamson synthesis is not applicable, the Ullmann condensation is a classical and effective method.[7][8] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide, typically in the presence of a base.[7][8] Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[8]

A Representative Ullmann Condensation Protocol:

  • To a Schlenk flask, add the phenol (1.0 eq), aryl halide (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Degas the mixture and heat under an inert atmosphere at 120-160 °C until the starting materials are consumed.

  • After work-up and purification, the diaryl ether is obtained.

Buchwald-Hartwig O-Arylation

A more modern and often milder alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig O-arylation.[9][10] This cross-coupling reaction offers a broader substrate scope and generally proceeds under less harsh conditions.[9][10]

A General Buchwald-Hartwig O-Arylation Protocol:

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., a biarylphosphine, 1.2-6 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 eq).

  • Add the phenol (1.0 eq) and the aryl halide (1.0-1.2 eq), followed by an anhydrous solvent like toluene.

  • Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC/MS. Upon completion, the reaction is worked up and the product is purified by column chromatography.

Conclusion

The Williamson ether synthesis remains a cornerstone of organic synthesis, providing a reliable and versatile method for the preparation of aromatic ethers. By understanding the underlying SN2 mechanism and the critical influence of reaction parameters such as the choice of base, solvent, and temperature, researchers can effectively optimize this reaction for their specific needs. Furthermore, an awareness of potential side reactions and the availability of modern variations and alternative methods like the Ullmann condensation and Buchwald-Hartwig O-arylation empowers scientists to strategically select the most appropriate synthetic route for the construction of these vital chemical entities. This guide serves as a comprehensive resource to aid in the successful application of the Williamson ether synthesis in the demanding environments of academic research and pharmaceutical development.

References

  • Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Wikipedia. (2023, October 23). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Talbiersky, J., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • MDPI. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Molecules, 27(16), 5183.
  • Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
  • ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of....
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211.
  • CORE. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.
  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Imperial College London. (2004, October 14). Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04.
  • National Institutes of Health. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]

  • YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Preparation of p-3-Bromopropylphenyl phenyl ether

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of p-3-Bromopropylphenyl phenyl ether, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of p-3-Bromopropylphenyl phenyl ether, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a robust Williamson ether synthesis, reacting 4-hydroxybiphenyl with an excess of 1,3-dibromopropane. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, and critical insights into process optimization and troubleshooting. The protocol is designed for researchers, scientists, and professionals in drug development, ensuring reproducibility and high-yield synthesis.

Introduction

Phenol ethers are a significant class of organic compounds widely utilized as building blocks in the synthesis of complex molecules.[1] Their structural motif is present in numerous pharmaceuticals, agrochemicals, and functional materials. p-3-Bromopropylphenyl phenyl ether, also known as 4-(3-bromopropoxy)biphenyl, is a key bifunctional intermediate. The presence of the reactive bromopropyl group allows for further facile derivatization, making it a versatile precursor for the introduction of a phenylpropoxy linker in various molecular scaffolds.

The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and straightforward route to this target molecule.[2][3] This method involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide generated from 4-hydroxybiphenyl.[4][5] This application note details a refined protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product.

Reaction Mechanism and Rationale

The synthesis of p-3-Bromopropylphenyl phenyl ether proceeds via a classic SN2 mechanism, the Williamson ether synthesis.[3] The key steps are outlined below:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxybiphenyl is deprotonated by a suitable base, such as potassium carbonate, to form the more nucleophilic potassium 4-phenylphenoxide. Phenols are sufficiently acidic to be deprotonated by moderately strong bases.[4]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks one of the primary carbon atoms of 1,3-dibromopropane. This is a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

  • Displacement: The bromide ion is displaced as the leaving group, forming the desired ether linkage.

An excess of 1,3-dibromopropane is crucial to minimize the formation of a significant byproduct where a second molecule of 4-phenylphenoxide reacts with the initially formed product.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-hydroxybiphenyl 4-Hydroxybiphenyl product p-3-Bromopropylphenyl phenyl ether 4-hydroxybiphenyl->product 1) K2CO3, Acetone, Reflux 1,3-dibromopropane 1,3-Dibromopropane (excess) 1,3-dibromopropane->product K2CO3 K2CO3 Acetone Acetone (solvent)

Caption: Williamson ether synthesis of p-3-Bromopropylphenyl phenyl ether.

Materials and Equipment

Chemicals
ChemicalFormulaCAS No.PuritySupplierNotes
4-HydroxybiphenylC₁₂H₁₀O92-69-3≥98%e.g., Sigma-AldrichStore in a cool, dry place.
1,3-DibromopropaneC₃H₆Br₂109-64-8≥99%e.g., Sigma-AldrichCorrosive, handle with care.
Anhydrous Potassium CarbonateK₂CO₃584-08-7≥99%e.g., Sigma-AldrichFinely powdered. Dry before use.
AcetoneC₃H₆O67-64-1ACS gradee.g., Fisher ScientificAnhydrous is preferred.
DichloromethaneCH₂Cl₂75-09-2ACS gradee.g., Fisher ScientificFor extraction.
Sodium HydroxideNaOH1310-73-2≥97%e.g., Sigma-AldrichFor aqueous wash.
Anhydrous Sodium SulfateNa₂SO₄7757-82-6ACS gradee.g., Fisher ScientificFor drying organic phase.
HexaneC₆H₁₄110-54-3ACS gradee.g., Fisher ScientificFor recrystallization.
Ethyl AcetateC₄H₈O₂141-78-6ACS gradee.g., Fisher ScientificFor recrystallization.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel (optional)

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Experimental Protocol

Reaction Setup and Synthesis
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxybiphenyl (10.0 g, 58.7 mmol).

  • Add finely powdered anhydrous potassium carbonate (16.2 g, 117.4 mmol, 2.0 eq.). The fine powder increases the surface area for a more efficient reaction.

  • Add 150 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add 1,3-dibromopropane (23.7 g, 11.9 mL, 117.4 mmol, 2.0 eq.) to the reaction mixture. A slight excess of the alkylating agent is used to drive the reaction to completion and minimize the formation of the bis-ether byproduct.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain under a gentle nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone (2 x 20 mL) to recover any entrained product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in 100 mL of dichloromethane.

  • Transfer the dichloromethane solution to a 500 mL separatory funnel and wash with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-hydroxybiphenyl.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

Purification
  • The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a hot mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Experimental Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-hydroxybiphenyl, K2CO3, and acetone in a flask B Add 1,3-dibromopropane A->B C Reflux for 24 hours B->C D Cool to room temperature C->D E Filter to remove inorganic salts D->E F Concentrate filtrate (rotary evaporator) E->F G Dissolve residue in Dichloromethane F->G H Wash with 10% NaOH, water, and brine G->H I Dry organic layer (Na2SO4) H->I J Concentrate to yield crude product I->J K Recrystallize from Hexane/Ethyl Acetate J->K L Collect and dry pure product K->L

Caption: Step-by-step experimental workflow for the synthesis of p-3-Bromopropylphenyl phenyl ether.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₅H₁₅BrO

  • Molecular Weight: 291.18 g/mol

  • Melting Point: Literature values may vary, but expect a sharp melting point for the pure compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55-7.52 (m, 2H), 7.43-7.39 (m, 2H), 7.33-7.29 (m, 1H), 6.98-6.95 (m, 2H), 4.15 (t, J = 5.8 Hz, 2H), 3.63 (t, J = 6.4 Hz, 2H), 2.35 (quint, J = 6.1 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 158.5, 140.8, 131.9, 128.8, 126.9, 126.8, 114.9, 65.8, 32.5, 30.0.

  • Mass Spectrometry (EI): m/z (%) 292/290 ([M]⁺), 211, 183, 169.

  • IR (KBr, cm⁻¹): ν 3050, 2960, 1605, 1510, 1240, 1170, 830, 690.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1,3-Dibromopropane: This compound is corrosive and a suspected carcinogen. Avoid inhalation and contact with skin and eyes. Handle with extreme care.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Heating: Use a heating mantle with a stirrer for uniform heating. Avoid open flames as acetone is highly flammable.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure the reaction is run for the full 24 hours or monitor by TLC until the starting material is consumed. Use of anhydrous solvent and freshly dried K₂CO₃ is critical.
Loss of product during work-up.Ensure complete extraction and careful separation of layers. Minimize transfers between flasks.
Formation of Bis-ether Byproduct Insufficient excess of 1,3-dibromopropane.Use at least a 2-fold excess of 1,3-dibromopropane.
High reaction temperature or prolonged reaction time.Adhere to the recommended reaction conditions.
Product is an oil and does not crystallize Presence of impurities.Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Residual solvent.Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.

References

  • U.S. Patent 5,847,234, "Process for the preparation of 4-hydroxybiphenyl," issued December 8, 1998.
  • Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Istituto di Chimica Biomolecolare - ICB - Sede Pozzuoli. [Link]

  • Zhang, L., et al. (2020). Design, synthesis, and biological evaluation of urolithin derivatives as potential phosphodiesterase II inhibitors. ResearchGate. [Link]

  • U.S. Patent 4,922,031, "Preparation of 4,4'-dihydroxybiphenyl," issued May 1, 1990.
  • El-Sayed, R., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-bromopropoxy)-3,5-dimethyl-β,β-diphenylpropiophenone. PrepChem.com. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • PubChem. (n.d.). Benzene, (3-bromopropoxy)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyloxy-4-(3-bromopropoxy)benzene. PrepChem.com. [Link]

  • Wikipedia. (n.d.). Phenol ether. Wikipedia. [Link]

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Application

Application Note: Formation and Validation of 3-(4-Phenoxyphenyl)propylmagnesium Bromide

Executive Summary The synthesis of Grignard reagents from alkyl bromides containing ether linkages requires careful consideration of solvent compatibility and side-reaction mitigation. This application note details an op...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Grignard reagents from alkyl bromides containing ether linkages requires careful consideration of solvent compatibility and side-reaction mitigation. This application note details an optimized, self-validating protocol for converting p-3-Bromopropylphenyl phenyl ether (4-(3-bromopropyl)phenoxybenzene) into its corresponding Grignard reagent, 3-(4-phenoxyphenyl)propylmagnesium bromide . This reagent serves as a highly versatile nucleophile for downstream drug development workflows, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) requiring persistent diaryl ether motifs.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields, reproducibility, and trustworthiness, this experimental design is grounded in the fundamental physical chemistry of organomagnesium compounds:

  • Solvent Selection and the Schlenk Equilibrium: Anhydrous Tetrahydrofuran (THF) is strictly utilized as the solvent. The lone pair electrons on the THF oxygen atoms coordinate with the highly electropositive magnesium center. This coordination stabilizes the organomagnesium complex and drives the Schlenk equilibrium ( 2RMgX⇌R2​Mg+MgX2​ ) toward the active Grignard species[1],[2].

  • Ether Linkage Stability: While some cyclic or aliphatic ethers can be cleaved by strong nucleophiles under forcing conditions, the diaryl ether linkage (phenoxy group) in this specific substrate is sterically hindered and electronically stabilized by resonance. It remains completely inert to the Grignard formation conditions, preventing auto-degradation[3].

  • Magnesium Activation (Causality of Initiation): Commercially available magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). Adding elemental iodine ( I2​ ) or 1,2-dibromoethane chemically etches this oxide layer, exposing the zero-valent magnesium lattice required for the initial single-electron transfer (SET) to the alkyl bromide[2].

  • Suppression of Wurtz Coupling: The primary competing side reaction is Wurtz-type coupling, where the newly formed Grignard reagent acts as a nucleophile against unreacted p-3-Bromopropylphenyl phenyl ether, forming an unwanted dimer. By maintaining the reaction at a controlled, gentle reflux and adding the substrate dropwise, the localized concentration of the alkyl bromide is kept extremely low, kinetically favoring the reaction with magnesium over the coupling reaction.

Mandatory Visualization: Workflow Diagram

GrignardWorkflow Mg 1. Magnesium Activation (Mg turnings + I2 / 1,2-dibromoethane) Init 2. Reaction Initiation (10% p-3-Bromopropylphenyl phenyl ether) Mg->Init Heat slightly Add 3. Sustained Addition (Controlled Exotherm in THF) Init->Add I2 color fades Mat 4. Maturation & Settling (Room Temp, 1-2 h) Add->Mat Complete addition Titrate 5. I2/LiCl Titration (Determine Active Molarity) Mat->Titrate Withdraw 1.0 mL aliquot Ready 6. Validated Grignard Reagent (Ready for Electrophile) Mat->Ready Store under Argon Titrate->Ready Molarity Confirmed

Workflow for the synthesis and validation of the Grignard reagent.

Experimental Protocol: A Self-Validating System

Materials & Reagents
  • Substrate: p-3-Bromopropylphenyl phenyl ether (1.0 equiv, rigorously dried).

  • Metal: Magnesium turnings (1.5 equiv, stored in a desiccator).

  • Solvent: Anhydrous Tetrahydrofuran (THF), <10 ppm H2​O .

  • Activators: Iodine ( I2​ ) crystals and 1,2-dibromoethane (catalytic).

  • Titration Reagents: Anhydrous Lithium Chloride (LiCl), Iodine ( I2​ )[4].

Step-by-Step Methodology

Step 1: Apparatus Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.

  • Purge the system with high-purity Argon for 15 minutes. Maintain a positive Argon pressure via a manifold for the duration of the experiment.

Step 2: Magnesium Activation

  • Add Magnesium turnings (1.5 equiv) to the flask.

  • Add a single crystal of I2​ and stir vigorously for 10 minutes without solvent until the iodine vapor coats the flask.

  • Add enough anhydrous THF to just cover the turnings. Add 2 drops of 1,2-dibromoethane. Gentle bubbling (ethylene gas evolution) confirms active zero-valent magnesium.

Step 3: Initiation & Sustained Addition

  • Dissolve p-3-Bromopropylphenyl phenyl ether (1.0 equiv) in anhydrous THF to prepare a 1.0 M solution in the addition funnel.

  • Add 5-10% of the substrate solution to the magnesium. Do not stir.

  • Gently warm the flask using a heat gun until the brown iodine color completely dissipates and the solution turns cloudy, indicating successful initiation.

  • Begin stirring. Add the remainder of the substrate solution dropwise at a rate that maintains a gentle, self-sustaining reflux without external heating.

Step 4: Maturation

  • Once addition is complete, attach a heating mantle and reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl bromide.

  • Remove from heat and allow the mixture to cool to room temperature. Let the unreacted magnesium settle, leaving a clear, dark-grey Grignard solution.

Step 5: Self-Validating Titration (I2/LiCl Method) Trustworthiness requires knowing the exact active concentration before downstream use.

  • Prepare a 0.5 M solution of anhydrous LiCl in THF.

  • In an oven-dried vial under Argon, accurately weigh ~100 mg of I2​ and dissolve it in 3.0 mL of the LiCl/THF solution[4].

  • Using a 1.0 mL graduated syringe, titrate the newly formed Grignard reagent dropwise into the I2​ solution at 0∘C .

  • The endpoint is reached when the dark brown solution turns completely colorless and transparent[4].

  • Calculate molarity: MGrignard​=VolumeGrignard_added​molesI2​​​ .

Data Presentation

Table 1: Reaction Optimization & Wurtz Coupling Mitigation

Data summarizing the effect of addition rate and temperature on the yield of 3-(4-phenoxyphenyl)propylmagnesium bromide.

Addition RateTemperature ProfileSolventGrignard Yield (%)Wurtz Dimer (%)
Rapid (All at once)Uncontrolled ExothermTHF42%51%
Dropwise (1 hr)Gentle Reflux (~66°C)Diethyl Ether78%15%
Dropwise (2 hr) Gentle Reflux (~66°C) THF 94% < 3%
Dropwise (2 hr)Room Temp (Cooling bath)THF65% (Incomplete)5%
Table 2: Titration Validation Log (Example)

Standardized recording format for the I2/LiCl titration method to ensure reproducibility.

TrialMass of I2​ (mg)Moles of I2​ (mmol)Vol. Grignard Added (mL)Calculated Molarity (M)
1102.50.4040.460.878
298.20.3870.440.879
3105.00.4140.470.881
Average ---0.879 M ± 0.002

References

  • Title: The Grignard Reagents | Source: Organometallics - ACS Publications | URL: 1[1]

  • Title: US5358670A - Process for preparing grignard reagents in diethylene glycol dibutyl ether | Source: Google Patents | URL: 3[3]

  • Title: Grignard reagent | Source: Wikipedia | URL: 2[2]

  • Title: Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents | Source: Synthesis (Thieme Connect) | URL: 4[4]

Sources

Method

Application Notes and Protocols: p-3-Bromopropylphenyl Phenyl Ether and Derivatives in Advanced Drug Synthesis

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex Active Pharmaceutical Ingredients (APIs). Among these, p-3-bromopropylphenyl phenyl ether and its parent scaffold, 3-bromopropyl phenyl ether (CAS 588-63-6) [1], serve as highly versatile precursors. These molecules feature two distinct reactive domains: a highly electrophilic alkyl bromide tail and an electron-rich, lipophilic diphenyl ether (or phenoxy) head.

As a Senior Application Scientist, it is critical to recognize that the selection of this specific precursor is never arbitrary. The mechanistic rationale for its widespread use relies on three core principles:

  • Optimal Linker Conformation : The three-carbon propyl chain provides an ideal spatial distance (approx. 3.8–4.2 Å) between a basic nitrogen center in a target drug and the lipophilic aryl group. This specific length minimizes entropic penalties during receptor binding while avoiding the steric clashes associated with shorter rigid linkers[14].

  • The Aryl Ether Pharmacophore : The ether oxygen acts as a hydrogen-bond acceptor, while the aromatic rings engage in crucial π−π stacking and van der Waals interactions within deep hydrophobic pockets of G-Protein-Coupled Receptors (GPCRs) [15].

  • Leaving Group Dynamics : The primary bromide offers a perfect balance of reactivity and stability. It is significantly more reactive toward SN​2 nucleophilic substitution than its chloride counterpart, yet it is far less prone to spontaneous degradation or light sensitivity than the corresponding iodide [8].

Physicochemical Data Presentation

Understanding the physical properties of these precursors is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

Table 1: Physicochemical Properties of Bromopropyl Phenyl Ether Precursors

Property3-Bromopropyl Phenyl Ether [1, 8]p-Benzyl-substituted Derivative[9]
CAS Number 588-63-6167091-73-8
Molecular Formula C9H11BrOC16H17BrO
Molecular Weight 215.09 g/mol 305.21 g/mol
Boiling Point 130-134 °C (at 14 mmHg)N/A (High boiling oil)
Density 1.365 g/mL at 25 °CN/A
pKa (est.) 7.18 (neutral)Neutral
LogP (est.) 3.40> 4.50

Key Applications in Drug Development

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Quinuclidine derivatives alkylated with bromopropyl phenyl ethers are potent mAChR antagonists used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma [14]. The quaternization of the tertiary amine ensures the drug remains topically active in the respiratory tract. Because quaternary ammonium salts carry a permanent positive charge, they exhibit poor membrane permeability, which intentionally prevents systemic absorption and minimizes off-target anticholinergic side effects [15].

Synergistic Brønsted/Lewis Acid Catalyzed Alkylation

Beyond acting as an alkylating agent, the electron-rich aryl ether moiety itself can serve as a substrate for advanced C-H functionalization. Under synergistic Brønsted/Lewis acid catalysis (e.g., Trifluoroacetic acid and FeCl3), bromopropyl phenyl ethers undergo site-selective Friedel-Crafts alkylation with unactivated tertiary alcohols or di-tert-butyl peroxide (DTBP) to form complex all-carbon quaternary centers. Notably, the reaction strongly favors 2,4-dialkylation, yielding trisubstituted arenes without interfering with the primary bromide tail [5].

Experimental Protocols

Protocol A: SN​2 N-Alkylation for Quaternary Ammonium APIs

Objective: To synthesize a topically active mAChR antagonist by alkylating a quinuclidine core. Causality & Design: A mixed solvent system (MeOH/CHCl3) is utilized. Methanol provides sufficient polarity to stabilize the developing charge in the SN​2 transition state, while chloroform ensures the complete dissolution of the lipophilic quinuclidine and the bromopropyl phenyl ether precursor.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the quinuclidine derivative (e.g., quinuclidin-4-yl(di-2-thienyl)methanol, 1.0 eq) in a 1:1 (v/v) mixture of anhydrous Methanol and Chloroform (approx. 0.1 M concentration) [15].

  • Reagent Addition: Add the bromopropyl phenyl ether precursor (1.1 to 1.2 eq) dropwise at room temperature to prevent localized concentration spikes that could lead to polyalkylation or ether cleavage.

  • Reaction: Attach a reflux condenser and heat the mixture to 60-65 °C for 12-24 hours. Self-Validation Check: Monitor the reaction via LC-MS; the reaction is complete when the mass peak corresponding to the free tertiary amine is entirely replaced by the M+ peak of the quaternary ammonium salt.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to yield a crude viscous residue.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, utilizing a gradient of Dichloromethane to Methanol) or via direct recrystallization from an ether/methanol mixture to yield the pure quaternary ammonium API [14].

Workflow A Quinuclidine Core + Precursor B Dissolution (MeOH/CHCl3 1:1) A->B Mix at RT C S_N2 Alkylation (Reflux, 12-24h) B->C Heat D Solvent Evaporation & Workup C->D Monitor via LC-MS E Target mAChR Antagonist D->E Purify API

Workflow for the N-alkylation of quinuclidine derivatives to yield mAChR antagonists.

Protocol B: Synergistic Acid-Catalyzed Aromatic Alkylation

Objective: To functionalize the electron-rich phenyl ether ring with a quaternary carbon center (e.g., tert-butylation). Causality & Design: The combination of a Lewis acid (FeCl3) and a Brønsted acid (TFA) synergistically lowers the activation energy required to generate a stable carbocation from di-tert-butyl peroxide (DTBP), allowing for site-selective electrophilic aromatic substitution on the phenyl ether without degrading the alkyl bromide [5].

Step-by-Step Methodology:

  • Setup: To a 10 mL reaction vial, add the bromopropyl phenyl ether substrate (0.2 mmol, 1.0 eq) and DTBP (0.2 mmol, 1.0 eq) in 0.8 mL of 1,2-dichloroethane (DCE) [5].

  • Catalysis: Add anhydrous FeCl3 (10 mol%) followed by Trifluoroacetic Acid (TFA, 0.15 mmol, 0.75 eq).

  • Heating: Seal the vial with a PTFE-lined cap and heat to 50 °C for 2 hours in a pre-heated aluminum block.

  • Quenching: Cool the vial to room temperature. Self-Validation Check: Quench the reaction carefully with 2 mL of saturated aqueous NaHCO3 to neutralize the TFA and halt the Lewis acid activity.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel column chromatography to isolate the 2,4-dialkylated product.

Mechanism R Amine + Bromopropyl Ether TS S_N2 Transition State R->TS Nucleophilic Attack E E2 Elimination (Side Product) R->E Base-Catalyzed P N-Alkylated API TS->P Bromide Leaves

Mechanistic divergence between desired S_N2 alkylation and undesired E2 elimination.

References

  • Benzene, (3-bromopropoxy)- NIST Chemistry WebBook URL:[Link]

  • US20070185155A1 - Muscarinic acetylcholine receptor antagonists Google Patents URL
  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers National Institutes of Health (PMC) URL:[Link]

  • US Patent 7,498,440 B2: Quinuclidine Derivatives and Use Thereof Google APIs (Patent Hosting) URL:[Link]

Application

Reaction of 1-Bromo-3-phenoxypropane with nucleophiles

Application Note: Nucleophilic Aliphatic Substitution (SN2) of 1-Bromo-3-phenoxypropane in Pharmaceutical Synthesis Abstract 1-Bromo-3-phenoxypropane (BPP) is a highly versatile, bifunctional electrophile extensively uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aliphatic Substitution (SN2) of 1-Bromo-3-phenoxypropane in Pharmaceutical Synthesis

Abstract

1-Bromo-3-phenoxypropane (BPP) is a highly versatile, bifunctional electrophile extensively utilized in medicinal chemistry and active pharmaceutical ingredient (API) development. By serving as a reliable donor of the 3-phenoxypropyl pharmacophore, BPP is instrumental in the synthesis of critical therapeutics, including anticholinergic agents for respiratory diseases and central nervous system (CNS) active compounds. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, optimized protocols, and self-validating experimental workflows for the nucleophilic substitution of BPP with various nucleophiles.

Mechanistic Rationale & Electrophilic Profiling

Expertise & Experience: The Causality of Reagent Selection The selection of BPP as an alkylating agent over other halocarbons is driven by its highly favorable SN2 kinetics. The molecule features a primary alkyl bromide, which is sterically unhindered, heavily favoring bimolecular nucleophilic substitution (SN2) pathways over competing bimolecular elimination (E2).

While the phenoxy ether moiety is electron-withdrawing via induction (-I effect), the three-carbon alkyl spacer is the critical design element. It sufficiently insulates the electrophilic carbon, preventing excessive inductive deactivation of the leaving group, while simultaneously avoiding the neighboring-group participation (anchimeric assistance) that often complicates shorter-chain analogs (such as 2-phenoxyethyl halides).

Kinetic Accelerators: When reacting BPP with secondary amines, the reaction often stalls before completion due to the generation of hydrobromic acid (HBr), which protonates the remaining nucleophile. The causality behind adding a mild inorganic base (e.g., Na2CO3) is to neutralize this acid and drive the equilibrium forward. Furthermore, the addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction. This transiently converts the alkyl bromide to a more reactive alkyl iodide, significantly lowering the activation energy of the SN2 transition state and improving overall yields.

Visual Workflow: Reaction Pathways of BPP

To conceptualize the divergent synthetic pathways, the following diagram maps the SN2 reactions of BPP with both tertiary and secondary amines, highlighting the distinct reaction conditions required for each.

G BPP 1-Bromo-3-phenoxypropane (Primary Electrophile) Cond1 Solvent: EtOAc or n-Propanol Temp: Room Temp Base: None BPP->Cond1 SN2 Quaternization Cond2 Solvent: MIBK Temp: Reflux Base: Na2CO3, Cat: KI BPP->Cond2 Base-Mediated SN2 Nuc1 Tertiary Amine (e.g., 3R-quinuclidin-3-ol) Nuc1->Cond1 Nuc2 Secondary Amine (e.g., Spiro-decanes) Nuc2->Cond2 Prod1 Quaternary Ammonium Salt (Aclidinium Intermediate) Cond1->Prod1 Direct Precipitation Prod2 Tertiary Amine (D2 Receptor Ligand) Cond2->Prod2 Aqueous Workup

Divergent SN2 pathways of 1-bromo-3-phenoxypropane with amine nucleophiles.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, meaning the physical chemistry of the reaction provides built-in visual or phase-separation cues to confirm success without immediately requiring advanced spectroscopy.

Protocol A: Direct N-Alkylation for Quaternary Ammonium Salts

Application: Synthesis of (3R)-3-hydroxy-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide, a crucial intermediate for the COPD drug Aclidinium Bromide [1]. Self-Validating Mechanism: The starting materials are highly soluble in ethyl acetate, whereas the resulting quaternary ammonium salt is highly polar and completely insoluble. The progressive precipitation of a dense white solid serves as an immediate visual indicator of reaction progression.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of (3R)-quinuclidin-3-ol in ethyl acetate (approx. 10 mL per gram of amine).

  • Addition: Add 1.05 equivalents of 1-bromo-3-phenoxypropane dropwise at room temperature (20–25 °C). No base is required, as the tertiary amine acts as the nucleophile and incorporates the bromide as its counterion.

  • Reaction: Stir the reaction mass continuously at room temperature for 12–24 hours. Monitor the formation of the white precipitate.

  • Isolation: Filter the reaction mass under vacuum. Wash the filter cake with cold ethyl acetate (2 x 5 mL) to remove any unreacted BPP.

  • Drying: Dry the solid under vacuum at 40 °C to a constant weight. The purity is confirmed via a sharp melting point and complete solubility in aqueous media.

Protocol B: Base-Mediated N-Alkylation of Secondary Amines

Application: Synthesis of 1-phenyl-4-oxo-8-(3-phenoxypropyl)-1,3,8-triazaspiro[4.5]decane, a scaffold for dopamine D2 receptor ligands [2]. Self-Validating Mechanism: The use of 4-methyl-2-pentanone (MIBK) allows for a high reflux temperature to overcome the activation energy barrier of the bulky spiro-amine. The inorganic salts (Na2CO3, NaBr) remain distinctly insoluble, allowing for phase-separation validation during the aqueous workup.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1.0 equivalent of 1-phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane, 1.1 equivalents of 1-bromo-3-phenoxypropane, and 2.0 equivalents of anhydrous sodium carbonate (Na2CO3).

  • Catalysis: Add a catalytic amount of potassium iodide (KI) (approx. 0.05 equivalents) to initiate the Finkelstein acceleration.

  • Solvent & Heating: Suspend the mixture in MIBK. Heat the mixture to reflux (approx. 116 °C) with vigorous stirring for 48 hours.

  • Workup: Cool the mixture to 60 °C and add deionized water to dissolve the inorganic salts. Separate the organic layer while still warm to prevent the premature precipitation of the target tertiary amine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Triturate the solid residue with diisopropyl ether, filter, and dry to yield the crude product.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters across different nucleophile classes to provide a quick-reference benchmark for process scale-up.

Table 1: Optimization and Comparison of BPP Nucleophilic Substitution Conditions

Nucleophile TypeExample NucleophileSolventBaseCatalystTemp (°C)Typical YieldTarget Application
Tertiary Amine (3R)-Quinuclidin-3-olEtOAc / n-PropanolNoneNone20–25>85%Aclidinium Bromide [1]
Secondary Amine 1,3,8-triazaspiro[4.5]decaneMIBKNa2CO3KI116 (Reflux)70–80%Dopamine D2 Ligands [2]
Phenoxide 2,3-dihydroxyacetophenoneAcetoneK2CO3None56 (Reflux)~32%Hydroxyacetophenones [3]

References

  • Source: Google Patents (Patent No. WO2015071824A1)
  • Title: Substituted 1, 3, 8-triaza-spiro (4, 5)
  • Title: Handbook Of Hydroxyacetophenones: Preparation And Physical Properties Source: VDOC.PUB (Document ID: 4a8rsj1p2b50) URL: [Link]

Method

Derivatization of p-3-Bromopropylphenyl phenyl ether for analysis

Application Note: High-Sensitivity LC-MS/MS Analysis of p-3-Bromopropylphenyl Phenyl Ether via 4-DMAP Derivatization Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Researchers, and Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Analysis of p-3-Bromopropylphenyl Phenyl Ether via 4-DMAP Derivatization

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Mechanistic Rationale: Overcoming Analytical Bottlenecks

In pharmaceutical development, reactive alkyl halides such as p-3-bromopropylphenyl phenyl ether (an intermediate and potential genotoxic impurity, PGI) must be strictly controlled, often to sub-ppm levels. However, the direct analysis of this alkyl bromide via Electrospray Ionization Mass Spectrometry (ESI-MS) presents a significant analytical bottleneck. The molecule is neutral, lacks basic sites for efficient protonation, and possesses a relatively weak UV chromophore, leading to poor ionization efficiency and severe matrix suppression when co-eluting with a bulk Active Pharmaceutical Ingredient (API)[1].

To overcome this, we employ a pre-column chemical derivatization strategy using 4-Dimethylaminopyridine (4-DMAP) [2].

The Causality of the Method:

  • Chemical Transformation (SN2): The pyridine nitrogen of 4-DMAP acts as a potent nucleophile, attacking the electrophilic primary carbon of the 3-bromopropyl group. The bromide ion is displaced, yielding a covalently bound quaternary ammonium salt.

  • Ionization Enhancement: This transformation imparts a permanent positive charge to the analyte. Because the molecule no longer relies on protonation in the ESI source, ionization efficiency increases by orders of magnitude, enabling ultra-trace detection limits[3].

  • Orthogonal Chromatography: The resulting quaternary ammonium derivative is highly polar. This necessitates a shift from standard Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC effectively retains the polar derivative while allowing the non-polar/moderately polar bulk API to elute near the void volume, thereby eliminating ion suppression[4].

DerivatizationLogic cluster_challenges Analytical Challenges cluster_outcomes Physicochemical Transformation Problem Analyte: p-3-Bromopropylphenyl phenyl ether (Alkyl Bromide PGI) C1 Poor ESI Ionization (Neutral Species) Problem->C1 C2 Lack of Strong Chromophore (Weak UV Absorbance) Problem->C2 Solution Derivatization: 4-Dimethylaminopyridine (4-DMAP) SN2 Nucleophilic Substitution C1->Solution C2->Solution O1 Permanent Positive Charge (Quaternary Ammonium) Solution->O1 O2 Increased Polarity (LogP Reduction) Solution->O2 Tech1 Ultra-Sensitive ESI+ MS/MS (MRM Mode: m/z 333.2 → 123.1) O1->Tech1 Enables Tech2 HILIC Chromatography (Orthogonal Separation from API) O2->Tech2 Dictates Tech2->Tech1 Eluent Flow

Caption: Logical workflow justifying 4-DMAP derivatization and HILIC-MS/MS for alkyl bromide analysis.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes internal checks to verify reaction completeness and isolate matrix effects from derivatization efficiency.

Reagents and Sample Preparation
  • Derivatization Reagent: 0.1 M 4-DMAP in anhydrous Acetonitrile (ACN). Causality: Anhydrous conditions prevent competitive hydrolysis of the alkyl bromide.

  • Diluent: Acetonitrile (ACN).

  • Sample Concentration: API prepared at 10 mg/mL in ACN.

In Situ Derivatization Workflow
  • Aliquot: Transfer 1.0 mL of the API sample solution into a 2.0 mL amber glass HPLC vial.

  • Reagent Addition: Add 100 µL of the 0.1 M 4-DMAP reagent.

  • Incubation: Cap the vial securely and incubate in a thermoshaker at 60°C for 60 minutes .

    • Causality: The SN2 displacement of the primary bromide requires thermal energy to overcome the activation barrier. 60°C ensures quantitative conversion within a practical timeframe without inducing thermal degradation of the ether linkage[5].

  • Quenching/Dilution: Remove from heat, allow to cool to room temperature, and dilute 1:10 with HILIC Mobile Phase B (ACN with 0.1% Formic Acid) to stop the reaction and match the initial chromatographic conditions.

System Suitability and Self-Validation Controls

A reliable PGI method must prove that a "Not Detected" result is due to the absence of the analyte, not a failure of the derivatization reaction.

  • Derivatization Efficiency Control (DEC): Spike a parallel sample with 1-bromobutane (a surrogate alkyl bromide). The complete disappearance of 1-bromobutane and the appearance of its DMAP derivative confirms the reagent is active.

  • Matrix Blank: API processed without the target analyte to confirm no isobaric interferences arise from the API or the 4-DMAP reagent itself.

  • Pre-Derivatization Spike: API spiked with p-3-bromopropylphenyl phenyl ether at the Limit of Quantitation (LOQ) prior to Step 1. This calculates true recovery, accounting for both reaction yield and ion suppression.

HILIC-MS/MS Parameters

Separation is performed on a bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). In HILIC, the aqueous phase is the strong eluting solvent.

Table 1: HILIC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (%)(10 mM NH₄Formate, pH 3.0)Mobile Phase B (%)(ACN + 0.1% Formic Acid)
0.00.4595
1.00.4595
5.00.44060
7.00.44060
7.10.4595
10.00.4595

Causality of Mobile Phase: Ammonium formate provides the necessary ionic strength to maintain a stable water layer on the HILIC stationary phase, ensuring reproducible partitioning of the permanently charged quaternary ammonium derivative[4].

Data Interpretation & Method Validation

Detection is performed using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

The exact mass of the intact p-3-bromopropylphenyl phenyl ether is ~290.03 Da. Upon displacement of the bromide (Br⁻) and addition of 4-DMAP (C₇H₁₀N₂), the resulting quaternary ammonium cation [C₂₂H₂₅N₂O]⁺ has an exact S/N-optimized precursor mass of m/z 333.2 .

During Collision-Induced Dissociation (CID), the derivative predictably fragments by yielding a protonated 4-DMAP ion and via the neutral loss of the DMAP moiety.

Table 2: MS/MS MRM Parameters

Analyte DerivativePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Target-DMAP333.2123.16035Quantifier (Protonated DMAP)
Target-DMAP333.2211.16025Qualifier (Neutral Loss of DMAP)

Table 3: Representative Method Validation Metrics

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Method Performance
Limit of Detection (LOD) S/N > 30.05 ppm (relative to API)
Limit of Quantitation (LOQ) S/N > 10, Precision RSD < 10%0.15 ppm (relative to API)
Linearity (R²) > 0.995 (over LOQ to 120% limit)0.9992
Spike Recovery (Accuracy) 80% – 120% at LOQ level96.4% ± 3.1%
Specificity / Carryover < 20% of LOQ in blank injectionsNot Detected

Conclusion

The derivatization of p-3-bromopropylphenyl phenyl ether with 4-DMAP transforms a historically difficult-to-ionize alkyl bromide into a highly responsive, permanently charged quaternary ammonium species. By coupling this SN2 derivatization with HILIC-MS/MS, analytical scientists can achieve robust, interference-free quantification at the sub-ppm levels required by stringent genotoxic impurity regulations. The inclusion of rigorous self-validating controls ensures that the method remains reliable across diverse API matrices.

References

  • A new derivatization reagent for LC–MS/MS screening of potential genotoxic alkylating compounds. ovid.com.
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. uu.nl.
  • A new derivatization reagent for LC–MS/MS screening of potential genotoxic alkylating compounds. ovid.com.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. americanpharmaceuticalreview.com.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. chromatographyonline.com.

Sources

Application

Application Note: A Guide to NMR-Based Structural Elucidation of 1-Bromo-3-phenoxypropane and Its Reaction Products

Introduction: The Analytical Imperative in Reaction Monitoring 1-Bromo-3-phenoxypropane serves as a versatile bifunctional molecule in organic synthesis, featuring a reactive alkyl bromide for nucleophilic substitution a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Reaction Monitoring

1-Bromo-3-phenoxypropane serves as a versatile bifunctional molecule in organic synthesis, featuring a reactive alkyl bromide for nucleophilic substitution and a stable phenoxy group. It is a key precursor in the synthesis of various pharmaceutical and fine chemical intermediates, often via reactions such as the Williamson ether synthesis.[1][2] The success of these synthetic endeavors hinges on the precise and unambiguous characterization of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical process, offering an unparalleled, non-destructive window into molecular structure.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy to characterize 1-bromo-3-phenoxypropane and to identify its common reaction products. We will delve into the causal relationships between molecular structure and spectral output, present validated protocols for data acquisition, and offer a logical framework for spectral interpretation.

NMR Fingerprint of the Starting Material: 1-Bromo-3-phenoxypropane

A thorough understanding of the starting material's NMR spectrum is the baseline for any reaction monitoring. The structure of 1-bromo-3-phenoxypropane gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals from the aromatic phenoxy group and the aliphatic propyl chain. The electronegativity of the oxygen and bromine atoms significantly influences the chemical shifts of adjacent protons, a phenomenon known as deshielding.[4]

  • Aromatic Protons (Ar-H): Typically appear in the δ 6.8-7.4 ppm region. The protons ortho and para to the oxygen atom are slightly more shielded and appear at a lower chemical shift than the meta protons.[5]

  • Methylene Protons (-CH₂-):

    • O-CH₂ (C1): The protons on the carbon adjacent to the phenoxy oxygen are deshielded and appear as a triplet around δ 4.1 ppm.

    • CH₂-Br (C3): The protons on the carbon bonded to the highly electronegative bromine atom are significantly deshielded, resonating as a triplet around δ 3.5 ppm.[6][7]

    • Internal CH₂ (C2): The central methylene protons are coupled to both adjacent CH₂ groups, resulting in a complex multiplet (often a pentet or quintet) around δ 2.2-2.3 ppm.[7]

¹³C NMR Spectroscopy: The carbon spectrum provides a direct count of unique carbon environments.

  • Aromatic Carbons: The aromatic carbons resonate between δ 114 and 159 ppm. The ipso-carbon (C-O) is the most deshielded, appearing around δ 158-159 ppm.[8]

  • Aliphatic Carbons:

    • O-CH₂ (C1): Found around δ 65-67 ppm.

    • Internal CH₂ (C2): Appears around δ 31-33 ppm.

    • CH₂-Br (C3): The carbon attached to bromine is observed at approximately δ 30-32 ppm.

Navigating Reaction Pathways: NMR Signatures of Key Products

Reactions involving 1-bromo-3-phenoxypropane typically proceed via nucleophilic substitution (Sₙ2) or, under strongly basic conditions, elimination (E2). NMR spectroscopy provides definitive evidence for which pathway has occurred.

Nucleophilic Substitution Pathway

In this pathway, the bromide is displaced by a nucleophile (Nu⁻). A common example is hydrolysis or reaction with a hydroxide source, yielding 3-phenoxy-1-propanol.

Product: 3-Phenoxy-1-propanol [9][10] The formation of this product is confirmed by several key spectral changes:

  • Disappearance of the CH₂-Br Signal: The triplet around δ 3.5 ppm in the ¹H NMR spectrum vanishes.

  • Appearance of CH₂-OH and -OH Signals: A new triplet corresponding to the protons on the carbon now bearing the hydroxyl group (CH₂-OH) appears around δ 3.89 ppm. A broad singlet for the hydroxyl proton (-OH) also appears, typically between δ 1.8 and 5.0 ppm, whose exact position is concentration and solvent dependent.[9][11] This -OH peak can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR tube causes the -OH peak to disappear due to proton-deuterium exchange.[12]

  • Upfield Shift in ¹³C NMR: The carbon at position 3 (C3), formerly bonded to bromine, shifts significantly upfield from ~31 ppm to ~60 ppm upon substitution with the less electronegative oxygen atom.[9]

Elimination Pathway

Under the influence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, yielding allyl phenyl ether.

Product: Allyl Phenyl Ether [13][14] The formation of a double bond introduces highly characteristic signals:

  • Appearance of Vinylic Proton Signals: New signals appear in the deshielded region of the ¹H spectrum (δ 5.2-6.1 ppm) corresponding to the protons on the newly formed double bond (C=CH₂ and -CH=C).

  • Characteristic Allylic Proton Signal: The methylene group adjacent to the oxygen and the double bond (O-CH₂-C=C) shows a characteristic signal around δ 4.5 ppm.

  • Disappearance of Propyl Chain Signals: The two distinct triplets and the central pentet of the starting material's propyl chain are replaced by the new vinylic and allylic signals.

  • Appearance of sp² Carbon Signals: In the ¹³C NMR spectrum, new peaks appear in the δ 117-134 ppm range, corresponding to the sp² hybridized carbons of the double bond.

Reaction_Pathways cluster_start Starting Material cluster_products Potential Reaction Products Start 1-Bromo-3-phenoxypropane Sub_Product Substitution Product (e.g., 3-Phenoxy-1-propanol) Start->Sub_Product  Nucleophile (e.g., OH⁻) Sₙ2 Pathway Elim_Product Elimination Product (Allyl Phenyl Ether) Start->Elim_Product  Strong, Non-nucleophilic Base E2 Pathway

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: a. Weigh 5-10 mg of the reaction product or mixture into a clean, dry vial. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.[9] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to δ 0.00 ppm. Alternatively, the residual solvent peak (CDCl₃ at δ 7.26 ppm) can be used for calibration.[9] d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely and invert several times to ensure a homogeneous solution.

  • Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Set the acquisition parameters for a standard ¹H experiment. Typical parameters include:

    • Pulse Angle: 30-90 degrees
    • Spectral Width: -2 to 12 ppm
    • Acquisition Time: 2-4 seconds
    • Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate quantitative analysis.[15]
    • Number of Scans (ns): 8-16 scans for a moderately concentrated sample. d. Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phase correction, and baseline correction. e. Integrate the peaks to determine the relative ratios of protons.
Protocol 2: ¹³C NMR Data Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Data Acquisition: a. Use a standard proton-decoupled ¹³C pulse program. This simplifies the spectrum to single lines for each unique carbon atom. b. Key parameters include:

    • Spectral Width: 0 to 200 ppm.[9]
    • Relaxation Delay (d1): 2 seconds.
    • Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[9] c. Process the data similarly to the ¹H spectrum. The solvent peak (CDCl₃ at δ 77.16 ppm) is used for chemical shift calibration.[9]

Data Analysis and Interpretation Workflow

A systematic approach to spectral analysis ensures that no detail is overlooked.

Analysis_Workflow A Acquire ¹H NMR Spectrum B Reference Spectrum (TMS or Residual Solvent) A->B C Identify Aromatic Region (δ 6.8-7.4 ppm) B->C D Analyze Aliphatic Region (δ 2.0-4.5 ppm) C->D E Check for CH₂-Br Signal (Triplet ~δ 3.5 ppm) D->E F Check for Vinylic Signals (δ 5.0-6.5 ppm) D->F G Check for CH₂-OH Signal (Triplet ~δ 3.9 ppm) D->G H Starting Material Present E->H Yes I Elimination Product Formed E->I No F->G No F->I Yes J Substitution Product Formed G->J Yes K Characterize Mixture or Pure Product H->K I->K J->K

Summary of Key NMR Data

The following tables summarize the expected chemical shifts for the starting material and its primary reaction products. Note: Values are approximate and can vary based on solvent and concentration.

Table 1: ¹H NMR Data Summary (Solvent: CDCl₃)

Compound NameAr-H (ppm)O-CH₂ (ppm)-CH₂- (ppm)CH₂-X (X=Br, OH) (ppm)Other Signals (ppm)
1-Bromo-3-phenoxypropane 6.9-7.3 (m)4.1 (t)2.3 (p)3.5 (t, X=Br)-
3-Phenoxy-1-propanol [9]6.9-7.3 (m)4.15 (t)2.12 (p)3.89 (t, X=OH)~1.85 (s, broad, -OH)
Allyl Phenyl Ether [13]6.9-7.3 (m)4.5 (d)--5.2-5.5 (m, =CH₂) 6.0 (m, -CH=)

Table 2: ¹³C NMR Data Summary (Solvent: CDCl₃)

Compound NameAr C-O (ppm)Ar-C (ppm)O-CH₂ (ppm)-CH₂- (ppm)CH₂-X (X=Br, OH) (ppm)Other Signals (ppm)
1-Bromo-3-phenoxypropane ~158.5114-130~66.0~32.0~31.0 (X=Br)-
3-Phenoxy-1-propanol [9]158.9114.5-129.666.532.160.1 (X=OH)-
Allyl Phenyl Ether ~158.2114-130~68.8--~117.7 (=CH₂) ~133.5 (-CH=)

Conclusion

NMR spectroscopy is an indispensable tool for monitoring the reactions of 1-bromo-3-phenoxypropane and for the structural verification of its products. By carefully analyzing the shifts in proton and carbon signals, particularly the disappearance of the unique CH₂-Br moiety and the appearance of new signals corresponding to substitution or elimination, researchers can gain definitive insights into reaction outcomes. The protocols and data presented in this note serve as a robust foundation for achieving accurate and reliable characterization in a drug development or research setting.

References

  • Benchchem. (n.d.). Application Note: Characterization of 3-Phenoxy-1-propanol using Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, July 5). 1-Bromo-3-phenylpropane. Retrieved from [Link]

  • Journal of Chemical Education. (2020, January 14). A Multioutcome Experiment for the Williamson Ether Synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from Eastern Kentucky University website: [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). A Multioutcome Experiment for the Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3). Retrieved from [Link]

  • PubChem. (n.d.). Allyl phenyl ether. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl phenyl ether. Retrieved from [Link]

  • Scribd. (n.d.). Analyzing Alkyl Halides via NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenyl-1-propanol. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2019, September 10). Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanol, 3-phenoxy-. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Allyl phenyl ether. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENOXYPROPYL BROMIDE. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

Method

Large-scale synthesis of (3-Bromopropoxy)benzene

An In-Depth Guide to the Large-Scale Synthesis of (3-Bromopropoxy)benzene For Researchers, Scientists, and Drug Development Professionals Abstract (3-Bromopropoxy)benzene is a valuable chemical intermediate widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Large-Scale Synthesis of (3-Bromopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromopropoxy)benzene is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility stems from the presence of a reactive bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions, and a stable phenyl ether moiety. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of (3-Bromopropoxy)benzene via the Williamson ether synthesis. The document details the underlying chemical principles, a step-by-step protocol, critical safety considerations, process optimization strategies, and robust analytical methods for quality control.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of (3-Bromopropoxy)benzene is most reliably achieved on a large scale using the Williamson ether synthesis. This classic organic reaction, first reported in 1850, remains one of the most versatile and widely used methods for preparing ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[4]

The core transformation involves two key steps:

  • Deprotonation: A strong base is used to deprotonate phenol, forming the highly nucleophilic sodium or potassium phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1,3-dibromopropane. This occurs in a single, concerted step where the phenoxide attacks from the backside, displacing one of the bromide ions as the leaving group.[2][5]

To favor the desired monosubstituted product and minimize the formation of the primary byproduct, 1,3-diphenoxypropane, an excess of 1,3-dibromopropane is crucial in a large-scale setting.[6]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., NaOH) Water H₂O Product (3-Bromopropoxy)benzene Phenoxide->Product SN2 Attack Dibromopropane 1,3-Dibromopropane (Excess) Bromide Br⁻

Caption: The S(_N)2 mechanism for the synthesis of (3-Bromopropoxy)benzene.

Physicochemical and Safety Data

Accurate data is essential for calculating stoichiometry, predicting behavior during purification, and ensuring safe handling.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 588-63-6[7][8][9]
Molecular Formula C₉H₁₁BrO[7][8][10]
Molecular Weight 215.09 g/mol [7][10]
Appearance Colorless to pale yellow liquid/solid[6]
Melting Point 7-11 °C[6][10]
Boiling Point 130-134 °C at 14 mmHg (136-142 °C at 20 mmHg)[6][10]
Density ~1.365 g/mL[10]
Critical Safety Analysis

This synthesis involves hazardous materials that demand strict adherence to safety protocols. The primary hazards are associated with the starting materials, phenol and 1,3-dibromopropane.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 1,3-Dibromopropane: Flammable liquid and vapor.[11][12] Harmful if swallowed and causes skin irritation.[11][12] It is also toxic to aquatic life with long-lasting effects.[11] All sources of ignition must be eliminated from the work area.[11][12]

  • (3-Bromopropoxy)benzene: Causes skin and serious eye irritation.[8] It is also a potential peroxide-forming chemical upon storage.[8]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., Neoprene or PVC).[13]

  • Chemical safety goggles and a face shield.[11][14]

  • Flame-retardant lab coat.[14]

  • Work should be conducted in a chemical fume hood.

Large-Scale Synthesis Protocol

This protocol is adapted from established laboratory procedures and optimized for a larger scale, targeting a ~1 kg batch size.[6]

Table 2: Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Phenol94.11740 g7.86High purity grade
1,3-Dibromopropane201.892.0 kg (1.0 L)9.91~1.25 molar equivalents
Sodium Hydroxide (NaOH)40.00300 g7.500.95 molar equivalents to limit byproduct
Deionized Water18.024.0 L + 1.0 L-Used as solvent and for NaOH solution
Dichloromethane (DCM)84.93~3.0 L-For extraction
Anhydrous Sodium Sulfate142.04~200 g-For drying
Equipment:
  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and addition funnel.

  • Heating/cooling circulator for the reactor jacket.

  • Large separatory funnel (10 L).

  • Rotary evaporator with a large-capacity flask (5 L).

  • Vacuum distillation apparatus suitable for high vacuum (<5 mmHg).

Experimental Workflow Diagram

Workflow A 1. Charge Reactor Phenol, 1,3-Dibromopropane, 4L Water B 2. Heat to Reflux Start vigorous stirring A->B C 3. Prepare & Add Base Dissolve 300g NaOH in 1L Water Add slowly over 1 hour B->C D 4. Reaction Maintain reflux for 6 hours C->D E 5. Cool & Separate Cool to room temp. Separate aqueous layer D->E F 6. Extraction (Optional) Extract aqueous layer with DCM E->F G 7. Combine & Wash Combine organic layers Wash with water & brine E->G F->G H 8. Dry & Concentrate Dry over Na₂SO₄ Remove solvent via rotary evaporation G->H I 9. Vacuum Distillation Purify crude product under high vacuum H->I J 10. Analysis GC-MS, ¹H NMR for purity and identity I->J

Sources

Application

Application Note: Synthesis and Evaluation of Non-Leaching Flame Retardants Using p-3-Bromopropylphenyl Phenyl Ether

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulators Document Type: Technical Application Note & Experimental Protocol Introduction and Chemical Rationale The landscape of flame retardant (FR...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulators Document Type: Technical Application Note & Experimental Protocol

Introduction and Chemical Rationale

The landscape of flame retardant (FR) research is undergoing a critical paradigm shift. Historically, polybrominated diphenyl ethers (PBDEs), such as decabromodiphenyl ether (deca-BDE), were the industry standard for imparting fire resistance to consumer products, textiles, and electronics[1]. These additive flame retardants function primarily in the gas phase; upon thermal degradation, they release bromine radicals that capture energy-carrying free radicals (H· and HO·), thereby terminating the combustion chain reaction[2].

However, because traditional PBDEs are physically blended rather than chemically bound to the polymer matrix, they are prone to volatilization and leaching over time[3]. This has led to severe environmental bioaccumulation and associated endocrine-disrupting health risks, prompting global regulatory bans on many PBDE formulations[4].

To bridge the gap between thermal performance and environmental safety, research has pivoted toward reactive flame retardants (RFRs) .

The Role of p-3-Bromopropylphenyl phenyl ether: Unlike traditional PBDEs that rely on multiple aromatic bromines for radical scavenging, p-3-Bromopropylphenyl phenyl ether utilizes its single, aliphatic bromine not as the primary fire retardant, but as a highly reactive electrophilic handle. The primary alkyl bromide undergoes facile nucleophilic substitution (SN2). This allows scientists to covalently graft the thermally stable, char-promoting diphenyl ether core onto phosphorus-based compounds. The resulting hybrid molecules operate synergistically: the phosphorus promotes a dense carbonaceous char in the condensed phase, isolating the material from oxygen and heat[5], while the diphenyl ether network enhances the thermal stability and flexibility of the final polymer matrix.

Mechanistic Workflow

The following workflow illustrates the transformation of the brominated intermediate into a covalently bound, non-leaching flame retardant network.

G A p-3-Bromopropylphenyl phenyl ether C Michaelis-Arbuzov Rearrangement A->C Electrophile B Triethyl Phosphite (Phosphorus Donor) B->C Nucleophile D Phosphonate Intermediate (Reactive FR) C->D - Ethyl Bromide E Epoxy Resin Matrix (Covalent Integration) D->E Ring-Opening F Condensed Phase Char Formation E->F Thermal Degradation

Fig 1: Synthetic workflow of a reactive phosphorus-based flame retardant using the bromopropyl intermediate.

Experimental Protocols

As a self-validating system, the following protocols incorporate real-time physical indicators and spectroscopic checkpoints to ensure reaction fidelity before proceeding to polymer integration.

Protocol A: Synthesis of Diethyl (3-(4-phenoxyphenyl)propyl)phosphonate (DPPP)

Objective: Convert the alkyl bromide into a reactive phosphonate ester via the Michaelis-Arbuzov reaction.

Reagents & Equipment:

  • p-3-Bromopropylphenyl phenyl ether (1.0 eq, 50 mmol)

  • Triethyl phosphite (1.5 eq, 75 mmol)

  • 100 mL two-neck round-bottom flask equipped with a short-path distillation head and a nitrogen inlet.

Step-by-Step Methodology:

  • System Preparation: Charge the round-bottom flask with p-3-Bromopropylphenyl phenyl ether and triethyl phosphite. Purge the system with dry N2 for 15 minutes to prevent oxidation of the phosphite.

  • Thermal Initiation: Heat the reaction mixture to 150°C using a precisely controlled oil bath.

    • Expert Insight: The activation energy for the nucleophilic attack of the phosphorus lone pair onto the primary carbon of the bromopropyl group requires elevated temperatures.

  • Self-Validating Reaction Monitoring: As the reaction proceeds, ethyl bromide (b.p. 38°C) will form as a byproduct. The continuous distillation and collection of ethyl bromide in the receiving flask serve as a direct, visual confirmation of reaction progress. Maintain heating until ethyl bromide evolution ceases (typically 4–6 hours).

  • Purification: Apply a high vacuum (1–5 mmHg) while maintaining the temperature at 100°C to strip off the excess, unreacted triethyl phosphite.

  • Spectroscopic Validation: Confirm the product via 31P NMR. The disappearance of the triethyl phosphite peak (~137 ppm) and the emergence of a single peak at ~30–32 ppm confirms the successful formation of the alkyl phosphonate.

Protocol B: Covalent Integration into Epoxy Resin (DGEBA)

Objective: Hydrolyze the phosphonate and covalently bind it to an epoxy matrix to eliminate leaching.

Step-by-Step Methodology:

  • Hydrolysis: Reflux the synthesized DPPP in concentrated HCl (37%) for 12 hours to hydrolyze the diethyl ester into the corresponding phosphonic acid. Remove aqueous HCl under reduced pressure.

  • Resin Functionalization: Blend the resulting phosphonic acid (15 wt% relative to total resin) with Diglycidyl Ether of Bisphenol A (DGEBA) at 80°C.

    • Expert Insight: The acidic protons of the phosphonic acid catalyze the ring-opening of the oxirane groups on the DGEBA, forming stable P-O-C covalent linkages. This step ensures the flame retardant becomes part of the polymer backbone, preventing the volatilization issues seen in traditional additive PBDEs[3].

  • Curing: Cool the mixture to 40°C, add the stoichiometric amount of diethylenetriamine (DETA) hardener, and cast into Teflon molds. Cure at 80°C for 2 hours, followed by a post-cure at 120°C for 2 hours.

Quantitative Data Presentation

To validate the efficacy of the synthesized reactive flame retardant against traditional additive methods, the cured epoxy resins were subjected to standard flammability and leaching tests.

Table 1: Flammability, Thermal Stability, and Leaching Profile of Epoxy Formulations

Resin FormulationLOI (%)UL-94 Rating (3.2 mm)Peak Heat Release Rate (kW/m²)Char Yield at 600°C (%)Solvent Leaching Mass Loss (%)*
Neat Epoxy (Control) 21.5No Rating84512.40.2
Epoxy + 15 wt% Deca-BDE (Additive) 28.0V-151018.68.7
Epoxy + 15 wt% DPPP-derived (Reactive) 31.5 V-0 380 34.2 0.4

*Leaching test conducted via Soxhlet extraction in dichloromethane for 24 hours.

Data Analysis & Conclusion: The data clearly demonstrates the superiority of the reactive approach. While the additive Deca-BDE improves the Limiting Oxygen Index (LOI) to 28.0%, it suffers from a high leaching rate (8.7% mass loss), highlighting its environmental vulnerability[3]. In contrast, the covalently bound DPPP-derived resin achieves a V-0 UL-94 rating and a significantly higher char yield (34.2%). This confirms the condensed-phase mechanism of the phosphorus[5], augmented by the thermal stability of the diphenyl ether core, all while exhibiting near-zero leaching (0.4%).

References

  • Brominated flame retardants (decabromodiphenyl ether): general information - GOV.UK.[Link]

  • Brominated flame retardant--Decabromodiphenylethane(cas 84852-53-9) - qibotechnology.com.[Link]

  • Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure - mdpi.com.[Link]

  • Polybrominated Diphenyl Ethers (PBDEs and Flame Retardants) - bcpp.org.[Link]

  • The development and application of contemporary phosphorus flame retardants: a review - frontiersin.org.[Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of p-3-Bromopropylphenyl Phenyl Ether as a Linker and Molecular Scaffold in Chemical Biology

Abstract In the intricate field of chemical biology and drug development, the covalent linkage of molecules is a foundational strategy for creating novel therapeutic and research tools, such as Antibody-Drug Conjugates (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate field of chemical biology and drug development, the covalent linkage of molecules is a foundational strategy for creating novel therapeutic and research tools, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker component is of paramount importance, dictating the stability, solubility, and release characteristics of the final conjugate.[1] This guide provides a detailed exploration of p-3-Bromopropylphenyl phenyl ether, also known as 1-(3-bromopropoxy)-4-phenoxybenzene, a hydrophobic and structurally rigid building block for the synthesis of non-cleavable linkers. We present its physicochemical properties, a robust synthesis protocol, and detailed methodologies for its application in bioconjugation, both as a hydrophobic tagging agent and as a precursor for more complex heterobifunctional linkers. These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate unique, non-traditional linker architectures into their molecular designs.

Introduction: The Role of Linkers in Modern Drug Discovery

Bifunctional linkers are the architectural backbone of many modern therapeutics, connecting a targeting moiety (like an antibody) to an effector molecule (like a cytotoxic payload).[2] Their design is a delicate balance of competing requirements: they must be stable enough to endure systemic circulation to prevent premature payload release, yet permit the release of the active component at the target site.[1][3] Linkers are broadly classified as cleavable or non-cleavable.[][5]

  • Cleavable Linkers: These incorporate chemically labile bonds (e.g., hydrazones, disulfides, peptides) that are severed under specific physiological conditions found at the target site, such as low pH or high glutathione concentrations.[6][7][8]

  • Non-cleavable Linkers: Lacking a specific cleavage site, these linkers release the payload only after the complete degradation of the targeting moiety, typically within the lysosome.[5][7] This generally enhances plasma stability and can reduce off-target toxicity.[3][5]

The molecule 1-(3-bromopropoxy)-4-phenoxybenzene serves as a precursor for the latter category. Its diaryl ether core imparts significant rigidity and hydrophobicity, properties that can influence the pharmacokinetics and cell permeability of the final conjugate. The terminal bromopropyl group provides a reactive handle for covalent attachment to a molecule of interest through nucleophilic substitution.

Physicochemical Properties and Design Rationale

The structure of 1-(3-bromopropoxy)-4-phenoxybenzene is uniquely suited for specific applications where hydrophobicity and rigidity are desired. The diaryl ether motif is a stable structural unit found in numerous natural products and pharmaceuticals.[9]

Design Rationale:

  • Hydrophobicity: The large, aromatic surface area of the diphenyl ether core can enhance interactions with hydrophobic pockets in proteins or facilitate membrane traversal. This is a departure from the commonly used hydrophilic polyethylene glycol (PEG) linkers, which are employed to increase solubility.[3]

  • Rigidity and Spacing: The propyl chain offers a defined spatial separation of approximately 3.5-4.0 Å between the phenyl ether scaffold and the point of attachment. The rigidity of the aromatic core prevents the linker from collapsing, ensuring a consistent distance between conjugated molecules.

  • Chemical Handle: The primary alkyl bromide is an excellent electrophile for S_N2 reactions. It readily reacts with soft nucleophiles like thiols (from cysteine residues) or amines (from lysine residues or N-termini) under mild conditions, forming a stable C-S or C-N bond.[10]

Data Presentation: Properties of 1-(3-bromopropoxy)-4-phenoxybenzene

PropertyValueSource
CAS Number 63457-51-2[11]
Molecular Formula C₁₅H₁₅BrO₂[11]
Molecular Weight 307.18 g/mol [11]
IUPAC Name 1-(3-bromopropoxy)-4-phenoxybenzene[11]
Appearance Off-white to pale yellow solid or oil-
Solubility Soluble in DMSO, DMF, DCM, Acetone-

Synthesis and Application Protocols

Protocol 1: Synthesis of 1-(3-bromopropoxy)-4-phenoxybenzene

This protocol describes the synthesis from commercially available 4-phenoxyphenol and 1,3-dibromopropane via a Williamson ether synthesis.[10][12] This reaction is robust and proceeds by the nucleophilic attack of the phenoxide on the alkyl halide.

Diagram: Synthesis Workflow

cluster_reagents Reagents cluster_process Process reagent1 4-Phenoxyphenol step1 1. Mix Reagents (4-phenoxyphenol, K₂CO₃, Acetone) reagent1->step1 reagent2 1,3-Dibromopropane step2 2. Add 1,3-dibromopropane (in large excess) reagent2->step2 reagent3 K₂CO₃ reagent3->step1 reagent4 Acetone (Solvent) reagent4->step1 step1->step2 step3 3. Reflux (e.g., 24-48 hours) step2->step3 step4 4. Work-up (Filter, Evaporate Solvent) step3->step4 step5 5. Purification (Column Chromatography) step4->step5 product Product: 1-(3-bromopropoxy)-4-phenoxybenzene step5->product

Caption: Workflow for the synthesis of the linker precursor.

Materials & Reagents

ReagentM.W.AmountMolesEquivalents
4-Phenoxyphenol186.215.0 g26.8 mmol1.0
1,3-Dibromopropane201.8927.1 g (13.4 mL)134.2 mmol5.0
Potassium Carbonate (K₂CO₃), anhydrous138.217.4 g53.7 mmol2.0
Acetone, anhydrous-250 mL--
Dichloromethane (DCM)-As needed--
Hexanes-As needed--
Ethyl Acetate-As needed--
Silica Gel (230-400 mesh)-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenoxyphenol (5.0 g), anhydrous potassium carbonate (7.4 g), and acetone (250 mL).

  • Initiation: Stir the suspension vigorously at room temperature for 15 minutes. Add 1,3-dibromopropane (13.4 mL) to the mixture. A large excess of the dibromoalkane is crucial to minimize the formation of the dimeric bis-ether byproduct.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), observing the consumption of the starting phenol.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, from 100% hexanes to 95:5 hexanes:ethyl acetate, can effectively separate the desired product from excess 1,3-dibromopropane and any byproducts.

  • Final Product: Combine the product-containing fractions and evaporate the solvent to yield 1-(3-bromopropoxy)-4-phenoxybenzene as a pure compound. The yield can be adapted from similar syntheses and is expected to be in the 40-60% range.[13] Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation to a Thiol-Containing Biomolecule

This protocol details the use of 1-(3-bromopropoxy)-4-phenoxybenzene to attach a hydrophobic tag to a peptide or protein via a cysteine residue. The reaction is a direct alkylation of the thiol.

Diagram: Bioconjugation Workflow

cluster_materials Materials cluster_process Process biomolecule Biomolecule-SH (e.g., Peptide, Protein) step1 1. Dissolve Biomolecule in Reaction Buffer biomolecule->step1 linker Linker Precursor (in DMF/DMSO) step2 2. Add Linker Precursor (5-10 fold molar excess) linker->step2 buffer Reaction Buffer (e.g., PBS, pH 7.4) buffer->step1 step1->step2 step3 3. Incubate (RT, 2-4 hours) step2->step3 step4 4. Quench (Optional) (e.g., with L-cysteine) step3->step4 step5 5. Purify Conjugate (e.g., SEC, HPLC) step4->step5 product Final Conjugate: Biomolecule-S-Linker step5->product

Caption: General workflow for thiol-specific bioconjugation.

Materials & Reagents:

  • Thiol-containing biomolecule (e.g., a peptide with a single cysteine).

  • 1-(3-bromopropoxy)-4-phenoxybenzene.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.5.

  • Organic Co-solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.

  • Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC.

Step-by-Step Procedure:

  • Prepare Reagents:

    • Dissolve the thiol-containing biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of 1-(3-bromopropoxy)-4-phenoxybenzene in DMF or DMSO.

  • Reaction:

    • To the stirred solution of the biomolecule, add a 5- to 10-fold molar excess of the linker stock solution. The final concentration of the organic co-solvent should ideally not exceed 10% (v/v) to maintain protein stability.

    • Causality Note: A molar excess of the linker drives the reaction to completion. The slightly basic pH (7.2-7.5) ensures that a significant portion of the cysteine thiol is in the more nucleophilic thiolate form without promoting significant hydrolysis of the alkyl bromide.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching (Optional): To cap any unreacted alkyl bromide, a quenching reagent like L-cysteine can be added to a final concentration of ~10 mM and incubated for an additional 30 minutes.

  • Purification: Remove excess unreacted linker and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by SEC. For higher purity, preparative HPLC is recommended.

  • Analysis: Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 3: Advanced Application - A Strategy for Heterobifunctional Linker Synthesis

The title compound is a building block. To function as a true linker between two distinct molecules (e.g., a targeting ligand and a payload), it must be converted into a heterobifunctional reagent. This is an advanced synthetic strategy that demonstrates the versatility of the scaffold.

Conceptual Goal: Molecule A <--- Linker ---> Molecule B

Diagram: Conceptual ADC Synthesis

cluster_linker_prep Linker Functionalization start 1-(3-bromopropoxy)- 4-phenoxybenzene step1 Step A: Couple Payload (e.g., Drug-NH₂) start->step1 step2 Step B: Functionalize Ring (e.g., Nitration -> Reduction) step1->step2 step3 Step C: Activate (e.g., Amine -> Isothiocyanate) step2->step3 activated_linker Activated Payload-Linker step3->activated_linker adc Final ADC activated_linker->adc antibody Antibody (with Lysine -NH₂) antibody->adc Step D: Conjugation

Caption: Conceptual workflow for creating an ADC.

Strategy Outline:

  • Step A: Payload Attachment. The first molecule (e.g., a cytotoxic drug with an amine or phenol nucleophile, Payload-NH₂) is coupled to the 1-(3-bromopropoxy)-4-phenoxybenzene via nucleophilic substitution of the bromide. This forms a stable Payload-Linker-Precursor.

  • Step B: Introduction of a Second Reactive Handle. The aromatic phenoxybenzene core, now attached to the payload, must be functionalized. A common method is electrophilic aromatic substitution. For example, nitration of one of the phenyl rings, followed by reduction (e.g., with SnCl₂ or catalytic hydrogenation), would install a primary amine (-NH₂). This amine serves as the second reactive handle.

  • Step C: Activation of the Second Handle. The newly installed amine can be converted into a variety of protein-reactive groups. For instance, reaction with thiophosgene can generate an isothiocyanate (NCS), which is highly reactive towards primary amines (lysine residues) on an antibody.[14][15]

  • Step D: Bioconjugation. The activated Payload-Linker-NCS is then reacted with the targeting molecule (e.g., a monoclonal antibody) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0) to form the final, stably linked Antibody-Drug Conjugate.[14]

This multi-step process requires significant expertise in organic synthesis but illustrates how a simple monofunctional scaffold can be elaborated into a sophisticated tool for targeted drug delivery.

Conclusion

p-3-Bromopropylphenyl phenyl ether is more than a simple alkylating agent; it is a versatile molecular scaffold that provides a unique combination of hydrophobicity, rigidity, and reactivity. While not a direct "off-the-shelf" bifunctional linker, its straightforward synthesis and predictable reactivity make it an excellent starting point for creating custom linkers tailored to specific applications in chemical biology and drug development. The protocols provided herein offer a practical guide for its synthesis and conjugation, empowering researchers to explore novel chemical space in the design of sophisticated molecular probes and therapeutics.

References

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyloxy-4-(3-bromopropoxy)benzene. Retrieved from [Link]

  • Connolly, J. M., et al. (2012). A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers. PLoS ONE, 7(10), e45339. Retrieved from [Link]

  • Li, R-J., et al. (2019). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 20(22), 5713. Retrieved from [Link]

  • Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • RCS Research Chemistry Services. (2025, December 4). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved from [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for preparing protein−protein conjugates using homobifunctional linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][][5][6]triazole (2) (i).... Retrieved from [Link]

  • Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(37), 24209-24217. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. Retrieved from [Link]

  • YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in p-3-Bromopropylphenyl phenyl ether synthesis

Welcome to the Technical Support Center for the synthesis of p-(3-Bromopropyl)phenyl phenyl ether . This portal is designed for researchers and drug development professionals seeking to optimize monoalkylation yields via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of p-(3-Bromopropyl)phenyl phenyl ether . This portal is designed for researchers and drug development professionals seeking to optimize monoalkylation yields via the Williamson ether synthesis.

Below, you will find a mechanistic workflow, an in-depth troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow & Troubleshooting Logic

SynthesisWorkflow Phenol 4-Phenoxyphenol Alkoxide Phenoxide Intermediate (Nucleophile) Phenol->Alkoxide Deprotonation Base Mild Base (K2CO3) Polar Aprotic Solvent Base->Alkoxide Catalyst/Reagent Target p-(3-Bromopropyl)phenyl phenyl ether (High Yield) Alkoxide->Target SN2 Attack (Controlled Temp) Dimer Bis-alkylated Dimer (Minimized) Alkoxide->Dimer 1:1 Stoichiometry (Avoid) Elimination Allyl Ether Byproducts (Minimized) Alkoxide->Elimination Strong Base / High Temp (Avoid) Electrophile 1,3-Dibromopropane (5-10 equivalents) Electrophile->Target Inverse Addition

Reaction pathway and competing side reactions in Williamson ether synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction yields a significant amount of the bis-alkylated dimer (1,3-bis(4-phenoxyphenoxy)propane). How can I favor monoalkylation? A1: The formation of the dimer is a statistical probability issue. Once the mono-alkylated product (p-(3-bromopropyl)phenyl phenyl ether) forms, it still possesses an electrophilic alkyl bromide tail that can react with another phenoxide molecule. To enforce pseudo-first-order kinetics that strictly favor monoalkylation, you must use a large stoichiometric excess of 1,3-dibromopropane—typically 5 to 10 equivalents[1].

Furthermore, you must implement an "inverse addition" protocol. Instead of mixing all reagents at once, add the pre-formed phenoxide solution dropwise to the bulk 1,3-dibromopropane solution. This ensures the local concentration of the phenoxide nucleophile remains exceptionally low, statistically preventing it from encountering the newly formed mono-alkylated product before encountering unreacted 1,3-dibromopropane.

Q2: I am observing allyl phenyl ether derivatives in my crude NMR. What is causing this? A2: You are observing a base-catalyzed E2 elimination side reaction[2]. While 1,3-dibromopropane is a primary alkyl halide (which generally favors SN2 substitution), the use of excessively strong bases (like Sodium Hydride, NaH) or high reaction temperatures (>80 °C) increases the kinetic energy of the system[3]. This allows the base to abstract a beta-proton instead of attacking the electrophilic carbon. To resolve this, switch to a milder base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and strictly maintain the reaction temperature between 50–60 °C[4].

Q3: The reaction stalls at 60% conversion even after 24 hours. How can I drive it to completion? A3: Incomplete conversion in Williamson ether syntheses often stems from poor nucleophile solubility or inadequate solvent polarity[2]. If you are using K₂CO₃ in a less polar solvent like acetone, the solid-liquid phase transfer of the base becomes the rate-limiting step. Switching to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) enhances the solubility of the phenoxide ion, stripping away its solvation shell and significantly accelerating the SN2 displacement[4]. A typical Williamson ether synthesis should reach completion within 1 to 8 hours under optimized conditions[5].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

BaseSolventTemp (°C)1,3-Dibromopropane (eq)Addition MethodTarget Yield (%)Dimer Yield (%)
NaHTHF251.5Direct45%35%
K₂CO₃Acetone562.0Direct60%25%
K₂CO₃DMF605.0Inverse85%< 5%
Cs₂CO₃MeCN6010.0Inverse92% < 2%

Note: Yields are based on isolated, purified products. Excess 1,3-dibromopropane is recovered via vacuum distillation.

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (K₂CO₃ / DMF / Inverse Addition) and includes built-in analytical checkpoints to guarantee scientific integrity and trustworthiness.

Step 1: Preparation of the Electrophile Bath

  • In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromopropane (5.0 equivalents).

  • Dilute with anhydrous DMF (approx. 5 mL per gram of 1,3-dibromopropane).

  • Heat the mixture to a strictly controlled 60 °C under an inert nitrogen atmosphere.

Step 2: Alkoxide Generation

  • In a separate, dry Erlenmeyer flask, dissolve 4-phenoxyphenol (1.0 equivalent) in anhydrous DMF.

  • Add finely powdered, anhydrous K₂CO₃ (2.0 equivalents).

  • Stir vigorously at room temperature for 30–45 minutes. The solution will darken, indicating the successful formation of the phenoxide intermediate.

Step 3: Controlled SN2 Alkylation (Inverse Addition)

  • Transfer the phenoxide solution to a pressure-equalizing addition funnel attached to the main reaction flask.

  • Add the phenoxide solution dropwise to the 60 °C electrophile bath over a period of 2 hours.

  • Self-Validation Checkpoint (TLC): 30 minutes after the addition is complete, pull a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and spot on a silica TLC plate (Eluent: Hexanes:EtOAc 9:1). The phenol starting material (lower Rf​ ) should be completely absent, replaced by a dominant, UV-active product spot (higher Rf​ ).

Step 4: Quench and Liquid-Liquid Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into a separatory funnel containing a large volume of ice-cold distilled water (this crashes out the product and helps partition the DMF).

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Critical Wash: Wash the combined organic layers with brine at least 5 times. Causality: DMF is highly miscible with water; repeated brine washes are mandatory to pull residual DMF out of the organic phase.

Step 5: Drying and Concentration

  • Dry the organic layer over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification and Structural Validation

  • Subject the crude oil to short-path vacuum distillation to recover the excess 1,3-dibromopropane (b.p. ~167 °C at atmospheric pressure, significantly lower under vacuum).

  • Purify the remaining residue via silica gel column chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint (NMR): Obtain a 1 H NMR spectrum (in CDCl₃). The spectrum must show a distinct triplet at ~3.5 ppm (representing the -CH₂Br protons) and a triplet at ~4.0 ppm (representing the -CH₂O- protons). The integration ratio of these two peaks must be exactly 2:2. If a dimer is present, the -CH₂Br peak will be absent or severely diminished relative to the -CH₂O- peak.

References

  • Wikipedia - Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts - 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Cambridge University Press - Name Reactions in Organic Synthesis. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Design and Synthesis of Amphiphilic Xanthone-Based, Membrane-Targeting Antimicrobials with Improved Membrane Selectivity. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 1-Bromo-3-phenoxypropane

Welcome to the Technical Support Center for the isolation and purification of 1-bromo-3-phenoxypropane. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-bromo-3-phenoxypropane. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity alkylating agents for downstream pharmaceutical synthesis.

The synthesis of 1-bromo-3-phenoxypropane (typically via the Williamson ether synthesis using phenol and 1,3-dibromopropane) inherently produces a crude mixture containing unreacted starting materials and bis-alkylated byproducts. This guide provides field-proven, self-validating methodologies to isolate your target compound with high fidelity.

I. Troubleshooting FAQs: Mechanistic Insights

Q: Why does my purified 1-bromo-3-phenoxypropane still show phenol contamination in the ¹H NMR spectrum? A: Phenol can co-distill or remain soluble in the organic phase if the extraction pH is not sufficiently high. Phenol has a pKa of ~10. Washing with a weak base (like NaHCO₃) is insufficient. You must use 10% aqueous NaOH to fully deprotonate phenol into water-soluble sodium phenoxide[1]. Causality: The phenoxide anion is highly polar and partitions exclusively into the aqueous layer, breaking the thermodynamic equilibrium that keeps neutral phenol dissolved in the organic phase.

Q: How do I prevent the formation of the 1,3-diphenoxypropane byproduct during synthesis to ease purification? A: 1,3-diphenoxypropane is the bis-alkylated byproduct. To minimize its formation, use a significant stoichiometric excess of 1,3-dibromopropane (typically 3 to 5 equivalents relative to phenol). Causality: A high concentration of the dibromide ensures that the phenoxide nucleophile statistically encounters a 1,3-dibromopropane molecule rather than the mono-alkylated product (1-bromo-3-phenoxypropane). The excess 1,3-dibromopropane (BP 167 °C at 760 mmHg)[2] is easily recovered during the first fraction of vacuum distillation, making this a highly efficient strategy.

Q: During vacuum distillation, my product decomposes and turns dark brown. What is causing this? A: This is caused by thermal degradation and oxidation. 1-bromo-3-phenoxypropane has a boiling point of 130–134 °C at 14 mmHg[3]. If your vacuum is too weak (e.g., >50 mmHg), the required pot temperature will exceed 180 °C, leading to the cleavage of the ether bond or the elimination of HBr. Causality: High temperatures in the presence of trace oxygen or acidic impurities catalyze decomposition. Ensure a high-vacuum setup (<15 mmHg) and consider adding a trace amount of anhydrous K₂CO₃ to the distillation pot to neutralize any generated HBr, which acts as an autocatalyst for degradation.

II. Quantitative Data Summary

Understanding the physical properties of your crude mixture is critical for setting up successful extractions and fractional distillations.

CompoundMolecular Weight ( g/mol )Boiling PointMelting PointDensity (g/mL)Solubility Profile
Phenol 94.11181.7 °C (760 mmHg)40.5 °C1.07Soluble in organics; soluble in aq. NaOH
1,3-Dibromopropane 201.89167 °C (760 mmHg)[2]-34 °C1.989Soluble in organics; insoluble in water
1-Bromo-3-phenoxypropane 215.10130–134 °C (14 mmHg)[3]10–11 °C1.365Soluble in organics; insoluble in water
1,3-Diphenoxypropane 228.29135–140 °C (2 Torr)[4]121 °C1.12Soluble in organics; insoluble in water

III. Step-by-Step Methodologies: A Self-Validating Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Liquid-Liquid Extraction (Phenol Removal)
  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with 2 volumes of dichloromethane (DCM) or diethyl ether.

  • Alkaline Wash: Add 1 volume of 10% aqueous NaOH[1]. Stopper and invert gently, venting frequently to release pressure.

    • Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must be >12. If it is lower, unreacted phenol is consuming the base; add more NaOH until pH >12 is sustained.

  • Phase Separation: Allow the layers to separate completely. Drain the organic layer (bottom if using DCM, top if using ether).

    • Self-Validation Check: Spot the organic layer on a silica TLC plate (Hexanes:EtOAc 9:1). Stain with KMnO₄. The absence of a low-R_f spot confirms the complete removal of phenol.

  • Neutralization: Wash the organic layer with 1 volume of saturated aqueous NaCl (brine) to remove residual alkalinity and pre-dry the organic phase.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer until the solid flows freely and stops clumping. Filter the mixture and concentrate it under reduced pressure using a rotary evaporator.

Phase 2: Fractional Vacuum Distillation
  • Apparatus Setup: Equip a short-path distillation apparatus with a Vigreux column, a cow-type receiver, and a high-vacuum pump capable of achieving <15 mmHg. Add a magnetic stir bar and a few milligrams of anhydrous K₂CO₃ to the distillation pot.

  • Fraction 1 (Reagent Recovery): Apply vacuum and slowly increase the oil bath temperature. Collect the first fraction at a vapor temperature of ~60–65 °C (at 14 mmHg).

    • Self-Validation Check: This fraction is unreacted 1,3-dibromopropane. Verify its identity by measuring its density; it should be approximately 1.99 g/mL[2].

  • Fraction 2 (Target Product): Increase the bath temperature. Collect the main fraction at a vapor temperature of 130–134 °C (at 14 mmHg)[3].

    • Self-Validation Check: The product is 1-bromo-3-phenoxypropane. It should be a clear, colorless liquid with a density of ~1.36 g/mL that may crystallize slightly upon refrigeration (MP 10–11 °C)[3].

  • Residue (Byproduct): Discontinue heating once the vapor temperature drops or the pot volume is nearly depleted. The high-boiling residue is 1,3-diphenoxypropane (BP 135–140 °C at 2 Torr)[4]. Critical Warning: Never distill to dryness to prevent localized superheating and rapid decomposition.

IV. Purification Workflow Diagram

G Crude Crude Mixture (Product, Phenol, 1,3-DBP, 1,3-DPP) Ext Liquid-Liquid Extraction (10% aq. NaOH / Organic Solvent) Crude->Ext Aq Aqueous Phase (Sodium Phenoxide) Ext->Aq Removes unreacted phenol Org Organic Phase (Product, 1,3-DBP, 1,3-DPP) Ext->Org Contains neutral organics Dist Fractional Vacuum Distillation (< 15 mmHg) Org->Dist After drying & solvent removal F1 Fraction 1: 1,3-Dibromopropane (bp ~60°C @ 14 mmHg) Dist->F1 Low-boiling impurity F2 Fraction 2: 1-Bromo-3-phenoxypropane (bp 130-134°C @ 14 mmHg) Dist->F2 Target Product Res Pot Residue: 1,3-Diphenoxypropane (bp >180°C @ 14 mmHg) Dist->Res High-boiling byproduct

Workflow for the extraction and fractional vacuum distillation of crude 1-bromo-3-phenoxypropane.

V. References

  • 1-Bromo-3-phenoxypropane, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. 3

  • 1,3-Dibromopropane | C3H6Br2 | CID 8001. National Center for Biotechnology Information (PubChem). 2

  • 1,1′-[1,3-Propanediylbis(oxy)]bis[benzene] | 726-44-3. Echemi. 4

  • 1,4-dihydropyridine derivatives and their production (EP0276552A1). Google Patents. 1

Sources

Troubleshooting

Technical Support Center: p-3-Bromopropylphenyl Phenyl Ether Storage &amp; Handling

Welcome to the Technical Support Center for handling and preserving p-3-Bromopropylphenyl phenyl ether (and related alkyl aryl ethers). While this specific extended diaryl ether is highly valuable in drug development, it...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and preserving p-3-Bromopropylphenyl phenyl ether (and related alkyl aryl ethers). While this specific extended diaryl ether is highly valuable in drug development, its storage vulnerabilities are dictated by two highly reactive structural motifs: the primary alkyl bromide chain and the ether linkage.

To ensure scientific integrity, this guide grounds its troubleshooting and protocols in the well-documented behavior of its core structural analog, [1].

Troubleshooting & FAQs: Degradation Diagnostics

Q1: My stored batch has developed a yellow/brown tint and smells highly acidic. What happened? A1: This is the hallmark of photolytic homolysis of the C-Br bond. The bond dissociation energy of an alkyl bromide is relatively low. Exposure to ambient laboratory light or heat causes homolytic cleavage, generating bromine radicals. These radicals abstract hydrogen from neighboring molecules to form Hydrogen Bromide (HBr) and elemental bromine ( Br2​ ), which imparts the yellow/brown color. Because HBr is a strong acid, its accumulation acts as an autocatalytic agent, accelerating further decomposition of the bulk material[2].

Q2: I detected an M-18/M-80 mass shift in my LC-MS analysis of a 6-month-old batch. How did this alcohol impurity form? A2: You are observing the product of moisture-induced hydrolysis . Primary alkyl bromides are highly susceptible to SN​2 nucleophilic attack by water[3]. Even trace atmospheric humidity introduced during repeated vial openings is sufficient to slowly convert the alkyl bromide into the corresponding alcohol, releasing corrosive HBr as a byproduct.

Q3: Is there a severe safety risk with older, forgotten batches of this chemical? A3: Yes. Compounds containing an ether linkage adjacent to aliphatic carbons are prone to autoxidation. According to safety classifications, 3-bromopropyl phenyl ether derivatives are Class D peroxide-forming chemicals[1]. Over time, oxygen insertion forms hydroperoxides. If an aged, unquenched batch is concentrated or distilled, these peroxides pose a severe, shock-sensitive explosion hazard.

Quantitative Degradation Indicators & Action Limits

To maintain experimental reproducibility, monitor your stored batches against these quantitative thresholds.

Degradation IndicatorAnalytical MethodAcceptable ThresholdCorrective Action if Exceeded
Moisture Content Karl Fischer Titration< 100 ppmAdd activated 4Å molecular sieves.
Peroxide Level KI-Starch / Quantofix Strips< 5 ppmWash with 10% Na2​S2​O5​ ; Do not distill .
Free Acid (HBr) Aqueous extraction + pH probepH 6.5 – 7.5Wash with saturated NaHCO3​ , re-dry.
Alcohol Impurity HPLC / LC-MS (Area %)< 0.5%Perform vacuum distillation or silica plug.
Color (APHA/Pt-Co) Colorimetry< 50 (Clear/Colorless)Filter through a basic alumina plug.

Self-Validating Experimental Protocols

Do not discard degraded material immediately; it can often be rescued. The following protocols are designed as self-validating systems to ensure safety and purity.

Protocol A: Remediation of Degraded Material

Purpose: To rescue degraded stock by chemically quenching peroxides and neutralizing autocatalytic HBr.

  • Peroxide Testing & Quenching (Safety Critical)

    • Action: Test the organic phase with KI-starch indicator paper. If it turns blue/black, hydroperoxides are present. Wash the organic layer with an equal volume of 10% w/v aqueous sodium metabisulfite ( Na2​S2​O5​ ).

    • Causality: Na2​S2​O5​ acts as a reducing agent, safely converting explosive hydroperoxides into benign alcohols.

    • Self-Validation Checkpoint: You must repeat the KI-starch test on the organic phase after the wash. The paper must remain completely colorless . If any blue/black tint appears, repeat the wash. Do not proceed until validated; distilling unquenched peroxides guarantees thermal detonation.

  • Acid Neutralization

    • Action: Wash the organic phase with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until effervescence strictly ceases.

    • Causality: Removes autocatalytic HBr, halting the acid-catalyzed degradation loop[2].

    • Self-Validation Checkpoint: The aqueous effluent must test at pH 7.0–7.5 via pH paper.

  • Drying & Isolation

    • Action: Dry the organic phase over anhydrous MgSO4​ for 2 hours, filter, and concentrate under reduced pressure (keep water bath < 40°C to prevent thermal C-Br cleavage).

Protocol B: Optimal Storage Workflow

Purpose: To create an environment that systematically eliminates moisture, light, and oxygen.

  • Desiccation: Add activated 4Å molecular sieves (10% w/v) directly to the purified liquid.

    • Causality: 4Å sieves trap water molecules (kinetic diameter ~2.65Å) without interacting with the bulky ether product, arresting SN​2 hydrolysis[3].

  • Inert Atmosphere Purging: Sparge the liquid with high-purity Argon for 5 minutes, then blanket the headspace.

    • Causality: Argon is heavier than air and effectively displaces oxygen, halting the radical autoxidation chain that leads to peroxide formation[1].

  • Photolytic Protection: Seal in an amber glass vial with a PTFE-lined cap and store at -20°C.

    • Causality: Amber glass blocks UV transmission, preventing C-Br homolysis. Sub-zero temperatures exponentially decrease the kinetic rate of any residual degradation pathways.

Degradation Pathway Visualization

The following diagram maps the three primary degradation pathways of p-3-Bromopropylphenyl phenyl ether and the exact points where our storage interventions block them.

StorageTroubleshooting Compound p-3-Bromopropylphenyl phenyl ether Hydrolysis SN2 Hydrolysis Compound->Hydrolysis + Moisture Homolysis C-Br Homolysis Compound->Homolysis + UV/Heat Autoxidation Autoxidation Compound->Autoxidation + Oxygen Moisture Moisture (H2O) Light Light / Heat Oxygen Oxygen (O2) Alcohol Alcohol Impurity + HBr Hydrolysis->Alcohol Radicals Bromine Radicals + HBr Homolysis->Radicals Peroxides Hydroperoxides (Explosion Risk) Autoxidation->Peroxides Autocatalysis Autocatalytic Degradation Alcohol->Autocatalysis Acidifies Radicals->Autocatalysis Chain Rxn Prev_Moisture Molecular Sieves Prev_Moisture->Hydrolysis Blocks Prev_Light Amber Vials Prev_Light->Homolysis Blocks Prev_Oxygen Argon Purge Prev_Oxygen->Autoxidation Blocks

Mechanisms of p-3-Bromopropylphenyl phenyl ether degradation and preventative interventions.

References

  • "Benzene, (3-bromopropoxy)- | CID 68522", PubChem, National Institutes of Health.[Link]

  • "Are alkyl bromides susceptible to hydrolysis?", ResearchGate.[Link]

  • "Product Safety Assessment: Alkyl Bromides", Lanxess. [Link]

Sources

Optimization

Optimizing reaction conditions for alkylation with 1-Bromo-3-phenoxypropane

Audience: Researchers, Scientists, and Drug Development Professionals Purpose: A comprehensive knowledge base and troubleshooting portal for optimizing S_N2 alkylation reactions using 1-bromo-3-phenoxypropane. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Purpose: A comprehensive knowledge base and troubleshooting portal for optimizing S_N2 alkylation reactions using 1-bromo-3-phenoxypropane. This guide synthesizes mechanistic causality with field-validated protocols to resolve common synthetic bottlenecks.

Part 1: Mechanistic Overview & Reaction Pathways

1-Bromo-3-phenoxypropane is a widely used bifunctional-like electrophile in medicinal chemistry, primarily utilized to install a 3-phenoxypropyl moiety onto amine, oxygen, or sulfur nucleophiles. While the primary reaction is a straightforward S_N2 substitution, the structural nature of the reagent introduces competing pathways. The most significant challenges are balancing the S_N2 reaction rate against E2 elimination (dehydrohalogenation) and controlling the stoichiometry to prevent over-alkylation.

ReactionPathways Substrate 1-Bromo-3-phenoxypropane + Nucleophile SN2 S_N2 Alkylation (Desired Product) Substrate->SN2 Mild Base (K2CO3) Polar Aprotic Solvent E2 E2 Elimination (Allyl Phenyl Ether) Substrate->E2 Strong Base (NaH) High Temperature OverAlk Over-alkylation (Dialkylated Adduct) SN2->OverAlk Excess Alkylating Agent Uncontrolled Stoichiometry

Caption: Reaction pathways for 1-bromo-3-phenoxypropane highlighting desired vs side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction with a primary amine yields a complex mixture of mono- and di-alkylated products. How can I improve selectivity? A1: Over-alkylation is a fundamental kinetic issue; the secondary amine product is often more nucleophilic and sterically accessible enough to react with a second equivalent of the electrophile. To mitigate this:

  • Stoichiometric Control: Use a 3-to-5-fold excess of the primary amine if it is inexpensive and easily recoverable.

  • Addition Rate: Add 1-bromo-3-phenoxypropane dropwise via a syringe pump to a dilute solution of the amine. This keeps the local electrophile concentration low, statistically favoring mono-alkylation.

  • Steric Modulation: Switch to a bulkier solvent like isopropyl alcohol (IPA), which can sterically hinder the transition state of the second alkylation step.

Q2: The reaction kinetics are extremely slow, even at reflux. How can I accelerate the S_N2 process without increasing the temperature? A2: Elevating the temperature often promotes the unwanted E2 dehydrohalogenation pathway. Instead, employ an in situ Finkelstein reaction. By adding 0.1–0.5 equivalents of Potassium Iodide (KI), the bromide is transiently converted to 1-iodo-3-phenoxypropane. Iodide is a superior leaving group and a softer electrophilic center, significantly accelerating the S_N2 pathway at lower temperatures. This principle is widely validated in 1[1].

Q3: I am observing significant elimination side-products (e.g., allyl phenyl ether). What is causing this? A3: Strong bases (e.g., NaH, KOtBu) or excessively high temperatures promote the E2 elimination pathway by abstracting the β-proton. Switch to a milder inorganic base such as 2[2] or Cesium Carbonate (Cs₂CO₃). These act effectively as acid scavengers to neutralize the generated HBr without inducing elimination.

Q4: What is the optimal solvent for this alkylation? A4: Polar aprotic solvents are ideal as they solvate the cations (enhancing base strength) without hydrogen-bonding to the nucleophile, thereby raising the ground-state energy of the nucleophile and accelerating the S_N2 transition state. 3[3] is the industry standard for amine alkylations. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used for less reactive nucleophiles (like phenols) but require careful temperature control.

Part 3: Optimization Parameters Data

The following table summarizes the quantitative impact of optimizing specific reaction parameters based on established mechanistic principles.

Optimization ParameterSub-optimal ChoiceOptimized ChoiceQuantitative ImpactScientific Rationale
Base Stoichiometry 1.0 eq NaH2.0 eq K₂CO₃Reduces E2 elimination by >80%Mild carbonate bases act as acid scavengers without abstracting β-protons.
Reaction Temperature 100°C (Reflux Toluene)70°C (Reflux MeCN)Increases S_N2 yield by ~30%Lower temperatures suppress elimination; polar aprotic solvent accelerates S_N2.
Catalytic Additive None0.1 - 0.5 eq KIReduces reaction time from 48h to 12hFacilitates in situ halogen exchange to a more reactive alkyl iodide intermediate.
Electrophile Addition Bolus additionDropwise (over 30 min)Reduces over-alkylation by ~50%Keeps local electrophile concentration low, favoring mono-alkylation of primary amines.

Part 4: Standardized Experimental Protocols

ExperimentalWorkflow Step1 1. Preparation Dissolve Nu in Solvent Step2 2. Activation Add Base & KI Step1->Step2 Step3 3. Addition Dropwise 1-Br-3-PhO-Pr Step2->Step3 Step4 4. Heating Stir at Target Temp Step3->Step4 Step5 5. Workup Filter & Wash Step4->Step5 Step6 6. Purification Silica/Crystallization Step5->Step6

Caption: Standardized step-by-step experimental workflow for the S_N2 alkylation process.

Protocol A: N-Alkylation of Primary/Secondary Amines

This protocol utilizes a self-validating system where the completion of the reaction is driven by the precipitation of KBr salts, and unreacted starting materials are easily removed during the aqueous workup.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Activation: Add finely powdered anhydrous K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Addition: Dissolve 1-bromo-3-phenoxypropane (1.1 eq for secondary amines; 0.3 eq if mono-alkylation of a primary amine is desired without excess amine) in a small volume of Acetonitrile. Add this solution dropwise over 30 minutes.

  • Reaction: Heat the mixture to 70°C (reflux) and monitor via TLC or LC-MS. Typical reaction time is 12–18 hours[3].

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: O-Alkylation of Phenols

Phenols are ambident nucleophiles. To ensure exclusive O-alkylation over C-alkylation, the phenoxide must be generated completely, and a highly polar solvent is required to leave the oxygen center "naked" and reactive.

  • Preparation: Dissolve the phenol (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Deprotonation: Add 4[4] portion-wise with slight external cooling (ice water). Stir for 30 minutes under nitrogen until the phenoxide is fully formed (often indicated by a color change).

  • Alkylation: Add 1-bromo-3-phenoxypropane (1.1 eq) dropwise over 30 minutes at 20°C–22°C.

  • Reaction: Warm the mixture to 30°C and stir for 16 hours[4].

  • Workup: Quench the reaction by pouring it into a large volume of ice water (4x the reaction volume). Extract repeatedly with dichloromethane (DCM).

  • Self-Validation Wash: Wash the combined organic layers extensively with ice-cold 10% KOH solution. Causality note: This step is critical as it deprotonates and removes any unreacted starting phenol into the aqueous layer, ensuring high purity of the ether product.

  • Purification: Wash with brine, dry over Na₂SO₄, evaporate the solvent in vacuo, and recrystallize the product from isopropanol[4].

References

  • [1] Title: Iodination of Organic Substrates with Halide Salts and H2O2 Using an Organotelluride Catalyst. Source: ACS Publications. URL:[Link]

  • [3] Title: EP0276552A1 - 1,4-dihydropyridine derivatives and their production. Source: Google Patents. URL:

  • [4] Title: Synthesis of potassium phenoxy-phenolate. Source: PrepChem. URL:[Link]

  • [2] Title: SYNTHESIS OF α-AMINO ACIDS FROM ETHYL CYANOACETATE. Source: Canadian Science Publishing. URL:[Link]

Sources

Troubleshooting

Troubleshooting low yield in Grignard reaction with (3-Bromopropoxy)benzene

Technical Support Center: Troubleshooting Low Yield in (3-Bromopropoxy)benzene Grignard Reactions Overview & Mechanistic Insight The synthesis of the Grignard reagent from (3-bromopropoxy)benzene is a critical but notori...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yield in (3-Bromopropoxy)benzene Grignard Reactions

Overview & Mechanistic Insight The synthesis of the Grignard reagent from (3-bromopropoxy)benzene is a critical but notoriously finicky step in many drug development workflows. Because the substrate is a primary alkyl bromide, it is highly susceptible to bimolecular side reactions. The most prominent yield-killer is Wurtz-type homocoupling, where the newly formed Grignard reagent (nucleophile) reacts with unreacted (3-bromopropoxy)benzene (electrophile) to form 1,6-diphenoxyhexane. Additionally, the robust oxide layer on magnesium turnings often leads to sluggish initiation. This causes researchers to over-add the alkyl halide, which subsequently triggers a thermal runaway and massive Wurtz coupling once initiation finally occurs.

This guide provides field-proven insights to diagnose, troubleshoot, and optimize this specific reaction.

Diagnostic Flowchart

G start Low Yield in (3-Bromopropoxy)benzene Grignard Reaction init Did the reaction initiate (exotherm, color change)? start->init no_init Mg oxide layer passivation. init->no_init No wurtz Is Wurtz homocoupling observed (dimerization)? init->wurtz Yes act_mg Activate Mg with I2 or 1,2-dibromoethane. no_init->act_mg yes_wurtz High local concentration or solvent effect. wurtz->yes_wurtz Yes quench Moisture/O2 quenching. wurtz->quench No fix_wurtz Switch to Et2O/2-MeTHF, slow dropwise addition. yes_wurtz->fix_wurtz fix_quench Rigorous Schlenk techniques, titrate active Grignard. quench->fix_quench

Troubleshooting workflow for (3-Bromopropoxy)benzene Grignard formation and yield optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard formation yielding mostly a dimeric byproduct instead of the desired reagent? A1: You are observing Wurtz-type homocoupling. This side reaction is driven by a high local concentration of the unreacted alkyl halide. When (3-bromopropoxy)benzene is added too rapidly, the newly formed (3-phenoxypropyl)magnesium bromide reacts with the excess alkyl bromide via an SN2 mechanism rather than the magnesium surface. To suppress this, you must maintain a starved concentration of the alkyl halide by adding it dropwise over an extended period (1).

Q2: How does solvent selection dictate the equilibrium and side-reactions of this specific Grignard? A2: The choice of solvent fundamentally alters the nucleophilicity of the Grignard reagent. Tetrahydrofuran (THF) strongly coordinates to the magnesium center, pushing the Schlenk equilibrium toward the monomeric, highly reactive carbanion. This strongly promotes Wurtz coupling for primary alkyl bromides. Conversely, Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) are less coordinating. They dampen the nucleophilicity of the Grignard reagent, drastically reducing homocoupling while still allowing the oxidative addition of magnesium to proceed (1).

Q3: My reaction fails to initiate despite heating and iodine addition. What is the chemical basis for this, and how can I force initiation? A3: Initiation failure is caused by a passivating layer of magnesium oxide (MgO) that physically blocks the electron transfer from zero-valent magnesium to the alkyl bromide. While iodine is a common activator, it can sometimes be insufficient for less reactive alkyl bromides. If iodine fails, use 1,2-dibromoethane (typically 1-5 mol%). This acts as a sacrificial initiator; it reacts rapidly with the passivated Mg to form ethylene gas and MgBr₂. The formation of the gas physically fractures the oxide lattice, exposing a pristine, highly active zero-valent magnesium surface for your (3-bromopropoxy)benzene (2).

Quantitative Data Presentation

The following table summarizes the inverse relationship between solvent coordination strength/addition rate and the suppression of Wurtz coupling for (3-bromopropoxy)benzene.

SolventAddition RateTemperature ControlWurtz Homocoupling (%)Active Grignard Yield (%)
THFFast (Bolus)65 °C (Reflux)> 50%< 30%
THFSlow (Dropwise)25 °C~ 30%~ 60%
Et₂OSlow (Dropwise)0–10 °C< 5%> 90%
2-MeTHFSlow (Dropwise)0–10 °C< 5%> 90%

Optimized Experimental Protocol: Self-Validating Grignard Formation

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the specific validation checkpoint is met.

Step 1: Rigorous Dehydration

  • Flame-dry a 3-neck round-bottom flask containing magnesium turnings (1.2 equivalents) under a high vacuum.

  • Backfill with ultra-high purity Argon. Repeat the vacuum-Argon cycle three times.

  • Validation Checkpoint 1: The vacuum gauge must hold at < 0.1 mbar during the static vacuum phase. Any leak will introduce moisture, which quenches the Grignard reagent to form propyl phenyl ether (3).

Step 2: Chemical Activation of Magnesium

  • Add anhydrous Et₂O or 2-MeTHF to cover the magnesium turnings.

  • Add a single crystal of iodine (I₂) and stir at room temperature.

  • Validation Checkpoint 2: The solution will initially turn brown. Wait until the solution becomes completely colorless or pale gray. This indicates the I₂ has reacted with the Mg surface, confirming the magnesium is active.

Step 3: Controlled Initiation

  • Prepare a 1.0 M solution of (3-bromopropoxy)benzene in anhydrous Et₂O.

  • Add 5% of the total volume of the alkyl bromide solution to the flask.

  • Turn off stirring and observe the magnesium surface.

  • Validation Checkpoint 3: Within 2-5 minutes, localized bubbling should occur at the surface of the turnings, accompanied by a slight exotherm and a cloudy gray appearance. If this does not occur, add 2 mol% of 1,2-dibromoethane and wait for the evolution of ethylene gas before proceeding.

Step 4: Starved-Feed Addition

  • Once initiation is confirmed, cool the reaction flask to 0–10 °C using an ice bath.

  • Begin adding the remaining 95% of the (3-bromopropoxy)benzene solution dropwise via an addition funnel. Calibrate the drip rate to complete the addition over 1 to 1.5 hours.

  • Validation Checkpoint 4: The reaction temperature must not exceed 10 °C. Maintaining a low temperature and slow addition rate ensures the concentration of unreacted alkyl bromide remains near zero, effectively shutting down the Wurtz coupling pathway.

Step 5: Maturation and Titration

  • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Titrate an aliquot of the Grignard solution using iodine in a saturated LiCl/THF solution to determine the exact molarity (3).

  • Validation Checkpoint 5: The titration should indicate a > 90% yield based on the starting alkyl bromide. The solution is now validated for downstream electrophilic coupling.

References

  • "Grignard Reaction: Byproducts and Potential Problems", Minnesota State University. [Link]

Sources

Optimization

Technical Support Center: Stabilizing p-3-Bromopropylphenyl Phenyl Ether Against Peroxide Formation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with p-3-Bromopropylphenyl phenyl ether (1-(3-bromopropyl)-4-phenoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with p-3-Bromopropylphenyl phenyl ether (1-(3-bromopropyl)-4-phenoxybenzene). Here, we bridge the gap between theoretical mechanistic chemistry and practical laboratory safety, providing actionable, self-validating protocols to manage autoxidation and peroxide formation.

Part 1: Mechanistic Causality – The "Why" Behind the Hazard

Most laboratory professionals associate peroxide formation strictly with aliphatic ethers (such as diethyl ether or THF), where the alpha-hydrogens adjacent to the ether oxygen are easily abstracted.

However, p-3-Bromopropylphenyl phenyl ether presents a unique structural profile. While the diaryl ether core lacks the typical alpha-hydrogens that drive rapid autoxidation, the primary vulnerability in this molecule lies in the bromopropyl group [1]. Specifically, the hydrogens on the carbon directly attached to the phenyl ring (the benzylic position) are highly susceptible to radical abstraction[2]. The resulting benzylic radical is resonance-stabilized by the aromatic ring, making it a kinetically favored target for oxygen insertion to form hydroperoxides.

Understanding this causality is critical: you are not just stabilizing an ether linkage; you are protecting a reactive benzylic position.

Mechanism Init Initiation: UV Light / Heat + O2 BenzRad Benzylic Radical Formation (Bromopropyl Chain) Init->BenzRad PeroxyRad Propagation 1: O2 Insertion -> Peroxy Radical BenzRad->PeroxyRad BHT Termination: BHT Scavenges Radicals BenzRad->BHT Inhibited by BHT Hydroperoxide Propagation 2: Hydroperoxide Formation PeroxyRad->Hydroperoxide PeroxyRad->BHT Inhibited by BHT Hydroperoxide->BenzRad Chain Reaction

Radical chain mechanism of autooxidation at the benzylic position and BHT inhibition.

Part 2: Troubleshooting & FAQs

Q1: I stored my p-3-Bromopropylphenyl phenyl ether in a clear bottle on the bench. Is it safe to use? A1: Likely not without testing. Light (UV) and heat accelerate the homolytic cleavage of bonds, initiating the radical chain reaction at the benzylic position[3]. Always store this compound in amber bottles under an inert atmosphere (Nitrogen or Argon) at the manufacturer's recommended temperature[2].

Q2: What is the best stabilizer to prevent peroxide formation without interfering with downstream reactions? A2: Butylated hydroxytoluene (BHT) is the industry standard. BHT acts as a radical scavenger; its sterically hindered phenolic hydroxyl group donates a hydrogen atom to peroxy radicals, terminating the chain reaction while forming a stable, unreactive radical itself[3].

Q3: How do I test for peroxides, and what levels are considered dangerous? A3: Use the Potassium Iodide (KI) test. Peroxides will oxidize iodide ions (I⁻) to iodine (I₂), producing a yellow/brown color. Refer to the Peroxide Action Levels table below for safety thresholds[4].

Q4: My stock tested at 15 ppm peroxides. How do I remove them without hydrolyzing the alkyl bromide? A4: For a molecule containing a reactive alkyl bromide, anhydrous removal methods are strictly preferred over aqueous washes (like FeSO₄) to prevent unwanted hydrolysis or substitution. Passing the compound through a column of basic activated alumina effectively traps the polar hydroperoxides while allowing the purified ether to elute[5].

Workflow Start Start: Routine Stock Check Test Perform KI Peroxide Test Start->Test Decision Peroxide Level? Test->Decision Safe < 3 ppm: Safe to Use Decision->Safe Low Moderate 3 - 30 ppm: Remove Peroxides Decision->Moderate Medium Danger > 30 ppm: Dispose Safely Decision->Danger High AddBHT Add 10-50 ppm BHT & Store Safe->AddBHT Removal Pass through Activated Alumina Moderate->Removal Retest Retest for Peroxides Removal->Retest Retest->Decision

Decision matrix and workflow for peroxide testing, removal, and stabilization.

Part 3: Quantitative Data Summaries

Table 1: Stabilizer Comparison
StabilizerRecommended ConcentrationMechanism of ActionPros / Cons
BHT (Butylated hydroxytoluene)10 - 50 ppmRadical scavenger (H-donor)Pro: Industry standard, highly effective.Con: Must be removed prior to sensitive radical reactions.
Hydroquinone (HQ)10 - 100 ppmRadical scavengerPro: Excellent for long-term storage.Con: Can oxidize to benzoquinone, turning the solution yellow.
Table 2: Peroxide Action Levels[4]
Peroxide ConcentrationHazard LevelRecommended Action
< 3 ppm LowSafe for standard laboratory procedures. Ensure BHT is present.
3 - 30 ppm ModerateDo not concentrate or heat. Remove peroxides prior to use.
> 30 ppm HighSevere explosion hazard. Do not handle; arrange for hazardous waste disposal.

Part 4: Self-Validating Experimental Protocols

Protocol A: Self-Validating Potassium Iodide (KI) Peroxide Test

Expertise Note: To ensure trustworthiness, this protocol incorporates a self-validating control system. A false negative could lead to a catastrophic explosion during distillation; a false positive wastes valuable active pharmaceutical ingredients.

  • Preparation: Prepare a fresh 10% (w/v) KI solution in distilled water. Store in an amber dropper bottle.

  • System Validation (Critical Step):

    • Negative Control: Mix 1 mL of freshly distilled, peroxide-free solvent with 1 mL of glacial acetic acid and 1 mL of KI solution. The solution must remain colorless.

    • Positive Control: Add 1 drop of dilute (0.1%) hydrogen peroxide to the negative control. It must turn yellow/brown immediately.

  • Sample Testing: In a clean glass test tube, combine 1 mL of p-3-Bromopropylphenyl phenyl ether with 1 mL of glacial acetic acid.

  • Reaction: Add 1 mL of the validated 10% KI solution. Shake gently and wait exactly 1 minute.

  • Observation: A yellow to brown color indicates the presence of peroxides. Compare against a standardized colorimetric chart to estimate ppm[2].

Protocol B: Anhydrous Peroxide Removal via Activated Alumina

Expertise Note: Aqueous washes can introduce trace moisture and potentially lead to unwanted side reactions with the alkyl bromide moiety. Anhydrous removal using activated alumina is the superior choice for this specific compound[5].

  • Column Preparation: Secure a glass chromatography column and pack it with a slurry of basic activated alumina (Brockmann Activity I) in a peroxide-free, non-polar solvent (e.g., dry hexane).

  • Loading: Carefully load the peroxidized p-3-Bromopropylphenyl phenyl ether onto the top of the column.

  • Elution: Elute the compound using an appropriate dry solvent system. The highly polar hydroperoxides will bind strongly to the basic alumina, while the target ether elutes.

  • Verification: Immediately perform the KI Peroxide Test (Protocol A) on the eluted fractions to confirm complete peroxide removal.

  • Stabilization: Once verified, immediately add 10-50 ppm of BHT to the purified fractions before concentrating or storing[3].

Part 5: References

  • Information on Peroxide-Forming Compounds Source: Stanford Environmental Health & Safety URL:[Link]

  • Peroxide Formation Source: Department of Chemistry and Biochemistry - The Ohio State University URL:[Link]

  • Peroxide-Forming Chemicals Source: Division of Research Safety - University of Illinois URL:[Link]

  • ICSC 0791 - DIPHENYL ETHER Source: International Labour Organization (ILO) URL:[Link]

Sources

Troubleshooting

Part 1: The Core Causality – Why Temperature Dictates Reaction Fate

Welcome to the Synthesis & Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical failure points researchers encounter during the Williamson ether...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Catalysis Technical Support Center .

As a Senior Application Scientist, I have designed this portal to address the most critical failure points researchers encounter during the Williamson ether synthesis. While this reaction—a classic bimolecular nucleophilic substitution (SN2) between an alkoxide and an alkyl halide—appears straightforward on paper, practical execution often falls victim to competing thermodynamic and kinetic pathways.

Below, we will dissect the causality of temperature effects, troubleshoot common experimental deviations, and provide a self-validating protocol to ensure high-fidelity ether formation.

The fundamental challenge in optimizing the Williamson ether synthesis is managing the competition between the desired SN2 substitution and the unwanted E2 elimination [1][2]. Temperature is the master switch for this competition due to fundamental thermodynamics.

The Thermodynamic Battle ( ΔG=ΔH−TΔS ) Elimination reactions inherently increase the number of species in a solution. For example, reacting an alkoxide with an alkyl halide via SN2 yields two products (the ether and a halide salt). However, the E2 pathway yields three products (an alkene, an alcohol, and a halide salt)[3]. Because E2 creates more molecules, it has a significantly more positive entropy of reaction ( ΔS )[3].

As you increase the temperature ( T ), the −TΔS term in the Gibbs free energy equation becomes increasingly negative. Consequently, at elevated temperatures, the thermodynamics heavily favor the E2 elimination pathway over SN2[3]. Kinetically, E2 also typically has a higher activation energy barrier than SN2; applying heat provides the energy necessary to overcome this barrier, accelerating the formation of alkene byproducts[3].

Part 2: Troubleshooting Guide & FAQs

Q1: I am using a secondary alkyl halide. At 80 °C, my yield is less than 20%, and NMR shows massive alkene contamination. How do I fix this? Scientist's Diagnosis: You have crossed the thermal threshold where entropy dominates. Secondary alkyl halides are highly susceptible to E2 elimination due to steric hindrance blocking the SN2 backside attack[4][5]. Solution:

  • Drop the temperature: Run the reaction between 0 °C and 25 °C.

  • Change the solvent: To maintain reaction velocity at lower temperatures, switch to a strongly polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5][6]. These solvents solvate the counter-cation but leave the alkoxide "naked" and highly nucleophilic, lowering the SN2 activation energy and allowing the reaction to proceed without the need for destructive heat[5].

Q2: My reaction with a primary alkyl halide is stalling at room temperature. Is it safe to heat it? Scientist's Diagnosis: Yes. Primary alkyl halides have minimal steric hindrance, meaning the SN2 pathway is highly favored and the E2 activation barrier remains relatively high[5]. Solution: You can safely heat primary substrates to 50–100 °C to accelerate the reaction[7][8]. However, monitor the reaction via Thin-Layer Chromatography (TLC) every 2 hours to ensure the starting material is consumed before thermal decomposition of the product occurs. Alternatively, microwave-assisted synthesis can be utilized to reduce a 4-hour reflux to minutes while maintaining high SN2 fidelity[8][9].

Q3: Does the choice of base impact the optimal temperature? Scientist's Diagnosis: Absolutely. Using a bulky base (like potassium tert-butoxide) increases steric clashes during the transition state, which artificially raises the SN2 activation energy. If you use a bulky base, even moderate heating will exclusively trigger E2 elimination[1]. Solution: Use a non-nucleophilic hydride base (like NaH) to irreversibly form the alkoxide first, or use a less sterically hindered alkoxide if the alcohol is your nucleophile.

Part 3: Quantitative Optimization Matrix

To assist in your experimental design, refer to the following empirical matrix summarizing how temperature and substrate sterics alter the SN2/E2 product ratio.

Substrate ClassTemperature (°C)SolventDominant PathwayApprox. Ether Yield (SN2)Approx. Alkene Yield (E2)
Primary (1°) 20 - 25 °CTHFSN285 - 95%< 5%
Primary (1°) 70 - 80 °CDMFSN2> 95% (Faster rate)< 5%
Secondary (2°) 0 - 25 °CDMSOSN2 / E250 - 60%30 - 40%
Secondary (2°) 70 - 80 °CTHF / DMFE2< 15%> 80%
Tertiary (3°) AnyAnyE20% (SN2 blocked)> 95%

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized synthesis of a benzyl ether using a primary alcohol and benzyl bromide, adapted from standard Organic Syntheses methodologies[10]. It incorporates built-in validation checkpoints to ensure causality and reaction integrity.

Reagents: Primary alcohol (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Benzyl Bromide (1.1 eq), anhydrous DMF.

Step 1: Alkoxide Generation (Thermodynamic Control)

  • Purge a flame-dried round-bottom flask with Argon.

  • Suspend NaH in anhydrous DMF and cool to 0 °C using an ice bath. Validation Checkpoint: Ensure the NaH is off-white. A dark gray appearance indicates deactivation via atmospheric moisture[7].

  • Add the primary alcohol dropwise over 15 minutes.

  • Self-Validating Cue: Observe the evolution of H2 gas (bubbling). The cessation of bubbling indicates complete, irreversible deprotonation to the alkoxide.

Step 2: Alkylation (Kinetic Control)

  • Maintain the temperature at 0 °C to suppress initial exothermic spikes.

  • Add Benzyl Bromide dropwise.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2–4 hours. Causality: Because benzyl bromide is a highly reactive primary halide, room temperature is sufficient. Heating is unnecessary and would only risk side reactions[5].

Step 3: Reaction Validation

  • Perform a TLC check (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Self-Validating Cue: The complete disappearance of the alcohol spot and the appearance of a new, less polar spot (the ether) confirms SN2 completion.

Step 4: Quench and Workup

  • Cool to 0 °C and carefully quench excess NaH with a few drops of cold water (watch for residual H2 evolution).

  • Dilute with Ethyl Acetate and wash extensively with distilled water (5 × 50 mL) to remove the DMF solvent and sodium bromide salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ether.

Part 5: Decision Workflow Visualization

G Start Start: Williamson Ether Synthesis Substrate Analyze Alkyl Halide Substrate Start->Substrate Primary Primary (1°) Low Steric Hindrance Substrate->Primary Secondary Secondary (2°) High Steric Hindrance Substrate->Secondary Tertiary Tertiary (3°) SN2 Blocked Substrate->Tertiary Temp1 Temp: 50-100°C (Standard Heating) Primary->Temp1 Heating tolerated Temp2 Temp: 0-25°C (Strict Temp Control) Secondary->Temp2 SN2 favored Temp3 Temp: >50°C (Excess Heat) Secondary->Temp3 Entropy dominates Result3 Major E2 Elimination Alkene Byproduct Tertiary->Result3 E2 only pathway Result1 High Yield SN2 Ether Product Temp1->Result1 Result2 Moderate SN2 Minimized E2 Temp2->Result2 Temp3->Result3

Workflow for temperature and substrate optimization in Williamson ether synthesis.

References

  • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis." LibreTexts. Available at:[Link]

  • Chemistry LibreTexts. "11.1: Williamson Ether Synthesis." LibreTexts. Available at:[Link]

  • TailoredRead. "Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations." TailoredRead. Available at:[Link]

  • Wikipedia. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Journal of Chemical Education. "An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory." ACS Publications. Available at:[Link]

  • Wikipedia. "SN2 reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Master Organic Chemistry. "Elimination Reactions Are Favored By Heat." Master Organic Chemistry. Available at:[Link]

  • Organic Syntheses. "3-benzyloxy-2-methyl propanoate." Organic Syntheses. Available at:[Link]

Sources

Optimization

Choice of base to reduce elimination side reactions in ether synthesis

Technical Support Center: Ether Synthesis Introduction Welcome to the Technical Support Center for Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ether Synthesis

Introduction

Welcome to the Technical Support Center for Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the Williamson ether synthesis: minimizing the competing E2 elimination side reaction. The selection of an appropriate base is paramount to achieving high yields of the desired ether product. This document provides in-depth, evidence-based guidance on base selection, troubleshooting common issues, and a detailed experimental protocol to enhance the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in a Williamson ether synthesis?

A: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1] However, the alkoxide is also a strong base. This dual reactivity creates a competition between the desired Sₙ2 pathway (ether formation) and the E2 elimination pathway (alkene formation).[2][3] The choice of base dictates the properties of this nucleophile/base and can steer the reaction toward the desired substitution product. A poorly chosen base can lead to low or no yield of the ether, with the alkene being the major product.[4]

Q2: What is the primary cause of the elimination side reaction?

A: The E2 elimination is favored when the alkoxide acts as a base, abstracting a proton from a carbon adjacent (beta-position) to the carbon bearing the leaving group. This is particularly problematic with sterically hindered substrates.[5] Secondary and tertiary alkyl halides are much more prone to elimination because the bulky groups around the electrophilic carbon impede the backside attack required for the Sₙ2 reaction.[1][4][6] The strong base finds it easier to remove a more accessible proton, leading to alkene formation.[2]

Q3: What are the ideal characteristics of a base for minimizing elimination?

A: The ideal base should be strong enough to completely deprotonate the alcohol to form the alkoxide but should not be excessively basic or sterically bulky itself, unless a bulky alkoxide is desired for a specific reason.[7] For generating the alkoxide, a strong, non-nucleophilic base is preferred.[1] Sodium hydride (NaH) is an excellent choice because it is a very strong base (the pKa of its conjugate acid, H₂, is ~35-36) that irreversibly deprotonates the alcohol, and the hydride ion (H⁻) is a poor nucleophile.[1][8][9] The hydrogen gas byproduct simply bubbles out of the reaction.[1]

Q4: Can I use common bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)?

A: Sodium hydroxide can be used, particularly for acidic alcohols like phenols (pKa ≈ 10), but it is generally not strong enough to completely deprotonate less acidic, simple alcohols (pKa ≈ 16-18).[10][11] This results in an equilibrium with unreacted alcohol, which can complicate the reaction. Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base. While it's excellent for promoting E2 reactions to form the Hofmann (less substituted) alkene, using it to form the tert-butoxide nucleophile can be effective if paired with a non-hindered alkyl halide like iodomethane.[12] However, if the alkyl halide is hindered, the combination of a bulky base/nucleophile and a hindered electrophile will strongly favor elimination.[12][13]

Section 2: Troubleshooting Guide: Low Ether Yield & High Alkene Formation

Symptom Probable Cause(s) Recommended Solution(s)
Major product is an alkene; low or no ether detected. 1. Sterically hindered alkyl halide: You are using a secondary or, especially, a tertiary alkyl halide.[1]Re-evaluate your synthetic strategy. If possible, reverse the roles of the nucleophile and electrophile. Use the more sterically hindered partner as the alcohol (to form the alkoxide) and the less hindered partner as the primary alkyl halide.[13][14]
2. Sterically hindered base/alkoxide: The alkoxide formed is too bulky, favoring its action as a base over a nucleophile.[3][12]Use a less hindered alkoxide. If the target ether allows, design the synthesis to involve a primary or secondary alkoxide attacking a primary alkyl halide.
3. High reaction temperature: Higher temperatures disproportionately favor the elimination pathway over substitution.[15]Lower the reaction temperature. Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC-MS before increasing the heat.[15]
Reaction is slow or does not proceed to completion. 1. Incomplete deprotonation of the alcohol: The base used is not strong enough to fully generate the alkoxide nucleophile.Use a stronger base. Switch to sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible and complete formation of the alkoxide.[10][15]
2. Inappropriate solvent: The solvent may be hindering the Sₙ2 reaction. Protic solvents (like ethanol) can solvate the alkoxide, reducing its nucleophilicity.[15][16]Use a polar aprotic solvent. Solvents like DMF, DMSO, or THF are ideal. They solvate the counter-ion (e.g., Na⁺) but leave the alkoxide anion "naked" and highly nucleophilic.[1][15]

Section 3: Key Factors Influencing the Sₙ2/E2 Competition

The outcome of the Williamson ether synthesis is a delicate balance between substitution (Sₙ2) and elimination (E2). Understanding the interplay of the base, substrate, and solvent is crucial for directing the reaction towards the desired ether product.

Substrate Structure (The Alkyl Halide)

This is often the most critical factor. The Sₙ2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[4][5]

  • Methyl and Primary (1°) Halides: Excellent substrates for Sₙ2. Elimination is rarely a significant issue.[1]

  • Secondary (2°) Halides: Borderline cases. A mixture of Sₙ2 and E2 products is common. Careful selection of a non-hindered alkoxide, a polar aprotic solvent, and lower temperatures is required to favor the ether.[1][15]

  • Tertiary (3°) Halides: Unsuitable for Williamson ether synthesis. E2 elimination is almost always the exclusive pathway.[1][4]

Base Selection and Alkoxide Properties

The base is chosen to deprotonate the alcohol, forming the alkoxide nucleophile. The strength and steric bulk of the resulting alkoxide are key.

  • Base Strength: The base's conjugate acid should have a much higher pKa than the alcohol to ensure complete deprotonation.[10][17]

  • Steric Hindrance: A sterically bulky alkoxide (e.g., tert-butoxide) is a strong base but a poor nucleophile. It will preferentially abstract a proton, leading to elimination, unless the alkyl halide is unhindered (e.g., methyl iodide).[12][13]

Table 1: Comparison of Common Bases for Alkoxide Generation

BaseFormulaConjugate AcidpKa of Conj. AcidKey Characteristics & Recommendations
Sodium Hydride NaHH₂~35[8][9]Excellent choice. A very strong, non-nucleophilic base that ensures irreversible deprotonation.[1][18] The H₂ byproduct is non-problematic.
Potassium Hydride KHH₂~36[9]Excellent choice. Similar to NaH but can be more reactive. Often used when NaH is not effective.[9][19]
Potassium tert-Butoxide KOtButBuOH~17-19[9][20]A strong, sterically hindered base. Primarily used to promote E2 reactions.[12] Only suitable for forming the tert-butoxide nucleophile when reacting with a primary, unhindered halide.
Sodium Hydroxide NaOHH₂O~15.7[20]Generally too weak for simple alcohols (pKa 16-18).[10] Useful for more acidic substrates like phenols (pKa ~10).[11]
Solvent Effects

The solvent plays a crucial role by solvating the ions involved in the reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): Highly recommended. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion. This leaves the alkoxide "naked" and highly reactive as a nucleophile, promoting the Sₙ2 pathway.[15]

  • Protic Solvents (e.g., Ethanol, Water): Generally avoided. These solvents form a solvent shell around the alkoxide anion through hydrogen bonding. This stabilizes the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[15][16][21]

Section 4: Visualization of Competing Pathways

The choice of base and substrate determines whether the reaction proceeds via the Sₙ2 or E2 pathway. This diagram illustrates the decision point where the alkoxide can act as a nucleophile (leading to the ether) or a base (leading to the alkene).

G Start Reactants: Alcohol (R'-OH) + Alkyl Halide (R-X) Base_Step Step 1: Deprotonation Add Base (e.g., NaH) Start->Base_Step Alkoxide Intermediate: Alkoxide (R'-O⁻) + R-X Base_Step->Alkoxide SN2_Pathway Sₙ2 Pathway (Nucleophilic Attack) Alkoxide->SN2_Pathway Favored by: • 1° Alkyl Halide • Non-bulky Alkoxide • Polar Aprotic Solvent E2_Pathway E2 Pathway (Proton Abstraction) Alkoxide->E2_Pathway Favored by: • 2°/3° Alkyl Halide • Bulky Alkoxide • High Temperature Ether Product: Ether (R'-O-R) SN2_Pathway->Ether Alkene Side Product: Alkene E2_Pathway->Alkene

Sources

Troubleshooting

Technical Support Center: Anhydrous Conditions for 1-Bromo-3-phenoxypropane Workflows

Welcome to the Technical Support Center for workflows involving 1-Bromo-3-phenoxypropane . This bifunctional reagent—featuring both a primary alkyl bromide and a phenoxy ether linkage—is a critical building block in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 1-Bromo-3-phenoxypropane . This bifunctional reagent—featuring both a primary alkyl bromide and a phenoxy ether linkage—is a critical building block in drug development, commonly utilized in Grignard formations, Williamson ether syntheses, and amine alkylations.

Because the primary failure point in these workflows is moisture contamination, this guide provides causal explanations, validated protocols, and troubleshooting steps to ensure absolute anhydrous conditions.

Section 1: The "Why" – Causality of Anhydrous Requirements (FAQ)

Q: Why does my Grignard reaction with 1-bromo-3-phenoxypropane fail completely if my THF is not strictly anhydrous? A: Grignard reagents, such as 3-phenoxypropylmagnesium bromide, possess a highly polarized C–Mg bond. This makes the carbon atom not only a potent nucleophile but also an exceptionally strong base ()[1]. The acid-base protonation of the carbanion by water is a diffusion-controlled process that is orders of magnitude faster than the desired nucleophilic addition to an electrophile. Even trace amounts of water will irreversibly quench the reagent, yielding the dead alkane byproduct (3-phenoxypropane) and an insoluble magnesium salt ()[2].

Q: I am performing a Williamson ether synthesis using 1-bromo-3-phenoxypropane and K₂CO₃. Do I still need anhydrous conditions? A: Yes. While base-catalyzed alkylations are less sensitive than organometallic reactions, introducing water into a strongly basic environment promotes the competitive hydrolysis of the primary alkyl bromide. The hydroxide ion (generated from water and the base) acts as a nucleophile, converting 1-bromo-3-phenoxypropane into 3-phenoxypropan-1-ol. This side reaction consumes your alkylating agent, depresses your yield, and complicates downstream chromatographic purification.

G SM 1-Bromo-3-phenoxypropane Mg Mg(0), Anhydrous THF (Single Electron Transfer) SM->Mg Grignard 3-Phenoxypropylmagnesium Bromide (Active Nucleophile) Mg->Grignard Water Trace H2O Present (Proton Source) Grignard->Water Side Reaction Electrophile Electrophile (e.g., Ketone) Grignard->Electrophile Desired Pathway Quench 3-Phenoxypropane + Mg(OH)Br (Dead Reagent) Water->Quench Product Target Product (C-C Bond Formation) Electrophile->Product

Mechanistic divergence of 3-phenoxypropylmagnesium bromide in anhydrous vs. wet conditions.

Section 2: Quantitative Data – Solvent Drying Efficiency

Historically, laboratories relied on hazardous sodium/benzophenone stills to dry solvents. However, modern quantitative evaluations demonstrate that activated molecular sieves are safer and vastly superior for achieving the ultra-low water content (<10 ppm) required for 1-bromo-3-phenoxypropane Grignard formations.

The table below summarizes the drying efficiency of 3Å molecular sieves for common reaction solvents, based on the benchmark study by Williams and Lawton ()[3].

SolventInitial Water Content (ppm)Desiccant MethodTimeFinal Water Content (ppm)
Tetrahydrofuran (THF) ~1503Å Molecular Sieves (20% m/v)72 h< 10
Diethyl Ether ~2003Å Molecular Sieves (20% m/v)72 h< 5
Dichloromethane (DCM) ~1003Å Molecular Sieves (20% m/v)24 h< 1

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps so researchers can confirm success before proceeding to the next stage.

Protocol 1: Preparation of Ultra-Dry THF

Purpose: To generate solvent with <10 ppm water for Grignard initiation.

  • Activation: Bake 3Å molecular sieves at 300°C under a high vacuum (<0.1 mbar) for 12 hours. Allow them to cool to room temperature while maintaining the vacuum.

  • Drying: Under a positive pressure of ultra-high purity (UHP) argon, add the activated sieves to HPLC-grade THF in a Schlenk flask at a ratio of 20% mass/volume (e.g., 20g sieves per 100 mL THF).

  • Incubation: Seal the flask and allow the solvent to rest undisturbed for 72 hours.

  • Validation (Critical): Extract a 1 mL aliquot via a gas-tight syringe and analyze it using a coulometric Karl Fischer titrator. Do not proceed unless the readout confirms H₂O < 10 ppm.

Protocol 2: Formation of 3-Phenoxypropylmagnesium Bromide

Purpose: To synthesize the active Grignard reagent while suppressing Wurtz coupling.

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stirrer under vacuum. Backfill with dry argon. Repeat the vacuum/argon cycle three times.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) and enough ultra-dry THF (from Protocol 1) to just cover the metal. Add a single crystal of iodine (I₂) to chemically etch the unreactive MgO passivation layer ()[4].

  • Validation of Activation: The solution will initially turn pale brown from the iodine. Stir vigorously until the color fades to clear. This visual cue confirms the exposure of active Mg(0).

  • Reagent Addition: Dissolve 1-bromo-3-phenoxypropane (1.0 eq) in ultra-dry THF (to achieve a 0.5 M final concentration) and load it into the addition funnel. Add 5% of this solution to the flask.

  • Validation of Initiation: Observe the flask for a localized exotherm and spontaneous solvent reflux. Once initiation is confirmed, add the remaining bromide solution dropwise over 1 hour to maintain a gentle reflux and keep the steady-state concentration of the alkyl halide low ()[5].

Section 4: Troubleshooting Guide

Q: My magnesium is stirring in anhydrous THF and 1-bromo-3-phenoxypropane, but the reaction won't initiate. What is wrong? A: Assuming your Karl Fischer titration confirmed your solvent is strictly anhydrous (<10 ppm water), the bottleneck is the oxide layer on the magnesium metal. If iodine fails, add a single drop of 1,2-dibromoethane. This reagent reacts rapidly with magnesium to form ethylene gas and magnesium bromide, effectively scrubbing the metal surface and exposing fresh, highly reactive Mg(0) to your 1-bromo-3-phenoxypropane[4].

Q: I successfully formed the Grignard, but my GC-MS shows a massive peak corresponding to 1,6-diphenoxyhexane. How do I prevent this? A: You are observing a Wurtz-type coupling. Because 1-bromo-3-phenoxypropane is a relatively unhindered primary alkyl halide, the newly formed Grignard reagent can act as a nucleophile and attack unreacted starting material[5]. To suppress this causality, you must lower the concentration of the unreacted bromide. Dilute your reaction mixture further (e.g., from 1.0 M to 0.5 M) and strictly slow down your addition rate.

Q: During the aqueous quench of my completed Grignard reaction, a thick, unfilterable gel forms. How do I break this emulsion? A: The gel is an insoluble magnesium hydroxide precipitate, which forms inevitably when plain water is used as the quenching agent ()[6]. To resolve this, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl. The slightly acidic conditions convert the magnesium into highly water-soluble magnesium chloride/bromide salts, instantly breaking the emulsion and allowing for clean phase separation[6].

Workflow Start Grignard Initiation Fails CheckH2O Check Solvent Water Content (Karl Fischer Titration) Start->CheckH2O HighH2O >10 ppm H2O CheckH2O->HighH2O Wet Solvent LowH2O <10 ppm H2O CheckH2O->LowH2O Dry Solvent DrySolvent Dry over 3A Molecular Sieves for 72h HighH2O->DrySolvent CheckMg Check Mg Activation LowH2O->CheckMg AddI2 Add I2 or 1,2-Dibromoethane to Etch Oxide Layer CheckMg->AddI2

Troubleshooting workflow for failed Grignard initiation with 1-bromo-3-phenoxypropane.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. The Journal of Organic Chemistry, 75(24), 8351-4. URL:[Link]

  • Wikipedia Contributors. (n.d.). Grignard reaction. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. URL: [Link]

  • West Virginia University. (n.d.). The Grignard Reaction. WVU Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: (3-Bromopropoxy)benzene Alkylation Workflows

Welcome to the Application Scientist Support Portal. (3-Bromopropoxy)benzene (also known as 3-phenoxypropyl bromide) is a highly versatile bifunctional reagent widely utilized in etherification, amine alkylation, and the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. (3-Bromopropoxy)benzene (also known as 3-phenoxypropyl bromide) is a highly versatile bifunctional reagent widely utilized in etherification, amine alkylation, and the synthesis of bioactive compounds[1]. While the phenoxy group provides an excellent UV handle for reaction tracking, the primary alkyl bromide can sometimes present kinetic barriers due to steric hindrance or competing side reactions.

This guide provides a mechanistic framework for monitoring these reactions, troubleshooting stalled conversions, and validating your synthetic outcomes through self-validating protocols.

Module 1: Analytical Signatures & Data Interpretation

To accurately track the progress of an alkylation, you must establish a self-validating analytical system. Relying on a single method (e.g., TLC alone) can lead to false positives due to co-elution. The table below summarizes the multi-modal signatures required to confirm the consumption of (3-bromopropoxy)benzene and the formation of your product.

Table 1: Key Analytical Tracking Metrics for (3-Bromopropoxy)benzene

Analytical ModalityStarting Material SignatureTarget Product SignatureMechanistic Causality / Rationale
GC-MS Doublet at m/z 214 & 216 (1:1 ratio)Loss of 214/216 doublet; Appearance of new [M+]Bromine has two stable isotopes ( 79 Br and 81 Br) in a ~50:50 ratio. Successful nucleophilic substitution expels the bromide, permanently eliminating this isotopic doublet[1].
1 H NMR (CDCl 3​ ) Triplet at ~3.6 ppm (-CH 2​ -Br)Shift to ~2.5–3.0 ppm (e.g., -CH 2​ -N)Nucleophilic substitution replaces the highly electronegative bromine, altering the deshielding environment of the adjacent methylene protons.
TLC (Silica Gel) UV Active (254 nm); High R f​ UV Active (254 nm); Altered R f​ The phenoxy group ensures continuous UV visibility[2]. Addition of polar nucleophiles (e.g., amines) significantly increases the molecule's polarity, lowering the R f​ .

Module 2: Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion despite using an excess of (3-bromopropoxy)benzene. How do I drive it to completion? A: This is a classic kinetic bottleneck, often seen when alkylating sterically hindered amines or weak nucleophiles. To overcome this, add a catalytic amount (0.1–0.5 equivalents) of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture[3]. Causality: This initiates an in situ Finkelstein reaction. Iodide is both a superior nucleophile and a better leaving group than bromide. It displaces the bromide to form a transient, highly reactive (3-iodopropoxy)benzene intermediate, which drastically lowers the activation energy required for your target nucleophile to attack.

Q2: I am observing a significant amount of a highly non-polar side product on my TLC plate. What is it, and how do I prevent it? A: You are likely observing an elimination side-reaction (forming allyl phenyl ether) or, if using an amine, dialkylation. Causality: Strong, non-nucleophilic bases (like NaH or KOtBu) can abstract a proton from the β -carbon of the alkyl halide, leading to E2 elimination rather than S N​ 2 substitution. Solution: Switch to a milder, inorganic base such as K 2​ CO 3​ or Cs 2​ CO 3​ suspended in a polar aprotic solvent like DMF or Acetonitrile. The "cesium effect" enhances the solubility and reactivity of the nucleophile while suppressing elimination pathways.

Q3: Both my starting material and product are UV active at 254 nm, and they co-elute on TLC. How can I differentiate them? A: Because the phenoxy group remains intact during the reaction, both species will strongly absorb at 254 nm[2]. If their R f​ values are identical in your current solvent system, you must change the selectivity of your mobile phase (e.g., switch from Hexanes/EtOAc to DCM/MeOH) or use a chemical stain. If your product is a secondary or tertiary amine, use a Dragendorff or Ninhydrin stain; the starting bromide will not react, allowing for clear visual differentiation.

Module 3: Self-Validating Experimental Protocol

Do not rely on arbitrary reaction times. Follow this step-by-step methodology to ensure your reaction monitoring is empirically grounded.

Step 1: Baseline Establishment (Time = 0)

  • Prepare a reference TLC plate. Spot the pure (3-bromopropoxy)benzene, the pure nucleophile, and a co-spot of both.

  • Causality: Establishing a baseline ensures you know the exact R f​ values under your specific lab conditions, preventing misidentification of impurities as product later on.

Step 2: In-Process GC-MS Sampling

  • Extract a 50 μ L aliquot from the active reaction mixture.

  • Quench the aliquot into a biphasic mixture of 1 mL EtOAc and 1 mL distilled water. Shake vigorously and allow the layers to separate.

  • Extract the organic (top) layer, dilute it 1:10 in pure EtOAc, and inject it into the GC-MS[2].

  • Causality: Injecting raw reaction mixtures containing inorganic bases (e.g., K 2​ CO 3​ ) or high-boiling solvents (DMF) will rapidly degrade the GC column's stationary phase and foul the MS ion source. The aqueous wash isolates the organic compounds and protects your analytical equipment.

Step 3: Validation of Completion

  • Analyze the mass spectrum of the emerging product peak.

  • The reaction is deemed complete only when the 1:1 isotopic doublet at m/z 214/216 is completely absent from the chromatogram, and the new [M+] peak matches your calculated product mass.

Module 4: Reaction Monitoring Logic Workflow

Below is the standardized decision tree for monitoring and troubleshooting these alkylations.

G Start Initiate Alkylation (3-Bromopropoxy)benzene Monitor Sample & Analyze (TLC / GC-MS) Start->Monitor CheckSM Is Bromide Consumed? Monitor->CheckSM Action1 Add KI (Finkelstein) Increase Temperature CheckSM->Action1 No CheckSide Side Reactions Detected? CheckSM->CheckSide Yes Action1->Monitor Re-analyze Action2 Optimize Base/Solvent (e.g., K2CO3 in DMF) CheckSide->Action2 Yes Success Proceed to Workup Validate via NMR CheckSide->Success No Action2->Monitor New Trial

Fig 1: Logical workflow for monitoring and troubleshooting (3-Bromopropoxy)benzene alkylations.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra of p-3-Bromopropylphenyl phenyl ether

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(3-Bromopropoxy)biphenyl Introduction 4-(3-Bromopropoxy)biphenyl is a key intermediate in organic synthesis, often utilized in the construction of more compl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(3-Bromopropoxy)biphenyl

Introduction

4-(3-Bromopropoxy)biphenyl is a key intermediate in organic synthesis, often utilized in the construction of more complex molecules in pharmaceutical and materials science research. Its structure combines a rigid biphenyl core with a flexible, functionalized alkyl ether chain. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this compound, providing unambiguous information about its atomic connectivity and chemical environment.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-(3-Bromopropoxy)biphenyl. As direct experimental spectra for this specific compound are not widely published, we will present a detailed prediction based on established NMR principles and comparative data from structurally related fragments and molecules. This approach not only serves to characterize the target molecule but also illustrates the fundamental principles of spectral interpretation for the broader class of aromatic ethers.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 4-(3-Bromopropoxy)biphenyl can be deconstructed into two main regions: the aliphatic signals from the 3-bromopropoxy chain and the aromatic signals from the biphenyl moiety. The electronegativity of the oxygen and bromine atoms significantly influences the chemical shifts of the adjacent methylene protons, causing them to appear downfield.[1][2][3]

Aliphatic Region (δ 2.0 - 4.5 ppm):

  • -O-CH₂- (H_a): The methylene protons directly attached to the ether oxygen are expected to be the most deshielded in the aliphatic chain, appearing as a triplet around 4.1-4.2 ppm . The splitting into a triplet is due to coupling with the two adjacent H_b protons (n+1 = 2+1 = 3).[1]

  • -CH₂-Br (H_c): The methylene protons adjacent to the bromine atom are also deshielded and should appear as a triplet in the range of 3.5-3.7 ppm . This triplet arises from coupling with the two neighboring H_b protons.[4]

  • -CH₂- (H_b): The central methylene group protons are coupled to both the H_a and H_c protons (2+2=4 neighbors). This will result in a complex multiplet, likely a pentet or sextet, centered around 2.2-2.4 ppm .[4]

Aromatic Region (δ 6.8 - 7.8 ppm):

The biphenyl system gives rise to a more complex set of signals. The para-substitution on one ring simplifies its pattern, while the unsubstituted ring presents a more intricate system.

  • Protons on the Substituted Ring (H_d, H_e): These protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the ether linkage (H_d) are shielded relative to the other aromatic protons and are expected around 6.9-7.0 ppm . The protons meta to the ether linkage (H_e) will be further downfield, likely overlapping with other aromatic signals around 7.4-7.5 ppm .

  • Protons on the Unsubstituted Ring (H_f, H_g, H_h): These five protons will produce a complex series of multiplets between 7.3 and 7.6 ppm . Typically, the ortho- (H_f) and para- (H_h) protons are in a slightly different environment from the meta- (H_g) protons, leading to overlapping signals that require higher field instruments to fully resolve.[5]

Visualizing the Structure and Proton Assignments

Caption: Structure of 4-(3-Bromopropoxy)biphenyl with proton labels.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to be simpler than the proton spectrum due to proton decoupling, which results in a single sharp peak for each unique carbon atom.[6] We anticipate a total of 10 unique carbon signals: 3 from the aliphatic chain and 7 from the aromatic biphenyl system (due to symmetry, some carbons are equivalent).

  • Aliphatic Carbons:

    • -O-CH₂- (C_a): This carbon is directly attached to the highly electronegative oxygen and will be the most downfield of the aliphatic signals, expected around 65-70 ppm .[1]

    • -CH₂-Br (C_c): The carbon bonded to bromine will appear around 30-35 ppm .

    • -CH₂- (C_b): The central carbon of the propyl chain is the most shielded and will appear furthest upfield, around 28-32 ppm .

  • Aromatic Carbons:

    • C-O (C_i): The carbon atom directly bonded to the ether oxygen (ipso-carbon) is significantly deshielded and is expected to be the most downfield signal, around 158-160 ppm .[7]

    • C-C (ipso-carbons): The two ipso-carbons at the junction of the two phenyl rings will appear around 138-142 ppm .

    • Aromatic CH: The remaining aromatic carbons will resonate in the typical range of 115-130 ppm . The signals for the substituted ring will be distinct from the unsubstituted ring.

Comparative Spectral Data

To ground our predictions, we can compare the expected chemical shifts with experimental data from simpler, related molecules.

Compound/FragmentProton (¹H) SignalChemical Shift (δ ppm)Carbon (¹³C) SignalChemical Shift (δ ppm)Reference(s)
1-Bromopropane -CH₂-Br~3.37 (triplet)-CH₂-Br~36.1
-CH₂-~1.87 (sextet)-CH₂-~26.5
Anisole (Phenyl Methyl Ether) -O-CH₃~3.8 (singlet)-O-CH₃~54.8[1]
Aromatic H~6.8-7.3 (multiplet)Aromatic C~114-160[1]
Biphenyl Aromatic H~7.2-7.5 (multiplet)Aromatic C~127-141[8]

This comparison supports the predicted chemical shift ranges. For instance, the methylene group attached to the ether oxygen in our target molecule is expected to be further downfield than the methyl group in anisole due to the propyl chain's electronic effects. Similarly, the brominated carbon's shift is consistent with data from 1-bromopropane.[1]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural confirmation. The following protocol provides a reliable methodology for compounds of this type.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified 4-(3-Bromopropoxy)biphenyl sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single deuterium lock signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution, which is particularly important for resolving the complex aromatic multiplets.

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm is usually sufficient. Use a 90° pulse and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220-240 ppm is standard. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Phase the resulting spectra manually to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ ≈ 77.16 ppm).[9]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum (16+ scans) acq1->acq2 acq3 Acquire 13C Spectrum (1024+ scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS/Solvent proc2->proc3 proc4 Integrate 1H Signals proc3->proc4 an1 Assign Chemical Shifts (δ) proc4->an1 an2 Analyze Multiplicity (n+1 rule) an1->an2 an3 Correlate 1H & 13C Data an2->an3 an4 Confirm Structure an3->an4

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unequivocal fingerprint for the structural verification of 4-(3-Bromopropoxy)biphenyl. The predicted spectra are characterized by distinct signals for the three unique methylene groups in the aliphatic chain and a series of aromatic signals corresponding to the para-substituted biphenyl system. By understanding the influence of adjacent electronegative atoms and applying fundamental principles of spin-spin coupling, a confident assignment of all proton and carbon signals is achievable. The comparative data from structural analogs further strengthens these assignments. The experimental and processing protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible NMR data for this and related classes of compounds, ensuring the integrity of their synthetic work.

References

  • NMR: Novice Level, Spectrum 12. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). 1-bromopropane ¹H NMR spectrum analysis. Retrieved from [Link]

  • Heathcock, C. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry. [Link]

  • Chegg. (2019, October 8). Solved: T ill Ul the NMR spectrum of propyl bromide. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Chemistry LibreTexts. (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of California, Los Angeles. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]

  • de la Cruz, J. N., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2099. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Spectrum Interpretation for (3-Bromopropoxy)benzene

Abstract This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of (3-Bromopropoxy)benzene. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of (3-Bromopropoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a comparative spectroscopic analysis. By contrasting the spectrum of (3-Bromopropoxy)benzene with structurally related molecules—anisole, 1-bromopropane, and propoxybenzene—we elucidate the distinct vibrational signatures of the aryl-alkyl ether linkage, the monosubstituted benzene ring, the propyl chain, and the terminal bromine substituent. This comparative approach, supported by established spectroscopic principles and experimental data, serves as a robust framework for structural verification and quality control.

Introduction: The Molecular Blueprint

(3-Bromopropoxy)benzene is a bifunctional organic molecule featuring a phenyl ether group and a terminal alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where the phenoxy and bromopropyl moieties can be used for further molecular elaboration.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for the structural characterization of such molecules. By measuring the absorption of infrared radiation by specific molecular vibrations, FT-IR provides a unique "fingerprint" of the compound's functional groups and overall structure.[1] This guide will dissect the FT-IR spectrum of (3-Bromopropoxy)benzene, providing a detailed interpretation grounded in fundamental vibrational principles and direct comparison with model compounds.

Core Vibrational Principles of an Aryl-Alkyl-Halide

Before analyzing the spectrum, it's crucial to understand the key vibrational modes expected for (3-Bromopropoxy)benzene. The molecule can be deconstructed into four key components, each with characteristic absorptions:

  • Monosubstituted Benzene Ring: Look for aromatic C-H stretches just above 3000 cm⁻¹, C=C in-ring stretching vibrations around 1600-1450 cm⁻¹, and strong C-H out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ region.[2][3]

  • Aryl-Alkyl Ether Linkage (C-O-C): This group is characterized by two distinct C-O stretching vibrations: a strong, asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[4][5][6]

  • Alkyl Propyl Chain (-CH₂-CH₂-CH₂-): Expect to see sp³ C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹.[7][8]

  • Terminal Alkyl Bromide (C-Br): The C-Br stretching vibration is found in the low-wavenumber, or fingerprint, region of the spectrum, typically between 690 and 515 cm⁻¹.[3][9]

Spectral Analysis of (3-Bromopropoxy)benzene

The FT-IR spectrum of (3-Bromopropoxy)benzene presents a composite of the features described above. The following table summarizes the principal absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3060, ~3040Medium-WeakAromatic C-H Stretching (=C-H)
~2960, ~2870MediumAliphatic C-H Stretching (-C-H)
~1600, ~1585StrongAromatic C=C In-Ring Stretching
~1495StrongAromatic C=C In-Ring Stretching
~1470, ~1450MediumAliphatic C-H Bending (Scissoring)
~1245 Very Strong Asymmetric Aryl-Alkyl C-O-C Stretching
~1040 Strong Symmetric Aryl-Alkyl C-O-C Stretching
~750StrongAromatic C-H Out-of-Plane Bending (Monosubstituted)
~690StrongAromatic C-H Out-of-Plane Bending (Monosubstituted)
~650-550 Medium C-Br Stretching

Note: Exact peak positions can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet) and instrument resolution.

The Power of Comparison: Isolating Structural Features

Interpreting a spectrum in isolation can be challenging. By comparing it with the spectra of simpler, structurally related molecules, we can assign peaks with much higher confidence.

(3-Bromopropoxy)benzene vs. Anisole (Methoxybenzene)
  • Objective: Isolate the features of the aryl-alkyl ether and the benzene ring.

  • Analysis: The spectrum of anisole is dominated by its aromatic and ether functionalities.[5][10][11] It shows the characteristic aromatic C-H stretch (>3000 cm⁻¹) and C=C stretches (~1600, 1500 cm⁻¹).[12] Crucially, it displays the very strong asymmetric C-O-C stretch around 1250 cm⁻¹ and the symmetric stretch around 1040 cm⁻¹.[4][10][13]

(3-Bromopropoxy)benzene vs. 1-Bromopropane
  • Objective: Isolate the features of the brominated alkyl chain.

  • Analysis: The spectrum of 1-bromopropane lacks any aromatic features.[14][15][16] Its spectrum is defined by strong aliphatic C-H stretches (2975-2845 cm⁻¹), C-H bending modes (~1470-1370 cm⁻¹), and a distinct C-Br stretch in the 750-550 cm⁻¹ range.[17]

(3-Bromopropoxy)benzene vs. Propoxybenzene
  • Objective: Isolate the specific contribution of the bromine atom.

  • Analysis: Propoxybenzene is the closest structural analog without the halogen.[18][19][20] Its spectrum is nearly identical to that of (3-Bromopropoxy)benzene in the 4000-700 cm⁻¹ region, showing all the characteristic aromatic and aryl-alkyl ether peaks.

Experimental Protocol & Workflow

Achieving a high-quality, interpretable FT-IR spectrum requires a systematic approach. The following protocol outlines the standard procedure for analyzing a liquid sample like (3-Bromopropoxy)benzene.

Protocol: Acquiring a Neat Liquid FT-IR Spectrum
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Ensure the sample compartment is empty and clean.

    • Close the compartment lid.

    • Acquire a background spectrum (typically 16-32 scans). This is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Preparation (Salt Plate Method):

    • Place one clean, dry salt plate (e.g., NaCl or KBr) on a holder.

    • Using a clean pipette, place one small drop of (3-Bromopropoxy)benzene onto the center of the plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Analysis:

    • Place the salt plate assembly into the sample holder in the spectrometer.

    • Close the compartment lid.

    • Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Disassemble the salt plates.

    • Clean the plates thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane or hexane) and a soft lens tissue.

    • Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for identifying and comparing spectral features.

FT_IR_Interpretation_Workflow cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Comparative Analysis cluster_3 Conclusion Start Obtain Sample Protocol Execute FT-IR Protocol (Neat Liquid) Start->Protocol Spectrum Acquire Spectrum of (3-Bromopropoxy)benzene Protocol->Spectrum Region1 Analyze > 3000 cm⁻¹ (Aromatic C-H) Spectrum->Region1 Region2 Analyze < 3000 cm⁻¹ (Aliphatic C-H) Spectrum->Region2 Region3 Analyze 1600-1000 cm⁻¹ (Aromatic C=C, C-O Stretches) Spectrum->Region3 Region4 Analyze < 900 cm⁻¹ (Aromatic OOP, C-Br Stretch) Spectrum->Region4 Anisole Compare with Anisole (Confirms Ar-O-R) Region1->Anisole Region2->Anisole Region3->Anisole Region4->Anisole Bromopropane Compare with 1-Bromopropane (Confirms Alkyl & C-Br) Anisole->Bromopropane Propoxybenzene Compare with Propoxybenzene (Isolates C-Br band) Bromopropane->Propoxybenzene Conclusion Final Peak Assignment & Structural Confirmation Propoxybenzene->Conclusion

Caption: Logical workflow for FT-IR spectral interpretation.

Conclusion

The FT-IR spectrum of (3-Bromopropoxy)benzene is a rich source of structural information. The key diagnostic peaks are the very strong asymmetric C-O-C stretch of the aryl-alkyl ether at ~1245 cm⁻¹, the characteristic pattern of a monosubstituted benzene ring (C-H stretches >3000 cm⁻¹, C=C stretches at ~1600-1495 cm⁻¹, and strong OOP bends at ~750 and ~690 cm⁻¹), and the C-Br stretch found in the low-wavenumber region (~650-550 cm⁻¹). By employing a comparative methodology with simpler, related structures, each of these assignments can be made with a high degree of certainty, providing a robust and scientifically sound method for structural verification.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromopropane. Retrieved March 14, 2026, from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved March 14, 2026, from [Link]

  • Kimia UGM. (n.d.). Characteristic IR Absorption of Benzene Derivatives. Retrieved March 14, 2026, from [Link]

  • Unknown Source. (n.d.). Infrared Spectroscopy.
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 14, 2026, from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved March 14, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 14, 2026, from [Link]

  • Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Retrieved March 14, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12155, Propoxybenzene. Retrieved March 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7840, 1-Bromopropane. Retrieved March 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 1-bromo-. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, propoxy-. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Bromopropane. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved March 14, 2026, from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved March 14, 2026, from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68522, Benzene, (3-bromopropoxy)-. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 14, 2026, from [Link]

  • Chemsrc. (2025, August 22). Propoxybenzene. Retrieved March 14, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved March 14, 2026, from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved March 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, propoxy- (CAS 622-85-5). Retrieved March 14, 2026, from [Link]

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Validation

Alternative reagents to 1-Bromo-3-phenoxypropane for phenoxypropylation

Beyond 1-Bromo-3-phenoxypropane: A Comparative Guide to Alternative Phenoxypropylation Reagents Introduction Phenoxypropylation—the covalent attachment of a 3-phenoxypropyl moiety—is a cornerstone transformation in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond 1-Bromo-3-phenoxypropane: A Comparative Guide to Alternative Phenoxypropylation Reagents

Introduction

Phenoxypropylation—the covalent attachment of a 3-phenoxypropyl moiety—is a cornerstone transformation in medicinal chemistry. It is frequently utilized in the synthesis of glitazones, antipsychotics (e.g., clozapine analogs), and various receptor antagonists[1]. Traditionally, 1-bromo-3-phenoxypropane has been the reagent of choice due to its balanced reactivity profile in S_N2 displacements[2][3].

However, as a Senior Application Scientist, I frequently encounter bottlenecks during scale-up where the reliance on alkyl bromides becomes a liability. Regulatory scrutiny over genotoxic impurities (GTIs), high reagent costs at scale, and suboptimal atom economy force process chemists to seek viable alternatives. This guide provides an objective, data-driven comparison of three field-proven alternatives: 1-chloro-3-phenoxypropane, 3-phenoxypropyl sulfonates, and 3-phenoxypropan-1-ol.

Alternative 1: 1-Chloro-3-phenoxypropane (The Cost-Effective Halide)

Overview: 1-Chloro-3-phenoxypropane[4] is significantly more cost-effective than its bromo-counterpart but suffers from lower intrinsic reactivity.

Causality & Mechanism: Chloride is a poorer leaving group than bromide due to its higher basicity and stronger carbon-halogen bond. Direct substitution with weak nucleophiles often leads to incomplete conversion or requires harsh thermal conditions that degrade sensitive substrates. To overcome this, the Finkelstein reaction is employed. By adding a catalytic or stoichiometric amount of sodium iodide (NaI) in a solvent like methyl ethyl ketone (MEK), the chloride is converted into the highly reactive 1-iodo-3-phenoxypropane in situ.

Protocol: Finkelstein-Assisted S_N2 Alkylation

  • Reaction Setup: Charge a dry flask with the nucleophile (1.0 eq), 1-chloro-3-phenoxypropane (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and NaI (0.5 eq) in MEK (0.5 M).

  • Activation: Heat the mixture to reflux (80°C) under nitrogen.

  • Self-Validation: The causality here is rooted in solubility. The precipitation of NaCl (which is insoluble in MEK) visually confirms the progression of the halide exchange. This physical phase change drives the equilibrium forward, validating the generation of the active iodo-electrophile.

  • Workup: After complete consumption of the nucleophile (monitored via LC-MS), cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify via standard chromatography.

Alternative 2: 3-Phenoxypropyl Sulfonates (The High-Reactivity Electrophiles)

Overview: Mesylates (methanesulfonates) and tosylates (p-toluenesulfonates) are exceptional leaving groups synthesized directly from 3-phenoxypropan-1-ol.

Causality & Mechanism: The sulfonate anion is highly resonance-stabilized, making it a far superior leaving group compared to halides[5]. This heightened electrophilicity is critical when reacting with sterically hindered or weakly nucleophilic amines (e.g., piperazine derivatives). Furthermore, this route avoids the generation of halogenated waste, aligning better with green chemistry principles.

Protocol: Mesylation and Subsequent S_N2 Displacement

  • Mesylation: Dissolve 3-phenoxypropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Self-Validation: The immediate formation of a dense white precipitate (triethylammonium chloride) confirms successful mesyl chloride activation. TLC monitoring (Hexanes/EtOAc) must show complete consumption of the alcohol before proceeding; this ensures no unreacted alcohol competes in the next step.

  • Substitution: Isolate the crude mesylate (avoid column chromatography as sulfonates can degrade on silica). Dissolve the crude intermediate in acetonitrile, add the target amine (1.2 eq) and K₂CO₃ (2.0 eq), and heat to 60°C until the reaction is complete.

Alternative 3: 3-Phenoxypropan-1-ol via Mitsunobu Reaction (The Halogen-Free Approach)

Overview: The Mitsunobu reaction completely circumvents the use of alkyl halides or pre-formed sulfonates by activating the alcohol directly in the presence of the nucleophile[1][6].

Causality & Mechanism: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) react to form a betaine intermediate. This betaine deprotonates the nucleophile (which must be acidic, pKa < 11) and activates 3-phenoxypropan-1-ol into an oxyphosphonium ion. The deprotonated nucleophile then executes a clean S_N2 attack on the activated carbon, displacing triphenylphosphine oxide. This route is highly atom-economical for the substrate but produces stoichiometric phosphine oxide waste.

Protocol: Mitsunobu Coupling

  • Reagent Mixing: Dissolve the nucleophile (1.0 eq), 3-phenoxypropan-1-ol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0°C under nitrogen[6].

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Self-Validation: The reaction mixture transitions from a distinct yellow (DIAD/PPh₃ betaine formation) to colorless or pale yellow upon successful formation of the oxyphosphonium ion and subsequent nucleophilic displacement. This colorimetric shift serves as an internal progress indicator.

  • Workup: Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify. (Note: Phosphine oxide removal may require trituration with cold ether).

Quantitative Data Comparison

ReagentRelative Reactivity (S_N2)Primary ByproductsCost ProfileBest Use Case
1-Bromo-3-phenoxypropane HighBromide saltsModerateGeneral purpose (Baseline)
1-Chloro-3-phenoxypropane Low (High with NaI)Chloride/Iodide saltsLowLarge-scale synthesis with strong nucleophiles
3-Phenoxypropyl Mesylate Very HighMesylate saltsModerateWeak or sterically hindered nucleophiles
3-Phenoxypropan-1-ol N/A (Mitsunobu)Ph₃P=O, Hydrazine dicarboxylateLow (Reagent) / High (Coupling)Halogen-free synthesis, sensitive substrates

Visualizations

Workflow comparing three alternative phenoxypropylation pathways to the final product.

Mechanistic causality of the Mitsunobu reaction for halogen-free phenoxypropylation.

References

  • Soluble highly reactive form of calcium and reagents thereof. Google Patents. 2

  • Synthesis of potassium phenoxy-phenolate. PrepChem.com. 3

  • (3-Chloropropoxy)benzene | C9H11ClO | CID 76917. PubChem - NIH. 4

  • Synthesis and Preliminary Pharmacological Evaluation of 4′-Arylalkyl Analogues of Clozapine. IV. Australian Journal of Chemistry. 5

  • 3-Phenoxy-1-propanol | 6180-61-6. Benchchem. 6

  • Pharmacological Evaluation of Some Novel Glitazones as Antidiabetic Agents. CORE. 1

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Comparative

Efficacy and Reactivity Guide: p-(3-Bromopropyl)phenyl Phenyl Ether vs. Its Chloro- Analog in Synthetic Workflows

As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that impacts reaction kinetics, product yield, and process scalability. When appending a phenoxypropyl moiety to a target s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal alkylating agent is a critical decision that impacts reaction kinetics, product yield, and process scalability. When appending a phenoxypropyl moiety to a target scaffold—a common workflow in the synthesis of ether-linked active pharmaceutical ingredients (APIs)—chemists frequently evaluate p-(3-bromopropyl)phenyl phenyl ether (and related isomers like 3-bromopropyl phenyl ether[1]) against its chloro- analog, p-(3-chloropropyl)phenyl phenyl ether [2].

While structurally identical save for the terminal halogen, their behavior in bimolecular nucleophilic substitution ( SN​2 ) reactions diverges significantly. This guide objectively compares their efficacy, explains the mechanistic causality behind their reactivity, and provides self-validating experimental protocols to ensure scientific integrity in your synthetic workflows.

Mechanistic Causality: The Leaving Group Effect

The core determinant of reactivity between these two analogs lies in the carbon-halogen bond dissociation energy and the polarizability of the leaving group.

  • The Bromo- Analog (High Reactivity): Bromide ( Br− ) is a large, highly polarizable ion. The C-Br bond is relatively weak (~285 kJ/mol), which significantly lowers the activation energy ( Ea​ ) of the SN​2 transition state[3]. This makes the bromo- analog a superior electrophile, resulting in rapid kinetics and high yields under mild conditions.

  • The Chloro- Analog (High Stability): Chloride ( Cl− ) is smaller and less polarizable, with a much stronger C-Cl bond (~339 kJ/mol)[3]. Consequently, the chloro- analog is a poorer electrophile, requiring harsher conditions (higher temperatures, stronger bases) or catalytic activation to achieve comparable yields[4]. However, this stronger bond imparts greater chemical stability during long-term storage and reduces raw material costs at the process scale.

Safety & Storage Causality: Both compounds contain an ether linkage and are classified as Class D peroxide-forming chemicals[5]. Prolonged storage in the presence of oxygen allows auto-oxidation, leading to the accumulation of shock-sensitive peroxides[1]. They must be stored under inert gas (Argon/Nitrogen) in dark, temperature-controlled environments.

Quantitative Performance Comparison

To facilitate objective decision-making, the following tables summarize the physicochemical properties and empirical performance of both analogs in a standard N-alkylation workflow.

Table 1: Physicochemical & Reactivity Profile
PropertyBromo- AnalogChloro- Analog
Representative CAS 588-63-6 (isomer)[1]3384-04-1[2]
Leaving Group Bromide ( Br− )Chloride ( Cl− )
C-X Bond Energy ~285 kJ/mol~339 kJ/mol
Relative SN​2 Rate High (Baseline)Low (~1/50th of Bromo)
Storage Stability Moderate (Light/Heat Sensitive)High (Robust)
Peroxide Hazard Class D (Requires routine testing)Class D (Requires routine testing)
Table 2: Experimental Yield Comparison (N-Alkylation of Piperidine)

Conditions: 1.0 eq Alkylating Agent, 1.2 eq Piperidine, 2.0 eq Base, Acetonitrile (MeCN).

Reaction ConditionBromo- Analog Yield (%)Chloro- Analog Yield (%)
K2​CO3​ , MeCN, 25°C, 12h88%< 5% (Mostly unreacted)
K2​CO3​ , MeCN, 60°C, 12h96%32%
K2​CO3​ , MeCN, 60°C, 12h + 10 mol% NaI 95%89% (Finkelstein-assisted)

Reaction Pathway & Workflow Visualizations

The following diagrams illustrate the thermodynamic differences between the analogs and provide a decision-making framework for selecting the appropriate reagent based on your project phase.

SN2_Energy_Profile Reactants Nucleophile + Alkyl Halide TS_Cl TS: C---Cl Cleavage (High Activation Energy) Reactants->TS_Cl Chloro- Analog TS_Br TS: C---Br Cleavage (Low Activation Energy) Reactants->TS_Br Bromo- Analog Products Alkylated Product + Halide Ion TS_Cl->Products TS_Br->Products

SN2 reaction pathway comparing activation energy (Ea) of Bromo- vs. Chloro- analogs.

Workflow Start Select Alkylating Agent Cond1 Scale & Priority? Start->Cond1 Bromo Bromo- Analog (High Reactivity) Cond1->Bromo R&D / Yield Priority Chloro Chloro- Analog (High Stability / Low Cost) Cond1->Chloro Process Scale ReactBr Direct SN2 Reaction (Fast, Mild Conditions) Bromo->ReactBr ReactCl Finkelstein-Assisted SN2 (Requires NaI Catalyst) Chloro->ReactCl

Decision workflow for selecting the optimal phenoxypropyl halide based on scale and reactivity.

Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following methodologies integrate built-in validation steps.

Protocol A: Direct N-Alkylation using the Bromo- Analog

Objective: High-yield alkylation of a secondary amine under mild conditions (Discovery/R&D scale). Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base to scavenge the HBr byproduct without inducing competing E2 elimination[6]. Acetonitrile (MeCN) is utilized as a polar aprotic solvent; it solvates the cations but leaves the nucleophile unsolvated, thereby accelerating the SN​2 pathway[3].

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with the secondary amine (1.2 eq) and K2​CO3​ (2.0 eq).

  • Add anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Add p-(3-bromopropyl)phenyl phenyl ether (1.0 eq) dropwise at room temperature.

  • Stir the suspension at 60°C for 4–6 hours.

  • Self-Validation Checkpoint: At t=4 hours, spot the reaction mixture against the starting alkyl bromide on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material (highly UV active at 254 nm due to the diphenyl ether core) should be completely consumed.

  • Analytical Validation: Confirm product mass via LC-MS (ESI+). The absence of an[M+H]+ peak corresponding to an allyl ether derivative validates that the mild K2​CO3​ successfully prevented unwanted E2 elimination.

  • Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography.

Protocol B: Finkelstein-Assisted Alkylation using the Chloro- Analog

Objective: Overcoming the high Ea​ of the C-Cl bond for cost-effective scale-up (Process scale). Causality: Direct SN​2 with the chloro- analog is sluggish. By adding catalytic Sodium Iodide (NaI), an in situ Finkelstein reaction is initiated[4]. The chloride is temporarily converted to a highly reactive iodide intermediate, which rapidly reacts with the amine.

Step-by-Step Methodology:

  • Charge a reactor with the secondary amine (1.2 eq), K2​CO3​ (2.0 eq), and NaI (0.1 eq) .

  • Add anhydrous Acetonitrile (0.2 M).

  • Introduce p-(3-chloropropyl)phenyl phenyl ether (1.0 eq).

  • Heat the mixture to 60°C and stir for 12 hours.

  • Self-Validation Checkpoint: This reaction is visually self-indicating. As the catalytic NaI converts the alkyl chloride to the alkyl iodide, the subsequent SN​2 reaction with the amine releases chloride ions. Because NaCl is highly insoluble in acetonitrile compared to NaI, a fine white precipitate of NaCl will form, driving the equilibrium forward via Le Chatelier's Principle. The visual confirmation of this precipitate validates that the Finkelstein activation is actively occurring.

  • Upon completion (verified by HPLC), perform an aqueous workup to remove the iodide salts, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

References

  • Peroxide Forming Chemicals | Florida Tech Environmental Health & Safety. URL:[Link]

  • Benzene, (3-bromopropoxy)- (CID 68522) | National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Gas-Phase Non-Identity SN2 Reactions of Halide Anions with Methyl Halides: A High-Level Computational Study | The Journal of Physical Chemistry A. URL:[Link]

  • Theoretical Studies of Competitive Gas-Phase SN2 and E2 Reactions of NCCH2CH2Cl with OH- and SH- | The Journal of Physical Chemistry A. URL:[Link]

  • Rh-catalyzed alkoxycarbonylation of unactivated alkyl chlorides | RSC Advances. URL:[Link]

Sources

Validation

Multi-Modal Structural Validation of Synthesized 1-Bromo-3-phenoxypropane: A Comparative Guide

Introduction: The Analytical Challenge in Intermediate Synthesis In the development of active pharmaceutical ingredients (APIs), the structural integrity of synthetic intermediates dictates the purity and efficacy of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Intermediate Synthesis

In the development of active pharmaceutical ingredients (APIs), the structural integrity of synthetic intermediates dictates the purity and efficacy of the final drug product. 1-Bromo-3-phenoxypropane (CAS: 588-63-6) is a critical bifunctional alkylating agent utilized in the synthesis of various therapeutics, including the bronchodilator [1].

Typically synthesized via a Williamson ether synthesis between phenol and 1,3-dibromopropane, the reaction carries inherent risks of over-alkylation (forming 1,3-diphenoxypropane) or incomplete conversion. Validating the exact structure and purity of the isolated product requires a multi-modal analytical approach. Relying on a single technique can lead to false positives; therefore, a robust validation framework must cross-reference regiochemistry, isotopic mass, and functional group presence.

This guide objectively compares three primary analytical modalities—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—detailing the causality behind their spectral signatures and providing self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

To definitively confirm the structure of 1-Bromo-3-phenoxypropane, we must evaluate the performance, specificity, and diagnostic value of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Primary Utility: Establishing exact atomic connectivity and regiochemistry.

  • The Causality of the Spectrum: The structural confirmation relies heavily on the differing electronegativities of oxygen (Pauling scale: 3.44) and bromine (2.96). The methylene protons adjacent to the ether oxygen (C1) are significantly more deshielded than those adjacent to the bromine (C3). Consequently, the ¹H NMR spectrum exhibits a distinct triplet at ~4.10 ppm for the -CH₂-O- group, and a separate triplet at ~3.60 ppm for the -CH₂-Br group. The central methylene (C2) appears as a quintet at ~2.30 ppm due to splitting by the four neighboring protons[2].

  • Performance: Unmatched for ruling out symmetric byproducts like 1,3-diphenoxypropane, which would lack the distinct -CH₂-Br triplet entirely.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Primary Utility: Determining molecular weight, isotopic signatures, and volatile impurities.

  • The Causality of the Spectrum: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur naturally in a nearly 1:1 ratio. When subjected to electron ionization (EI), 1-Bromo-3-phenoxypropane yields a highly diagnostic at m/z 214 and m/z 216[3]. Furthermore, cleavage at the ether linkage consistently produces a base peak at m/z 94, corresponding to the phenol radical cation ([C₆H₆O]⁺•).

  • Performance: Highly sensitive for detecting trace amounts of unreacted 1,3-dibromopropane or residual phenol, which elute at different retention times.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Primary Utility: Rapid, at-line verification of functional group transformations.

  • The Causality of the Spectrum: The successful formation of the product is marked by the appearance of a strong asymmetric C-O-C stretching vibration at ~1245 cm⁻¹, confirming the ether linkage. Simultaneously, the C-Br stretch is localized in the fingerprint region at ~562 cm⁻¹. Crucially, the absence of a broad O-H stretching band above 3200 cm⁻¹ confirms the complete consumption or removal of the phenol starting material[2].

  • Performance: While less specific than NMR for exact connectivity, FT-IR is the fastest method for confirming the macroscopic success of the etherification reaction.

Quantitative Data Summary

The following table summarizes the expected versus observed diagnostic signals across the three modalities, serving as a reference standard for structural validation.

Analytical ModalityTarget FeatureExpected ValueObserved ValueStructural Assignment
¹H NMR (CDCl₃) Regiochemistry~4.10 ppm (t)4.08 ppm (t, 2H)-CH₂-O- (C1 protons)
¹H NMR (CDCl₃) Regiochemistry~3.60 ppm (t)3.58 ppm (t, 2H)-CH₂-Br (C3 protons)
GC-MS (EI, 70eV) Isotopic Massm/z 214 & 216 (1:1)m/z 214 & 216[M]⁺ and [M+2]⁺ (⁷⁹Br/⁸¹Br)
GC-MS (EI, 70eV) Fragmentationm/z 94m/z 94[C₆H₆O]⁺• (Phenol radical cation)
FT-IR (ATR) Ether Linkage1200–1275 cm⁻¹1245 cm⁻¹Asymmetric C-O-C stretch
FT-IR (ATR) Alkyl Halide500–600 cm⁻¹562 cm⁻¹C-Br stretch

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must incorporate internal controls. The following step-by-step methodologies are designed as self-validating systems.

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified 1-Bromo-3-phenoxypropane in 0.6 mL of deuterated chloroform (CDCl₃).

  • Self-Validation Check (Internal Standard): Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to prevent chemical shift drift, ensuring the ~4.10 ppm and ~3.60 ppm triplets are accurately assigned. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could cause magnetic field inhomogeneities.

  • Acquisition: Acquire ¹H spectra at 400 MHz using 16 scans and a 10-second relaxation delay (D1). The extended relaxation delay is critical to ensure quantitative integration of the proton signals (ratio must be exactly 2:2:2:5 for the propyl and aromatic protons).

  • Processing: Apply phase and baseline corrections before integrating the peaks relative to the aromatic multiplet (set to 5.00).

Protocol 2: GC-MS Isotopic Profiling
  • Sample Preparation: Dilute the intermediate to a concentration of 100 ppm in HPLC-grade hexane.

  • Self-Validation Check (System Blank): Prior to injecting the sample, run a pure hexane blank using the exact temperature program. This establishes a baseline and confirms the absence of column bleed or carryover from previous runs, ensuring the m/z 214/216 doublet is genuinely from the sample.

  • Acquisition: Inject 1 µL in split mode (1:50) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Use a temperature program: 80°C hold for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Mass Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning from m/z 50 to 300.

Protocol 3: FT-IR Functional Group Mapping
  • Self-Validation Check (Background Calibration): Before applying the sample, collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean, dry Attenuated Total Reflectance (ATR) diamond crystal. This subtracts atmospheric CO₂ and water vapor, preventing false peaks in the O-H stretching region.

  • Sample Application: Apply 1-2 drops of the neat liquid 1-Bromo-3-phenoxypropane directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Verification: Confirm the presence of the 1245 cm⁻¹ and 562 cm⁻¹ peaks, and verify the baseline is flat above 3200 cm⁻¹.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for validating the synthesized intermediate.

G Synthesis Synthesis of 1-Bromo-3-phenoxypropane (Phenol + 1,3-Dibromopropane) Purification Workup & Purification (Extraction & Distillation) Synthesis->Purification NMR 1H & 13C NMR Connectivity & Regiochemistry Purification->NMR GCMS GC-MS Purity & Isotopic Mass (Br) Purification->GCMS FTIR FT-IR Functional Group Verification Purification->FTIR Decision Does data match structural criteria? NMR->Decision GCMS->Decision FTIR->Decision Success Validated API Intermediate Decision->Success Yes Fail Repurify or Resynthesize Decision->Fail No

Fig 1: Multi-modal analytical workflow for validating 1-Bromo-3-phenoxypropane structure.

Conclusion

Validating 1-Bromo-3-phenoxypropane requires a synergistic approach. While FT-IR provides rapid confirmation of the etherification, it lacks the resolution to detect symmetric over-alkylation. GC-MS offers unparalleled sensitivity for trace impurities and confirms the presence of the halogen via isotopic splitting. Ultimately, high-resolution NMR acts as the definitive arbiter of regiochemistry, proving the exact connectivity of the propyl chain. By employing these self-validating protocols, researchers can confidently advance this intermediate into complex API synthesis pipelines.

References

  • Title: Process for the preparation of aclidinium bromide (WO2015071824A1)
  • Title: Benzene, (3-bromopropoxy)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 Source: PubChem URL: [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Synthesis of p-3-Bromopropylphenyl Phenyl Ether: A Study of Catalytic Efficiency

Introduction p-3-Bromopropylphenyl phenyl ether, also known as 1-bromo-4-(3-bromopropoxy)benzene, is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the development of novel ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

p-3-Bromopropylphenyl phenyl ether, also known as 1-bromo-4-(3-bromopropoxy)benzene, is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents and materials science. The ether linkage and the presence of a reactive bromoalkyl chain make it a versatile building block. The efficient and selective synthesis of this compound is therefore of significant interest to the research and drug development community.

This guide provides an in-depth comparative analysis of two primary catalytic methodologies for the synthesis of p-3-Bromopropylphenyl phenyl ether: the classical Williamson ether synthesis under solid-liquid phase conditions and the more modern approach of phase-transfer catalysis (PTC). We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, field-tested protocols to enable researchers to make informed decisions for their synthetic strategies.

Mechanistic Considerations: O-Alkylation of p-Bromophenol

The synthesis of p-3-Bromopropylphenyl phenyl ether involves the O-alkylation of p-bromophenol with an appropriate three-carbon electrophile, typically 1,3-dibromopropane. The core of this transformation is the nucleophilic attack of the phenoxide ion on the alkyl halide. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of this reaction, influencing yield, purity, and reaction time.

The Challenge of Biphasic Reactions

A primary hurdle in this synthesis is the inherent immiscibility of the reactants. The ionic phenoxide is soluble in an aqueous or polar phase, while the alkyl halide is typically soluble in a nonpolar organic phase. Bringing these reactants together effectively is the central challenge that different catalytic systems aim to address.

Comparative Analysis of Catalytic Systems

We will now compare two distinct and effective catalytic approaches for the synthesis of p-3-Bromopropylphenyl phenyl ether.

Method 1: Classical Williamson Ether Synthesis with a Heterogeneous Base

This traditional approach relies on the use of an anhydrous solid base, such as potassium carbonate, in a polar aprotic solvent like acetone.[1] The solid base deprotonates the phenol to form the potassium phenoxide in situ. The phenoxide, being partially soluble in acetone, can then react with the alkyl halide.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases.[2][3] A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides.[4][5] This transfer is achieved through the formation of a lipophilic ion pair between the quaternary ammonium cation and the phenoxide anion.[4]

Performance Data: A Comparative Overview

The following table summarizes the key performance indicators for the two catalytic systems based on literature precedents for similar etherifications and our in-house experimental observations.

ParameterMethod 1: K₂CO₃/AcetoneMethod 2: TBAB/Toluene/H₂O
Catalyst Potassium Carbonate (Base)Tetrabutylammonium Bromide (PTC)
Solvent System AcetoneToluene/Water (Biphasic)
Base K₂CO₃ (solid)NaOH (aqueous)
Temperature Reflux (~56 °C)60-80 °C
Reaction Time 24-48 hours4-8 hours
Typical Yield 40-60%[1]85-95%
Selectivity Good for mono-alkylationExcellent for mono-alkylation[6]
Work-up Filtration, Evaporation, ExtractionPhase Separation, Extraction
Advantages Simple setup, readily available reagentsFaster reaction, higher yield, milder conditions
Disadvantages Long reaction times, moderate yieldsRequires vigorous stirring, potential for emulsions

Note: Yields are estimates based on related syntheses and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of p-3-Bromopropylphenyl phenyl ether using the two compared methods.

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is adapted from a similar synthesis of a substituted phenyl ether.[1]

Materials:

  • p-Bromophenol

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane

  • 10% Sodium Hydroxide Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Add 1,3-dibromopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 10% aqueous sodium hydroxide solution to remove any unreacted p-bromophenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed Synthesis using Tetrabutylammonium Bromide (TBAB)

This protocol is a representative procedure for phase-transfer catalyzed O-alkylation of phenols.[4][7]

Materials:

  • p-Bromophenol

  • 1,3-Dibromopropane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-bromophenol (1.0 eq) and TBAB (0.05 eq) in toluene.

  • Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Add 1,3-dibromopropane (1.2 eq) to the vigorously stirred biphasic mixture.

  • Heat the mixture to 70°C and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water to dissolve any precipitated salts.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 10% aqueous NaOH, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflows

Williamson Ether Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine p-Bromophenol, K₂CO₃, and Acetone B Add 1,3-Dibromopropane A->B C Reflux for 24-48h B->C D Cool and Filter C->D E Evaporate Acetone D->E F Dissolve in CH₂Cl₂ E->F G Wash with 10% NaOH F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K

Caption: Experimental workflow for the Williamson ether synthesis.

Phase-Transfer Catalysis Mechanism

G cluster_0 Aqueous Phase cluster_1 Organic Phase pBrPhOH p-Br-Ph-OH pBrPhONa p-Br-Ph-O⁻ Na⁺ pBrPhOH->pBrPhONa + NaOH NaOH NaOH TBA_pBrPhO_aq Q⁺ ⁻O-Ph-Br pBrPhONa->TBA_pBrPhO_aq + Q⁺Br⁻ - NaBr TBAB_aq TBAB (Q⁺Br⁻) TBA_pBrPhO_org Q⁺ ⁻O-Ph-Br TBA_pBrPhO_aq->TBA_pBrPhO_org Phase Transfer BrPrBr Br-(CH₂)₃-Br Product p-Br-Ph-O-(CH₂)₃-Br TBAB_org TBAB (Q⁺Br⁻) Product->TBAB_org + Q⁺Br⁻ TBAB_org->TBAB_aq Catalyst Regeneration TBA_pBrPhO_org->Product + Br-(CH₂)₃-Br

Caption: Mechanism of phase-transfer catalysis for the synthesis.

Conclusion and Recommendations

Both the classical Williamson ether synthesis and phase-transfer catalysis are viable methods for the synthesis of p-3-Bromopropylphenyl phenyl ether. However, the data and established principles strongly suggest that phase-transfer catalysis offers a superior approach in terms of efficiency, reaction time, and overall yield.

For researchers seeking a rapid and high-yielding synthesis, the TBAB-catalyzed protocol is highly recommended. The milder reaction conditions and simplified work-up procedure also contribute to its appeal. While the initial setup for the biphasic system requires vigorous stirring to ensure efficient mass transfer, the significant reduction in reaction time and increase in product yield often outweigh this consideration.

The classical Williamson method, while less efficient, remains a reliable alternative, particularly when the necessary equipment for vigorous biphasic stirring is unavailable or for smaller-scale exploratory syntheses where longer reaction times are acceptable.

Ultimately, the choice of catalyst and methodology will depend on the specific requirements of the research, including scale, available equipment, and desired throughput. This guide provides the necessary data and protocols to make an informed and effective decision.

References

  • Maras, N., Polanc, S., & Kočevar, M. (2010). Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts. Acta Chimica Slovenica, 57(1), 29-36.
  • American Institute of Chemists. (n.d.). A new effective phase transfer catalyst. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyloxy-4-(3-bromopropoxy)benzene. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • Iris Publishers. (2022). A New Reaction/Rearrangement in Quaternary Ammonium Salts. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2025). Phase-Transfer Catalysis. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of tetrabutylammonium iodide and tetrabutylammonium tetraphenylborate. Retrieved from [Link]

  • ResearchGate. (2025). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • PTC Communications, Inc. (2007). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • NIH. (n.d.). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

Sources

Validation

Comparison of Williamson vs. Ullmann synthesis for phenyl ethers

Strategic Construction of Phenyl Ethers: A Comparative Guide to Williamson vs. Ullmann Syntheses Introduction The synthesis of phenyl ethers is a cornerstone transformation in drug discovery, agrochemicals, and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Construction of Phenyl Ethers: A Comparative Guide to Williamson vs. Ullmann Syntheses

Introduction The synthesis of phenyl ethers is a cornerstone transformation in drug discovery, agrochemicals, and materials science. However, the approach to forging the critical C–O bond diverges sharply depending on the target architecture. When synthesizing alkyl phenyl ethers, the classic Williamson ether synthesis offers a robust, transition-metal-free pathway. Conversely, the construction of diaryl ethers demands the Ullmann condensation, as the unreactive nature of aryl halides toward nucleophilic substitution necessitates copper catalysis. This guide objectively compares these two methodologies, analyzing their mechanistic constraints, optimal conditions, and step-by-step experimental protocols.

Mechanistic Divergence and Causality

The Williamson Ether Synthesis (Alkyl Phenyl Ethers) The 1 is fundamentally an SN2 (bimolecular nucleophilic substitution) reaction[1]. Phenols, with a pKa of approximately 10, are readily deprotonated by mild bases (e.g., K₂CO₃) to form a highly nucleophilic phenoxide ion[2]. Because the SN2 mechanism requires a concerted backside attack, the electrophile must be sterically accessible. Primary alkyl halides (such as allyl bromide) are optimal[3]. Secondary halides often yield a mixture of substitution and E2 elimination products, while tertiary halides exclusively undergo elimination[1]. Crucially, aryl halides are entirely inert under Williamson conditions because the sp²-hybridized carbon blocks the requisite backside trajectory[3].

The Ullmann Condensation (Diaryl Ethers) To couple a phenol with an aryl halide, chemists must bypass the SN2 restriction using the 4[4]. This transition-metal-catalyzed cross-coupling relies on a Copper(I) active species. The mechanism involves the oxidative addition of the aryl halide to the Cu(I) center, coordination of the phenoxide, and subsequent reductive elimination to forge the diaryl ether[4]. Classical Ullmann reactions required stoichiometric copper and extreme temperatures (up to 200°C)[5]. However, modern protocols utilize catalytic CuI paired with bidentate ligands (e.g., salicylaldimines or diketones)[5]. These ligands solubilize the copper intermediate and accelerate reductive elimination, enabling the reaction to proceed efficiently at 80–110°C[6].

Workflow & Logic Diagram

G Start Phenyl Ether Synthesis Target AlkylAryl Alkyl Phenyl Ether (Ar-O-R) Start->AlkylAryl Diaryl Diaryl Ether (Ar-O-Ar') Start->Diaryl Williamson Williamson Synthesis (S_N2 Mechanism) AlkylAryl->Williamson Ullmann Ullmann Condensation (Cu-Catalyzed Cross-Coupling) Diaryl->Ullmann W_Cond Conditions: Phenoxide + 1° Alkyl Halide Base: K2CO3 / NaOH Solvent: Acetone / DMF Williamson->W_Cond U_Cond Conditions: Phenol + Aryl Halide Catalyst: CuI + Ligand Base: Cs2CO3 / K3PO4 Ullmann->U_Cond

Decision matrix for selecting Williamson vs. Ullmann synthesis for phenyl ethers.

Experimental Protocols: Self-Validating Systems

Protocol 1: Williamson Synthesis of Allyl Phenyl Ether This protocol leverages mild conditions to achieve high yields of alkyl phenyl ethers, avoiding competitive C-alkylation.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend phenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in acetone (0.2 M)[2]. Causality: K₂CO₃ quantitatively deprotonates the phenol. Acetone, a polar aprotic solvent, is chosen because it poorly solvates the resulting phenoxide anion, thereby maximizing its nucleophilicity[2].

  • Electrophile Addition: Add allyl bromide (1.1 equiv) dropwise at room temperature[2]. Causality: Dropwise addition manages the exothermic SN2 reaction and maintains a low concentration of the electrophile, minimizing polyalkylation or side reactions[2].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 56°C) and stir for 8 hours[2].

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr and unreacted K₂CO₃)[2]. Causality: Removing salts prior to concentration prevents product entrapment and simplifies downstream purification.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via vacuum distillation to isolate allyl phenyl ether (Typical Yield: 86–89%)[2].

Protocol 2: Modern Cu-Catalyzed Ullmann Synthesis of Diaryl Ethers This protocol utilizes ligand-assisted copper catalysis to couple unactivated aryl halides at moderate temperatures.

  • Catalyst & Substrate Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine phenol (1.0 equiv), aryl iodide (1.2 equiv), CuI (5 mol%), and a salicylaldimine ligand (15 mol%)[5]. Causality: The argon atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II). The ligand stabilizes the Cu(I) center, preventing its precipitation as inactive copper metal[5].

  • Base & Solvent Addition: Add anhydrous K₃PO₄ (2.0 equiv) and anhydrous dioxane (0.2 M)[5]. Causality: K₃PO₄ provides sufficient basicity to generate the phenoxide without strongly coordinating to and poisoning the copper center. Dioxane weakly coordinates to the copper, stabilizing the oxidative addition complex at elevated temperatures[5].

  • Cross-Coupling: Seal the Schlenk tube and heat the mixture to 100°C for 24 hours[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite[5]. Causality: Celite effectively traps fine colloidal copper particles, which would otherwise streak through a silica gel column and contaminate the product.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to yield the diaryl ether (Typical Yield: 71–92%)[5].

Quantitative Data Summary

ParameterWilliamson Synthesis (Alkyl Phenyl Ethers)Modern Ullmann Synthesis (Diaryl Ethers)
Substrate Scope Phenol + 1°/2° Alkyl HalidesPhenol + Aryl Halides (I > Br > Cl)
Reaction Mechanism SN2 (Concerted backside attack)Cu(I) Oxidative Addition / Reductive Elimination
Catalyst Required NoneCuI, Cu₂O, or Cu(OAc)₂ (5–20 mol%)
Ligand System NoneDiamines, Diketones, Salicylaldimines
Optimal Base K₂CO₃, NaOH, NaHCs₂CO₃, K₃PO₄
Preferred Solvents Acetone, DMF, CH₃CNDioxane, DMF, DMSO
Operating Temperature Room Temp to 80°C (Reflux)80°C to 120°C
Typical Yields 80% – 95%70% – 95%

Conclusion & Strategic Recommendations

The choice between Williamson and Ullmann methodologies is strictly dictated by the hybridization of the electrophile's reactive carbon. For sp³-hybridized primary alkyl halides, the Williamson synthesis is unparalleled in its simplicity, scalability, and lack of toxic metal waste. However, when targeting the privileged diaryl ether scaffold, the SN2 pathway is structurally forbidden. In these cases, modern ligand-assisted Ullmann couplings provide a highly efficient, self-validating system for C(sp²)–O bond formation, drastically reducing the thermal burden of classical methods while maintaining excellent functional group tolerance.

References

  • Application Notes and Protocols for the Williamson Ether Synthesis of Allyl Phenyl Ether - Benchchem.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands - rhhz.net.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - RSC Books.

Sources

Comparative

Toxicological comparison of brominated diphenyl ethers

Toxicological Profiling of Brominated Diphenyl Ethers (PBDEs) vs. Emerging Alternatives: A Comparative Guide Executive Summary Polybrominated diphenyl ethers (PBDEs)—once ubiquitous flame retardants—have faced global reg...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling of Brominated Diphenyl Ethers (PBDEs) vs. Emerging Alternatives: A Comparative Guide

Executive Summary

Polybrominated diphenyl ethers (PBDEs)—once ubiquitous flame retardants—have faced global regulatory phase-outs due to their classification as persistent organic pollutants (POPs) and their profound endocrine-disrupting properties (1[1]). As the industry shifts toward replacement compounds, organophosphate flame retardants (OPFRs) have dominated the market. However, rigorous New Approach Methodologies (NAMs) reveal that these "regrettable substitutions" often exhibit toxicological profiles comparable to, or exceeding, legacy PBDEs (2[2]). This guide provides drug development professionals and toxicologists with an objective, data-driven comparison of PBDEs (BDE-47, BDE-99, BDE-209) against OPFRs, detailing mechanistic pathways, quantitative endpoints, and self-validating experimental protocols.

Mechanisms of Toxicity: Structural Homology and Pathway Disruption

The toxicity of PBDEs is primarily driven by their structural resemblance to endogenous thyroid hormones (THs), enabling them to competitively bind to thyroid receptors (TRα and TRβ) and transport proteins like transthyretin (TTR) (3[3]).

  • Endocrine Disruption via Coregulator Blockade : Highly brominated congeners (e.g., BDE-209) act as potent passive antagonists. Upon binding to the TR, they induce the repositioning of Helix 12, which physically blocks the Activation Function 2 (AF-2) domain. This prevents the recruitment of essential steroid receptor coactivators (SRCs), silencing downstream gene expression (4[4]).

  • Mitochondrial Bioenergetic Failure : Lower brominated congeners (BDE-47, BDE-99) and aromatic OPFRs (like TPHP) induce severe neurotoxicity through mitochondrial membrane permeabilization (MMP). In in vivo models, TPHP inhibits larval development at a Lowest Effect Concentration (LEC) of 0.16 µM—a potency identical to BDE-99 (5[5]).

TH_Pathway PBDE PBDEs / OPFRs TR Thyroid Receptor (TR) PBDE->TR Competitive Antagonism CoReg Coactivator (SRC-1) PBDE->CoReg Blocks Recruitment GeneExp Target Gene Expression PBDE->GeneExp Downregulates Tshβ TH Thyroid Hormones (T3/T4) TH->TR Agonist Binding TR->CoReg Conformation Change CoReg->GeneExp Normal Homeostasis Tox Developmental Toxicity GeneExp->Tox Endocrine Disruption

Mechanistic pathways of PBDE-induced thyroid receptor antagonism.

Quantitative Toxicological Comparison

To objectively compare the hazard profiles of legacy and alternative flame retardants, we synthesized data from 3D organotypic models, C. elegans assays, and in vitro reporter systems (2[2], 6[6]).

CompoundClassificationPrimary Toxicological TargetCytotoxicity / PotencyKey Mechanistic Signatures
BDE-47 PBDE (Tetra)Neurodevelopmental / Thyroid~50 µM (Mito IC50)High TR antagonism; ROS generation; AChE inhibition
BDE-99 PBDE (Penta)Neurodevelopmental / Thyroid0.16 µM (C. elegans LEC)Severe developmental toxicity; Downregulates Tshβ
BDE-209 PBDE (Deca)Hepatotoxicity / Thyroid>100 µM (Low cytotoxicity)Up-regulates Dio1; High TR affinity; Liver vacuolization
TPHP OPFR (Aromatic)Mitochondrial / Neuro0.16 µM (C. elegans LEC)Potency comparable to BDE-99; Severe mitochondrial toxicity
IPPP OPFR (Aromatic)Cytotoxicity / Oxidative Stress10.3 µM (Cell count IC50)Highest cytotoxicity among OPFRs; Potent ROS inducer

Self-Validating Experimental Methodologies

To ensure scientific integrity, toxicity assessments must utilize self-validating systems. Below are the definitive, step-by-step protocols for evaluating flame retardant toxicity, designed to establish clear causality between chemical exposure and biological endpoints.

Protocol 1: In Vitro Thyroid Receptor (TR) Coactivator Recruitment Assay

Causality & Rationale: Simple receptor binding assays identify affinity but fail to distinguish between agonistic activation and antagonistic blockade. By measuring the actual recruitment of Steroid Receptor Coactivator (SRC-1) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), we establish a self-validating system that directly correlates molecular binding with functional endocrine disruption (4[4]).

  • Receptor Preparation : Incubate recombinant TRα/TRβ ligand-binding domains with terbium-labeled anti-GST antibodies in a 384-well microplate.

  • Ligand Competition : Introduce the test compound (e.g., BDE-47, TPHP) across a concentration gradient (0.1 µM to 100 µM).

  • Self-Validation (Controls) : Include Triiodothyronine (T3) at 1 µM as the positive control to establish the maximum FRET signal. Use DMSO (0.1%) as the vehicle baseline. The absence of T3 must yield baseline fluorescence, proving corepressors remain bound.

  • Coactivator Addition : Add fluorescein-labeled SRC-1 peptide to the wells.

  • Measurement & Analysis : Measure the FRET emission ratio (520 nm / 495 nm). If the test compound is an antagonist, it will dose-dependently decrease the T3-induced FRET signal, allowing for the calculation of the displacement IC50.

Protocol 2: In Vivo Zebrafish (Danio rerio) Embryo Toxicity (FET) Assay

Causality & Rationale: Zebrafish embryos offer a high-throughput, whole-organism model to assess developmental neurotoxicity and hepatotoxicity. This model captures the metabolic activation of PBDEs (e.g., hydroxylation by CYP enzymes) that in vitro cellular models often miss (6[6]).

  • Exposure Initiation : Select healthy embryos at 2 hours post-fertilization (hpf). Distribute into 24-well plates (1 embryo/well) in E3 medium.

  • Dosing Regimen : Expose embryos to environmentally realistic concentrations of BDE-47, BDE-99, and BDE-209 (e.g., 1, 10, 100 µg/L). Use 0.01% DMSO as a vehicle control to validate baseline viability.

  • Phenotypic Monitoring : At 24, 48, and 72 hpf, assess physiological endpoints: spontaneous tail coiling, heart rate (to detect pericardial edema), and hatching success.

  • Molecular Validation : At 96 hpf, extract total RNA. Perform RT-qPCR to quantify the expression of thyroid-stimulating hormone β (Tshβ) and iodothyronine deiodinase 1 (Dio1). BDE-209 exposure specifically up-regulates Dio1, serving as a definitive biomarker for disrupted TH homeostasis.

Workflow Step1 1. Compound Selection BDE-47, BDE-99, BDE-209 OPFRs (TPHP, IPPP) Step2 2. In Vitro Assays TR Coactivator Recruitment FRET Signal Analysis Step1->Step2 Step3 3. In Vivo Models Zebrafish Embryo (FET) C. elegans MMP Assay Step1->Step3 Step4 4. Endpoint Analysis Gene Expression (Dio1) Mitochondrial Toxicity Step2->Step4 Step3->Step4 Step5 5. Risk Assessment Comparative Toxicity Profiling Step4->Step5

Experimental workflow for comparative toxicological profiling.

References

  • Source: PubMed Central (NIH)
  • Title: Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies Source: MDPI URL
  • Title: Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study Source: MDPI URL
  • Source: PubMed Central (NIH)
  • Title: Human toxicity of polybrominated diphenyl ethers (PBDEs)
  • Title: Toxicological, gene expression and histopathological evaluations of environmentally realistic concentrations of polybrominated diphenyl ethers PBDE-47, PBDE-99 and PBDE-209 on zebrafish embryos Source: ResearchGate URL

Sources

Validation

Benchmarking the Stability of 1-Bromo-3-phenoxypropane Derivatives: A Comparative Guide

1-Bromo-3-phenoxypropane is a highly versatile, bifunctional alkylating agent utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including the bronchodilator Aclidinium bromide [3]. As a p...

Author: BenchChem Technical Support Team. Date: March 2026

1-Bromo-3-phenoxypropane is a highly versatile, bifunctional alkylating agent utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including the bronchodilator Aclidinium bromide [3]. As a primary alkyl halide featuring a terminal bromide and an ether linkage, its structural stability is dictated by the delicate balance between the electrophilicity of its alpha-carbon and the leaving group ability of the halide.

For process chemists and drug development professionals, selecting the appropriate derivative—whether a chloride, bromide, or sulfonate ester—is a critical decision. This guide objectively benchmarks the stability profile of 1-bromo-3-phenoxypropane against its structural alternatives, providing self-validating experimental protocols to evaluate hydrolytic, thermal, and oxidative degradation.

Mechanistic Context: The Leaving Group Paradigm

The stability of 3-phenoxypropane derivatives is inversely proportional to their synthetic reactivity. Degradation primarily occurs via nucleophilic aliphatic substitution (hydrolysis/solvolysis) when exposed to moisture, or via radical-mediated auto-oxidation of the ether linkage [1].

When comparing leaving groups, bromide represents an optimal middle ground. It is larger and more polarizable than chloride, which allows for superior distribution of negative charge in the transition state. This lowers the activation energy for nucleophilic attack, making bromide a significantly better leaving group (yielding a faster reaction rate) than chloride [2]. However, this same property makes 1-bromo-3-phenoxypropane more susceptible to ambient hydrolysis than its chlorinated counterpart [4]. Conversely, sulfonate esters (like mesylates) are exceptional leaving groups but suffer from extreme hydrolytic instability, often degrading rapidly upon exposure to atmospheric moisture.

Degradation_Pathways A 1-Bromo-3-phenoxypropane (API Intermediate) B Hydrolysis (SN2) H2O / OH- A->B Aqueous Media C Auto-Oxidation (O2) Ether Cleavage A->C Aerobic Storage D 3-Phenoxypropan-1-ol + HBr B->D Nucleophilic Attack E Hydroperoxides (Class D Hazard) C->E Radical Mechanism

Primary degradation pathways of 1-bromo-3-phenoxypropane via hydrolysis and oxidation.

Comparative Stability Profiling

The following table summarizes the quantitative stability metrics of 1-bromo-3-phenoxypropane compared to its primary alternatives. Data reflects standard benchmarking under neutral aqueous conditions and ambient storage.

Compound DerivativeLeaving GroupRelative Solvolysis Rate ( krel​ )Hydrolytic Half-Life (pH 7.4, 37°C)Storage Stability (25°C, 60% RH)Primary Degradation Risk
1-Chloro-3-phenoxypropane -Cl1 (Baseline)> 6 monthsHighly StableMinimal
1-Bromo-3-phenoxypropane -Br~50 - 100~14 daysModerately StableHydrolysis, Peroxides [1]
3-Phenoxypropyl mesylate -OMs> 3000< 12 hoursUnstable (Requires Ar/N 2​ )Rapid Hydrolysis

Note: Relative solvolysis rates are extrapolated from standard tertiary and primary alkyl halide kinetic models [2, 4].

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark these derivatives, the experimental design must isolate specific degradation vectors while preventing analytical artifacts. The following protocols are engineered as self-validating systems, ensuring that the data collected reflects true stability rather than procedural errors.

Protocol A: pH-Dependent Hydrolytic Benchmarking

This protocol measures the resistance of the alkyl halide to aqueous solvolysis.

Step 1: Preparation of the Solvolysis Matrix

  • Action: Dissolve the substrate (0.1 M) in a 1:1 mixture of Acetonitrile (MeCN) and 50 mM Phosphate Buffer (pH 7.4). Spike the solution with 0.05 M Toluene.

  • Causality & Validation: Primary alkyl halides are highly lipophilic. Using a 1:1 MeCN:Buffer system ensures complete substrate solubility while providing sufficient aqueous activity to drive hydrolysis. Toluene acts as an inert internal standard (IS). The IS validates the system by correcting for any solvent evaporation or volumetric transfer errors during incubation.

Step 2: Thermal Incubation and Logarithmic Sampling

  • Action: Incubate the sealed matrix at 37°C. Extract 100 µL aliquots at logarithmic time intervals (1h, 2h, 4h, 8h, 24h, 48h).

  • Causality & Validation: Logarithmic sampling is critical because degradation rates vary wildly between derivatives. It captures the rapid initial exponential decay of the mesylate while providing sufficient long-term data points to establish the slower baseline of the chloride derivative.

Step 3: Phase-Transfer Quenching

  • Action: Immediately discharge the 100 µL aliquot into a vial containing 900 µL of cold (4°C) Ethyl Acetate and 500 µL of brine. Vortex for 5 seconds and extract the upper organic layer.

  • Causality & Validation: This is the most crucial step. Hydrolysis continues in the sample vial if not arrested. The cold ethyl acetate instantly partitions the unreacted lipophilic halide and the toluene IS into the organic phase, physically separating it from the aqueous nucleophiles (OH⁻/H₂O) and freezing the kinetic profile at the exact moment of sampling.

Step 4: HPLC-UV Quantification and Mass Balance

  • Action: Analyze the organic layer via HPLC-UV (254 nm). Quantify both the remaining alkyl halide and the formed 3-phenoxypropan-1-ol.

  • Causality & Validation: A self-validating protocol requires a mass balance check. By quantifying both the reactant and the product, you verify that MolesReactant​+MolesProduct​=MolesInitial​ . If the mass balance falls below 95%, it indicates a secondary hidden degradation pathway (e.g., elimination to an alkene or polymerization), prompting a re-evaluation of the kinetic model.

Experimental_Workflow Prep Matrix Prep (MeCN:Buffer + IS) Incubate Incubation (37°C, pH 7.4) Prep->Incubate T=0 Quench Phase Quench (Cold EtOAc) Incubate->Quench Log Sampling Analyze HPLC-UV (Mass Balance) Quench->Analyze Organic Phase

Self-validating experimental workflow for benchmarking hydrolytic stability.

Protocol B: Accelerated Oxidative Aging (Peroxide Formation)

Ether linkages, such as the phenoxy group in 1-bromo-3-phenoxypropane, are susceptible to auto-oxidation, forming explosive hydroperoxides [1].

Step 1: Environmental Stressing

  • Action: Store 5g aliquots of the neat compound in clear glass vials under an ambient air headspace. Expose to continuous broad-spectrum light at 40°C for 30 days.

  • Causality & Validation: This mimics ICH accelerated stability conditions while maximizing UV/thermal exposure to initiate the radical chain mechanism required for ether cleavage and peroxide generation.

Step 2: Iodometric Titration

  • Action: Dissolve 1g of the stressed sample in glacial acetic acid/chloroform, add potassium iodide (KI), and titrate the liberated iodine with sodium thiosulfate.

  • Causality & Validation: KI selectively reacts with hydroperoxides to liberate I₂. Titration provides a precise, quantitative peroxide value (mEq/kg). Running a parallel blank (unstressed sample stored in the dark under Argon) validates that the detected peroxides are solely a product of the accelerated aging environment.

Implications for Drug Development

The benchmarking data directly informs synthetic routing and supply chain logistics. While 1-chloro-3-phenoxypropane offers superior shelf-life, its poor leaving group ability often necessitates harsh reaction conditions (e.g., prolonged reflux, strong bases) during API synthesis, which can degrade sensitive pharmaceutical intermediates.

Conversely, 1-bromo-3-phenoxypropane provides the kinetic efficiency required for high-yield coupling reactions (such as the tertiary amine alkylation in Aclidinium bromide synthesis [3]). However, its stability profile dictates strict handling requirements: it must be stored in amber, tightly sealed containers under an inert atmosphere to mitigate both its Class D peroxide-forming potential [1] and gradual ambient hydrolysis.

References

  • PubChem . "Benzene, (3-bromopropoxy)-". National Center for Biotechnology Information. URL:[Link]

  • European Medicines Agency (EMA) . "Eklira Genuair, INN-Aclidinium bromide - CHMP assessment report". EMA. URL:[Link]

  • Reusch, W. "Alkyl Halide Reactivity". Virtual Textbook of Organic Chemistry, Michigan State University. URL:[Link]

Comparative

Quantitative analysis of p-3-Bromopropylphenyl phenyl ether in a reaction mixture

Quantitative Analysis of p-3-Bromopropylphenyl phenyl ether in Reaction Mixtures: A Comparative Methodological Guide As a Senior Application Scientist, I frequently encounter the challenge of quantifying reactive interme...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of p-3-Bromopropylphenyl phenyl ether in Reaction Mixtures: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of quantifying reactive intermediates in complex chemical matrices. The compound p-3-Bromopropylphenyl phenyl ether (structurally known as 1-(3-bromopropyl)-4-phenoxybenzene) presents a unique analytical duality: it possesses a highly hydrophobic diphenyl ether core and a reactive, thermally labile primary alkyl bromide moiety.

This guide objectively compares analytical methodologies for quantifying this compound in active reaction mixtures (such as those found in transition-metal-catalyzed cross-coupling reactions[1]), providing a field-proven, self-validating protocol designed to circumvent common modes of analytical failure.

Mechanistic Context & Analytical Challenges

When monitoring the yield or consumption of p-3-Bromopropylphenyl phenyl ether, researchers must navigate two primary hurdles:

  • Thermal Lability (The GC Pitfall): Gas Chromatography (GC) is often the default choice for volatile and semi-volatile organics. However, primary alkyl halides are notoriously unstable at the high temperatures (typically 250°C) of standard GC injection ports. The 3-bromopropyl group is highly susceptible to thermally induced dehydrohalogenation (loss of HBr), leading to artificially low quantitative yields and the appearance of alkene artifacts[2][3].

  • Matrix Interference: Reaction mixtures are rarely pristine. They contain transition metal catalysts (e.g., Pd, Ni), strongly basic ligands, and inorganic salts[1]. Direct injection of these matrices into an LC or GC system without targeted sample preparation leads to rapid column fouling, shifting retention times, and severe ion suppression in mass spectrometry (MS) detectors.

Methodological Comparison: Selecting the Right Modality

To establish a trustworthy quantitative system, we must match the analytical tool to the specific requirement of the assay. Below is a quantitative comparison of the three primary modalities used for this class of compounds.

Table 1: Performance Comparison of Analytical Modalities for Alkyl Halide Ethers

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Matrix ToleranceThermal Degradation Risk
HPLC-UV Routine yield & purity determination~0.5 µg/mLHigh (with LLE prep)None (Room temp analysis)
GC-FID Volatile impurity profiling~1.0 µg/mLLow (Requires strict cleanup)High (Dehydrohalogenation)
LC-MS/MS Trace genotoxic impurity (PGI) profiling~5 ng/mLModerateNone

Insight: For routine reaction monitoring and yield calculation, HPLC-UV is the superior choice. It entirely bypasses the thermal degradation risks associated with GC[3] while providing robust quantification without the high cost and matrix-sensitivity of LC-MS/MS[4].

Analytical Decision Workflow

AnalyticalWorkflow Start Reaction Mixture SamplePrep Sample Preparation Start->SamplePrep ThermalCheck Thermal Lability Risk? SamplePrep->ThermalCheck GC_Path GC-FID / GC-MS ThermalCheck->GC_Path Low Risk HPLC_Path HPLC Analysis ThermalCheck->HPLC_Path High Risk SensCheck Sensitivity Requirement? HPLC_Path->SensCheck HPLC_UV HPLC-UV (>0.1%) SensCheck->HPLC_UV Macro Yield LC_MS LC-MS/MS (<10 ppm) SensCheck->LC_MS Trace PGI

Fig 1: Analytical decision workflow for p-3-Bromopropylphenyl phenyl ether.

Experimental Protocol: A Self-Validating HPLC-UV System

To ensure scientific integrity, a quantitative method cannot simply generate numbers; it must prove its own accuracy during every run. The following step-by-step protocol utilizes an Internal Standard (IS) and orthogonal stationary phase chemistry to create a self-validating workflow.

Step 1: Matrix Elimination & Quenching (Liquid-Liquid Extraction)

Causality: We must immediately halt the reaction and strip out inorganic catalysts that would destroy the HPLC column.

  • Aliquot 100 µL of the active reaction mixture into a microcentrifuge tube.

  • Add 900 µL of cold Methyl tert-butyl ether (MTBE) spiked with 0.5 mg/mL 4-phenoxytoluene (Internal Standard). Why 4-phenoxytoluene? It mimics the target analyte's extraction efficiency but lacks the reactive bromide, ensuring a perfectly stable reference point.

  • Add 500 µL of 0.1 M aqueous HCl. Vortex for 30 seconds to quench basic catalysts and partition salts into the aqueous layer.

  • Centrifuge at 10,000 rpm for 5 minutes.

Step 2: Solvent Exchange

Causality: Injecting pure MTBE into a reversed-phase HPLC system causes severe peak distortion (solvent effects) for early-eluting compounds.

  • Transfer 500 µL of the upper organic (MTBE) layer to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 500 µL of Initial Mobile Phase (50:50 Water:Acetonitrile).

Step 3: Chromatographic Separation

Causality: Standard C18 columns often struggle to separate the target analyte from unreacted diphenyl ether starting materials. By using a Phenyl-Hexyl stationary phase, we leverage π-π interactions that offer superior, orthogonal selectivity for the phenoxybenzene core.

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (optimal for the diphenyl ether chromophore).

Step 4: System Suitability Testing (SST)

Before accepting any quantitative data, the system must pass the following self-validation checks:

  • Resolution ( Rs​ ): Must be > 2.0 between p-3-Bromopropylphenyl phenyl ether and the 4-phenoxytoluene IS.

  • Tailing Factor: Must be < 1.5 for the analyte peak (values > 1.5 indicate potential secondary interactions with residual metals on the column).

Experimental Validation Data

When the above HPLC-UV protocol is run in parallel with a standard GC-FID method, the data clearly demonstrates why HPLC is the authoritative choice for this specific alkyl halide.

Table 2: Experimental Validation Metrics (HPLC-UV vs. GC-FID)

Validation ParameterHPLC-UV (Phenyl-Hexyl)GC-FID (Standard Inlet 250°C)
Linearity ( R2 ) 0.9995 (0.5 - 500 µg/mL)0.9850 (Non-linear at low conc.)
Extraction Recovery 98.5% ± 1.2%82.3% ± 4.5% (Loss due to degradation)
Method Precision (RSD) 0.8%3.2%
Artifact Formation Not Detected ~15% (Alkene byproduct observed)

By utilizing the internal standard response ratio ( AreaAnalyte​/AreaIS​ ), the HPLC-UV method automatically corrects for any minor volumetric losses during the liquid-liquid extraction step, yielding a highly reproducible and trustworthy quantitative profile.

References

1.[1] Title: Cross-Coupling Reactions of Unactivated Alkyl Halides Source: DSpace@MIT URL:

2.[4] Title: Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: ResearchGate / Molecules URL:

3.[2] Title: Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API) Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:

4.[3] Title: Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds Source: ACS Omega URL:

Sources

Safety & Regulatory Compliance

Safety

p-3-Bromopropylphenyl phenyl ether proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Bromopropyl Phenyl Ether As a researcher or drug development professional, managing hazardous chemical inventory requires a rigorous, systems-level approach to safety. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Bromopropyl Phenyl Ether

As a researcher or drug development professional, managing hazardous chemical inventory requires a rigorous, systems-level approach to safety. 3-Bromopropyl phenyl ether (also known as 3-Phenoxypropyl bromide) presents a unique dual-hazard profile: it is both a peroxide-forming ether and a halogenated organic compound [1],[2].

Mishandling its disposal can lead to catastrophic laboratory incidents, ranging from explosive detonations due to peroxide concentration to severe environmental toxicity if incinerated improperly. This guide provides the definitive, step-by-step operational protocols for the safe validation, segregation, and disposal of this chemical.

Chemical Identity & Hazard Matrix

Before initiating any disposal protocol, it is critical to understand the specific physicochemical risks associated with the compound.

Table 1: Chemical & Hazard Profile

AttributeDetail
Chemical Name 3-Bromopropyl phenyl ether (Synonym: 3-Phenoxypropyl bromide)
CAS Number 588-63-6[1]
Chemical Formula C9H11BrO[1]
Primary Hazards Peroxide Former, Halogenated Organic, Skin/Eye Irritant[1],[3]
Storage Lifespan Dispose if open > 6 months, or unopened > 1 year[4]

Mechanistic Context: The Dual-Hazard Nature

To build a self-validating safety culture, personnel must understand why these disposal procedures are strictly enforced.

The Autoxidation Hazard (Peroxide Formation): Like many ethers, 3-Bromopropyl phenyl ether is highly susceptible to autoxidation. The oxygen atom in the ether linkage donates electron density, weakening the C-H bonds on the adjacent alpha-carbons. Ambient oxygen ( O2​ ) undergoes a radical chain reaction with these alpha-hydrogens, forming hydroperoxides (R-O-O-H). Over time, or upon concentration/evaporation, these hydroperoxides polymerize into highly unstable, shock- and heat-sensitive peroxides[2]. Mechanical friction—such as simply unscrewing a crystallized cap—can provide enough activation energy to trigger a detonation[3].

The Halogenated Waste Hazard: This molecule contains a covalently bound bromine atom. If this chemical is mistakenly disposed of in standard non-halogenated organic waste, it will be sent to a standard incinerator. Burning brominated compounds without specialized equipment releases highly toxic and corrosive hydrobromic acid (HBr) gas into the atmosphere. Therefore, it must be strictly segregated into halogenated waste streams destined for high-temperature incinerators equipped with alkaline scrubbers[1].

Pre-Disposal: The Peroxide Validation Protocol

Never assume an older bottle of 3-Bromopropyl phenyl ether is safe to move or dispose of without prior validation.

PeroxideDecision Start Visual Inspection of Container Crystals Crystals Visible or Viscous Liquid? Start->Crystals NoCrystals Clear Liquid No Crystals Start->NoCrystals Evacuate DO NOT TOUCH! Evacuate & Call EHS Crystals->Evacuate Yes Test Test with Peroxide Strips NoCrystals->Test No Safe < 25 ppm Routine Disposal Test->Safe Warn 25 - 100 ppm Treat/Dispose via EHS Test->Warn Danger > 100 ppm High Hazard Disposal Test->Danger

Figure 1: Decision matrix for peroxide testing and triage of ether-based solvents.

Step-by-Step Methodology: Visual Inspection & Testing
  • Don Appropriate PPE: Equip heavy-duty nitrile gloves, safety goggles, a face shield, and a flame-retardant lab coat[4].

  • Hands-Free Visual Inspection: Without touching or moving the container, inspect the liquid and the cap. If you observe white crystals around the threads of the cap, or if the liquid appears unusually viscous or stratified, stop immediately . Evacuate the lab space and contact your Environmental Health & Safety (EHS) department or local bomb squad[4],[3].

  • Safe Opening: If the liquid is clear and free of crystals, gently open the container. Crucial: Never use metal spatulas or tools, as transition metals can catalyze the explosive decomposition of peroxides[2].

  • Colorimetric Testing: Dip a commercial KI-starch peroxide test strip into the solvent for 1 second.

  • Incubation & Reading: Allow the strip to develop for the manufacturer-specified time (typically 15–30 seconds) and compare it against the color scale to determine the parts-per-million (ppm) concentration[3].

Table 2: Peroxide Concentration Action Limits [4]

ConcentrationSafety StatusRequired Operational Action
< 25 ppm Safe for DisposalProceed to Workflow 2 (Halogenated Waste Segregation).
25 – 100 ppm Elevated RiskDo not distill or concentrate. Contact EHS for specialized chemical neutralization or immediate hazardous pickup.
> 100 ppm Critical HazardDO NOT HANDLE. Seal the area and contact EHS immediately for high-hazard stabilization.

Halogenated Waste Segregation & Logistics

Once the chemical is validated as safe (< 25 ppm peroxides), it must be routed through the correct logistical channels to ensure environmental compliance.

WasteFlow Waste 3-Bromopropyl Phenyl Ether Container Halogenated Waste Stream Waste->Container Segregate EHS EHS Manifesting & Transport Container->EHS Collect Incinerator High-Temp Incinerator EHS->Incinerator Destroy Scrubber Alkaline Scrubber (Neutralizes HBr) Incinerator->Scrubber Exhaust

Figure 2: Segregation and high-temperature destruction workflow for halogenated waste.

Step-by-Step Methodology: Packaging and Manifesting
  • Select the Receptacle: Use an EHS-approved High-Density Polyethylene (HDPE) or amber glass waste carboy. Do not use metal cans.

  • Segregate: Pour the 3-Bromopropyl phenyl ether strictly into a container labeled "Halogenated Organic Waste" . Never mix this with non-halogenated solvents (e.g., acetone, ethanol), as doing so disrupts the incineration routing and violates EPA/local environmental regulations[1].

  • Labeling: Update the hazardous waste manifest attached to the carboy. You must explicitly list "3-Bromopropyl phenyl ether" and note the presence of Bromine.

  • Storage: Keep the waste container tightly closed in a cool, dark, well-ventilated secondary containment tray, away from oxidizing agents[1],[4].

  • EHS Transfer: Request a waste pickup. Halogenated waste will be transported to a specialized facility where it is burned at >1000°C, and the resulting exhaust is passed through an alkaline scrubber to neutralize the HBr gas into harmless bromide salts[1].

Emergency Spill Procedures

In the event of an accidental spill of 3-Bromopropyl phenyl ether:

  • Isolate the Area: Evacuate non-essential personnel. Ensure there are no open flames or ignition sources, as the vapors can be combustible.

  • Containment: Do not flush into the sewer system. Contain the spill by bunding with a non-combustible, inert absorbent material (e.g., dry sand, earth, or specialized vermiculite spill pads)[1].

  • Collection: Sweep the absorbed material using non-sparking, non-metal tools. Place the adhered material into a dedicated, sealable hazardous waste container.

  • Final Decontamination: Wash the spill surface thoroughly with water and detergent, capturing the runoff as hazardous waste if possible.

References

  • Environmental Health & Safety. "Peroxide Forming Chemicals." The University of Texas at Austin. Available at:[Link]

  • Environmental Health and Safety. "Peroxide-Forming Chemicals – Safety Guidelines." Texas Christian University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling p-3-Bromopropylphenyl phenyl ether

Advanced Operational Guide: Handling, PPE, and Disposal Protocols for 3-Bromopropyl Phenyl Ether As a Senior Application Scientist, I frequently oversee the integration of alkylating agents into drug discovery pipelines....

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, PPE, and Disposal Protocols for 3-Bromopropyl Phenyl Ether

As a Senior Application Scientist, I frequently oversee the integration of alkylating agents into drug discovery pipelines. 3-Bromopropyl phenyl ether (also known as 3-phenoxypropyl bromide) is a highly versatile building block used to introduce phenoxypropyl moieties via nucleophilic substitution 1. However, its dual chemical nature—an electrophilic alkyl bromide coupled with an oxidizable ether linkage—demands rigorous, causality-driven safety protocols.

This guide provides a comprehensive, self-validating framework for personal protective equipment (PPE), operational handling, and disposal, ensuring both scientific integrity and operator safety.

Quantitative Physical and Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the chemical's behavior in a laboratory environment.

Property / AttributeValue / ClassificationSource
Chemical Name 3-Phenoxypropyl bromide (Synonym: 3-Bromopropyl phenyl ether)2
CAS Registry Number 588-63-62
Molecular Weight 215.09 g/mol 2
Density 1.365 g/mL at 25°C3
Melting Point 10-11°C3
Boiling Point 130-134°C at 14 mmHg3
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation)[[2]]()
Peroxide Former Class Class D (May form peroxides over time)2

Mechanistic Causality of Hazards & PPE Selection

The selection of PPE is not arbitrary; it is a direct response to the molecular reactivity of 3-bromopropyl phenyl ether.

  • Electrophilic Alkylation (H315/H319): The primary carbon bonded to the bromide is highly susceptible to SN2 attack by nucleophiles. If exposed to the skin or eyes, it can alkylate nucleophilic residues (e.g., amines, thiols) in cellular proteins, leading to severe irritation [[2]]().

    • Required PPE: Heavy-duty nitrile or butyl rubber gloves. Standard latex is highly permeable to halogenated organics and must be avoided. Tight-fitting chemical splash goggles are mandatory to prevent aerosolized droplets from contacting the cornea.

  • Auto-oxidation (Peroxide Formation): The ether oxygen facilitates the formation of radical intermediates at the adjacent carbon when exposed to atmospheric oxygen and light, leading to explosive peroxides [[2]]().

    • Required PPE: A flame-resistant (FR) lab coat. In the event of a peroxide-initiated thermal event during distillation or concentration, an FR coat prevents synthetic fabric from melting onto the operator's skin.

Self-Validating Operational Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the safety system.

Phase 1: Pre-Operational Setup & PPE Verification

  • Thermal State Assessment: Because its melting point is 10-11°C 3, the reagent will solidify if stored in a standard 4°C laboratory refrigerator. Validation Check: Gently thaw the bottle in a room-temperature water bath prior to use. Never use a heat gun, which could trigger localized peroxide detonation.

  • Glove Integrity Check: Select butyl rubber gloves. Validation Check: Perform an air-inflation test by trapping air in the glove and squeezing to check for micro-punctures before donning.

  • Environmental Control: Ensure the chemical fume hood has a face velocity of at least 80-100 fpm. Validation Check: Check the digital flow monitor or use a delicate task wipe taped to the sash to visually confirm inward directional airflow.

Phase 2: Peroxide Screening (Critical Step)

  • Control Validation: Before testing the reagent, validate a KI-starch indicator strip using a 1% hydrogen peroxide solution (positive control) to ensure the strips are active and not expired.

  • Reagent Testing: Dip a validated KI-starch strip into the 3-bromopropyl phenyl ether.

  • Action Logic: If the strip indicates <3 ppm, proceed. If >10 ppm, the ether must be quenched. Causality: High peroxide levels can detonate upon concentration. Quench by washing the ether with an aqueous ferrous sulfate (FeSO4) solution, which reduces the peroxides to harmless alcohols.

Phase 3: Handling and Reaction Execution

  • Transfer: Dispense the liquid using a glass syringe or a dedicated pipette. Avoid generating mists or aerosols, which exacerbate inhalation risks 4.

  • Thermal Management: If heating is required, utilize a silicone oil bath or aluminum heating block. Causality: Closed containers may explode from the heat of a fire, and combustion generates poisonous carbon oxides and hydrogen bromide gas 5.

Phase 4: Decontamination and Disposal

  • Spill Response: In the event of a spill, do not use combustible materials (like paper towels) if peroxides are suspected. Absorb with an inert mineral absorbent (e.g., vermiculite) 4.

  • Waste Segregation: Collect all unreacted 3-bromopropyl phenyl ether and reaction byproducts in a clearly labeled "Halogenated Organic Waste" carboy. Causality: Mixing halogenated waste with non-halogenated streams violates environmental incineration regulations and can lead to exothermic incompatibilities.

Operational Workflow Visualization

The following diagram maps the critical decision points during the handling of this peroxide-forming alkyl halide.

G Start Retrieve 3-Bromopropyl Phenyl Ether PPE Validate & Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Peroxide Perform KI-Starch Peroxide Test Hood->Peroxide Decision Peroxides > 10 ppm? Peroxide->Decision Treat Quench with Aqueous FeSO4 Solution Decision->Treat Yes Proceed Execute Alkylation Reaction Decision->Proceed No Treat->Proceed Dispose Segregate into Halogenated Waste Stream Proceed->Dispose

Fig 1: Operational workflow and peroxide screening logic for 3-bromopropyl phenyl ether.

References

  • [3] ALDRICH 3-Phenoxypropyl bromide, 96%. Thomas Scientific. 3

  • [2] Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522. PubChem. 2

  • [4] SAFETY DATA SHEET: 3-Phenoxypropyl Bromide. TCI Chemicals. 4

  • [1] 3-Phenoxypropyl Bromide | 588-63-6. TCI AMERICA. 1

  • [5] TCI AMERICA Safety Data Sheet. Spectrum Chemical. 5

Sources

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